molecular formula C13H23NO2 B1440286 Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate CAS No. 1092460-44-0

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Cat. No.: B1440286
CAS No.: 1092460-44-0
M. Wt: 225.33 g/mol
InChI Key: VQQQGEOEVKXBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C13H23NO2 and its molecular weight is 225.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-pent-4-enylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-3-5-6-9-14-10-7-8-12(11-14)13(15)16-4-2/h3,12H,1,4-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQQGEOEVKXBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this guide delves into the compound's chemical properties, synthesis, reactivity, and potential applications, grounding all claims in established scientific principles.

Section 1: Core Chemical Identity and Physicochemical Properties

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is a substituted piperidine derivative featuring three key functional groups: a tertiary amine integrated within the piperidine ring, an ethyl ester at the 3-position, and an N-alkyl substituent with a terminal alkene (a pent-4-enyl group). This unique combination of functionalities makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the synthesis of novel therapeutic agents. The piperidine scaffold itself is a well-established pharmacophore found in numerous approved drugs.[1][2]

1.1. Molecular Structure and Identifiers

The structural arrangement allows for diverse chemical manipulations, which will be explored in Section 3.

Figure 1. Chemical Structure cluster_piperidine cluster_ester cluster_pentenyl N N C1 CH N->C1 P1 CH2 N->P1 C2 CH2 C1->C2 C_ester C=O C1->C_ester C3 CH2 C2->C3 C4 CH2 C3->C4 C5 CH2 C4->C5 C5->N O_ester O C_ester->O_ester Et CH2CH3 O_ester->Et P2 CH2 P1->P2 P3 CH2 P2->P3 P4 CH P3->P4 P5 CH2 P4->P5

Caption: Chemical structure of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 1092460-44-0 [3]
Molecular Formula C13H23NO2 [3]
Molar Mass 225.33 g/mol [3]

| Synonyms | Ethyl 1-(pent-4-en-1-yl)piperidine-3-carboxylate, 3-Piperidinecarboxylic acid, 1-(4-penten-1-yl)-, ethyl ester |[3] |

1.2. Physicochemical Properties

Experimental physicochemical data for this specific compound is not extensively published. The following table presents values for structurally related piperidine carboxylates to provide an informed estimation. The primary differences will arise from the increased molecular weight and hydrophobicity of the N-pentenyl group compared to an N-H or N-methyl analog.

Table 2: Comparative Physicochemical Data of Related Piperidine Esters

Property (S)-Ethyl piperidine-3-carboxylate Ethyl piperidine-4-carboxylate Ethyl 4-oxo-1-piperidinecarboxylate
CAS Number 37675-18-6 1126-09-6 29976-53-2
Form Liquid Liquid Liquid
Density 1.043 g/mL at 25 °C ~1.012 g/mL at 25 °C (lit.) 1.135 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.471 n20/D 1.460 (lit.) n20/D 1.475 (lit.)
Boiling Point Not available 477.20 K (Predicted) Not available
Flash Point 76.7 °C Not available 87 °C

| Source | |[4] | |

Section 2: Synthesis and Spectroscopic Characterization

The synthesis of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is readily achievable through standard organic chemistry transformations. The most direct approach involves the N-alkylation of a piperidine precursor.

2.1. Proposed Synthetic Protocol: N-Alkylation

This procedure is based on well-established methods for the N-alkylation of secondary amines, such as the synthesis of Ethyl 1-methyl-4-piperidinecarboxylate.[5] The key principle is the nucleophilic attack of the piperidine nitrogen onto an alkyl halide. The presence of a non-nucleophilic base is critical to neutralize the HBr byproduct, driving the reaction to completion.

Figure 2. Proposed Synthetic Workflow start Ethyl piperidine-3-carboxylate + 5-Bromopent-1-ene step1 Dissolve in Acetonitrile (MeCN) start->step1 step2 Add K2CO3 (Base) step1->step2 step3 Heat to Reflux (e.g., 80°C) Monitor by TLC/LC-MS step2->step3 step4 Aqueous Workup: Filter solids, extract with EtOAc step3->step4 step5 Dry organic layer (Na2SO4) Concentrate in vacuo step4->step5 product Purify via Column Chromatography (Silica, Hexanes/EtOAc gradient) step5->product

Caption: A standard workflow for N-alkylation synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl piperidine-3-carboxylate (1.0 eq.).

  • Solvent and Base Addition: Dissolve the starting material in a suitable aprotic polar solvent such as acetonitrile (MeCN). Add anhydrous potassium carbonate (K₂CO₃, ~2.0 eq.) as a base.

  • Alkylation: Add 5-bromopent-1-ene (1.1 eq.) to the stirring suspension.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (EtOAc) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final product.

2.2. Predicted Spectroscopic Profile

While experimental spectra are not publicly available, a predictive analysis based on the structure and data from similar compounds[6][7] provides a reliable characterization framework.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) Justification
Ethyl (-OCH₂ CH₃) ~4.1 (q) ~60 Adjacent to ester oxygen, deshielded.
Ethyl (-OCH₂CH₃ ) ~1.2 (t) ~14 Standard alkyl region.
Ester C=O - ~173 Typical chemical shift for an ester carbonyl.
Pentenyl (=CH₂ ) ~5.0 (m) ~114 Terminal alkene protons.
Pentenyl (-CH =) ~5.8 (m) ~138 Internal alkene proton, deshielded.
Piperidine Protons 1.5 - 3.1 (m) 25 - 55 Complex overlapping multiplets characteristic of the ring.

| N-Alkyl Protons | 2.0 - 2.5 (m) | 22 - 58 | Protons on the N-pentenyl chain, adjacent to nitrogen and C=C bond. |

Expected Infrared (IR) Spectroscopy Bands:

  • ~1730 cm⁻¹: Strong C=O stretch from the ethyl ester.

  • ~1640 cm⁻¹: Medium C=C stretch from the terminal alkene.

  • ~1180 cm⁻¹: Strong C-O stretch from the ester.

  • ~2950 cm⁻¹: C-H stretches from the alkyl portions.

Section 3: Chemical Reactivity and Applications in Drug Discovery

The utility of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate as a research tool stems from the distinct reactivity of its three functional domains. This allows for selective modification and its incorporation into diverse molecular scaffolds. Piperidine derivatives are foundational in synthesizing inhibitors for targets like DPP-4 and JAK2.

Figure 3. Key Reaction Sites img N_site Tertiary Amine\n(Basicity, Salt Formation) Tertiary Amine (Basicity, Salt Formation) N_site->Tertiary Amine\n(Basicity, Salt Formation) Site A Ester_site Ethyl Ester\n(Hydrolysis, Amidation) Ethyl Ester (Hydrolysis, Amidation) Ester_site->Ethyl Ester\n(Hydrolysis, Amidation) Site B Alkene_site Terminal Alkene\n(Addition, Cross-Coupling) Terminal Alkene (Addition, Cross-Coupling) Alkene_site->Terminal Alkene\n(Addition, Cross-Coupling) Site C

Caption: Functional domains dictating the molecule's reactivity.

3.1. The Tertiary Amine (Site A) The piperidine nitrogen is basic and can be protonated to form hydrochloride or other salts. This is often leveraged in pharmaceutical development to improve the solubility and stability of a compound.[8]

3.2. The Ethyl Ester (Site B) The ester is a versatile handle for derivatization.

  • Hydrolysis: It can be easily hydrolyzed under basic conditions (e.g., NaOH in ethanol/water) to the corresponding carboxylic acid.[9] This acid can then be coupled with various amines to generate amide libraries using standard coupling reagents like EDCI or HATU.

  • Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

3.3. The Terminal Alkene (Site C) The pentenyl group's terminal double bond is a powerful tool for late-stage functionalization, enabling a wide array of transformations:

  • Hydrogenation: The double bond can be selectively reduced to an alkane, yielding the corresponding N-pentyl derivative.

  • Cross-Coupling Reactions: It can participate in reactions like Heck, Suzuki, or Sonogashira coupling to append aryl or other functional groups.

  • Metathesis: The terminal alkene is an ideal substrate for olefin metathesis reactions.

  • Oxidation: It can be oxidized to an epoxide or diol, introducing new stereocenters and functional groups for further interaction with biological targets.

This trifecta of reactivity makes the molecule an excellent starting point for generating compound libraries aimed at discovering new drugs for neurological disorders, pain management, and inflammatory diseases.[1]

Section 4: Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate. Therefore, a conservative approach to handling is required, based on data from analogous piperidine compounds. Piperidine itself is a flammable, toxic, and corrosive substance.[10] Related esters are known to cause serious eye and skin irritation.[11]

4.1. Hazard Assessment (Inferred)

  • Flammability: Likely a combustible liquid. Keep away from heat, sparks, and open flames.[5][10]

  • Toxicity/Irritation: Assumed to be harmful if swallowed or inhaled and to cause skin and severe eye irritation/damage.[11][12]

Table 4: Recommended Handling and Storage Procedures

Aspect Recommendation Rationale
Personal Protective Equipment (PPE) Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. To prevent contact with eyes and skin, which may cause severe irritation or damage.[13]
Ventilation Handle only in a well-ventilated area, preferably within a chemical fume hood. To minimize inhalation of potentially harmful vapors.[12]
Handling Avoid breathing vapors. Wash hands thoroughly after handling. Use spark-proof tools and bond/ground containers during transfer. To prevent respiratory irritation and accidental ignition.[5][12]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. To maintain chemical stability and prevent hazardous reactions.[11]

| First Aid (General) | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move person into fresh air. Seek medical attention if irritation or other symptoms persist. | Standard procedure for exposure to irritant chemicals.[11][12] |

Conclusion

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its value lies not just in the established biological relevance of its piperidine core, but in the orthogonal reactivity of its ester and alkene functionalities. These features provide researchers with a flexible and powerful platform for the efficient synthesis of novel and complex molecules in the pursuit of next-generation therapeutics. Proper handling in accordance with safety guidelines for related compounds is essential for its safe and effective use in the laboratory.

References

  • ChemBK. Ethyl 1-(pent-4-en-1-yl)piperidine-3-carboxylate. [Link]

  • PubChem. Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate. [Link]

  • PubChem. Ethyl 4-(piperidin-3-yl)piperidine-1-carboxylate. [Link]

  • Bloom Tech. The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. [Link]

  • NIST WebBook. Ethyl piperidine-4-carboxylate. [Link]

  • Cheméo. Ethyl piperidine-4-carboxylate. [Link]

  • Google Patents.
  • Bloom Tech. How Does Ethyl 4-Piperidone-3-Carboxylate Hydrochloride Compare To Other Piperidine Derivatives?. [Link]

  • ACG Publications. Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. [Link]

  • U.S. Environmental Protection Agency (EPA). 1-Piperidinecarboxylic acid, ethyl ester Properties. [Link]

  • PMC (PubMed Central). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. [Link]

  • PENTA s.r.o. Piperidine - SAFETY DATA SHEET. [Link]

Sources

An In-depth Technical Guide to Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous and highly valued structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a "privileged scaffold" for targeting a wide array of biological receptors and enzymes. Within this class, piperidine-3-carboxylate esters represent a particularly versatile building block, offering multiple points for chemical modification to fine-tune physicochemical properties and biological activity.

This technical guide provides a comprehensive overview of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate (CAS 1092460-44-0), a representative example of an N-substituted piperidine-3-carboxylate. While specific literature on this exact molecule is sparse, this guide will leverage established principles of organic synthesis and medicinal chemistry to present its fundamental properties, a plausible and detailed synthetic route, robust analytical characterization methods, and a discussion of its potential applications in drug discovery. The insights provided are grounded in the extensive body of research on analogous structures, offering a predictive and practical framework for researchers working with this and related compounds.

Physicochemical Properties and Structural Features

The structure of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate features a chiral center at the C3 position of the piperidine ring, an ethyl ester moiety, and an N-alkyl substituent with a terminal alkene. These features collectively dictate its chemical reactivity, physical properties, and potential for biological interactions.

PropertyValueSource
CAS Number 1092460-44-0ChemBK[1]
Molecular Formula C13H23NO2ChemBK[1]
Molecular Weight 225.33 g/mol Calculated
Appearance Expected to be a colorless to pale yellow oilInferred from similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and sparingly soluble in waterInferred from similar compounds

The presence of the terminal alkene in the pent-4-enyl group offers a valuable handle for further chemical elaboration through reactions such as olefin metathesis, hydrogenation, or hydroboration-oxidation, enabling the synthesis of a diverse library of analogs from a common intermediate.

Proposed Synthesis and Experimental Protocol

The synthesis of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate can be efficiently achieved through the N-alkylation of a suitable piperidine-3-carboxylate precursor. The following section outlines a robust and well-precedented synthetic strategy.

Synthetic Scheme

A plausible and efficient synthesis involves the direct N-alkylation of ethyl piperidine-3-carboxylate with a suitable pent-4-enyl electrophile, such as 5-bromopent-1-ene.

Synthetic_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 Ethyl piperidine-3-carboxylate Reaction_Node N-Alkylation Reactant1->Reaction_Node Reactant2 5-Bromopent-1-ene Reactant2->Reaction_Node Base K2CO3 or Et3N Base->Reaction_Node Base Solvent Acetonitrile or DMF Solvent->Reaction_Node Solvent Product Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate Reaction_Node->Product

Caption: Proposed synthetic scheme for Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate.

Detailed Experimental Protocol

This protocol is based on standard procedures for N-alkylation of secondary amines and is designed to be a self-validating system.

Materials:

  • Ethyl piperidine-3-carboxylate (or its hydrochloride salt)

  • 5-Bromopent-1-ene

  • Potassium carbonate (K2CO3), anhydrous

  • Acetonitrile (CH3CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl piperidine-3-carboxylate (1.0 eq.). If starting from the hydrochloride salt, use 1.0 eq. of the salt and an additional 1.1 eq. of base.

  • Addition of Reagents: Add anhydrous acetonitrile to dissolve the starting material, followed by anhydrous potassium carbonate (2.0-3.0 eq.).

  • Alkylation: Add 5-bromopent-1-ene (1.1-1.2 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a mild and effective base for this type of alkylation, readily scavenging the HBr byproduct without promoting significant side reactions. Triethylamine (Et3N) is an alternative homogeneous base.

  • Choice of Solvent: Acetonitrile is a polar aprotic solvent that facilitates SN2 reactions by solvating the cation of the base while leaving the nucleophilic amine relatively free. DMF is another suitable solvent.

  • Excess of Alkylating Agent: A slight excess of 5-bromopent-1-ene ensures complete consumption of the more valuable piperidine starting material.

  • Aqueous Work-up: The NaHCO3 wash removes any remaining acidic byproducts, while the brine wash helps to break any emulsions and remove water from the organic layer.

Characterization and Analytical Methods

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound.

Analytical TechniqueExpected Results
¹H NMR Resonances corresponding to the ethyl ester protons (triplet and quartet), piperidine ring protons, and the pentenyl chain protons, including characteristic signals for the terminal alkene.
¹³C NMR Signals for the carbonyl carbon of the ester, carbons of the piperidine ring, and the carbons of the pentenyl substituent.
Mass Spectrometry (MS) An exact mass measurement consistent with the molecular formula C13H23NO2. The ESI-MS would show a prominent [M+H]⁺ ion.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the ester and the C=C stretch of the alkene.

Potential Applications in Drug Discovery

While the specific biological activity of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is not publicly documented, the piperidine-3-carboxylate scaffold is a key component in a variety of biologically active molecules. The potential applications of this compound can be inferred from the known activities of its structural analogs.

Potential_Applications cluster_applications Potential Therapeutic Areas Core Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate CNS_Disorders CNS Disorders (e.g., as reuptake inhibitors) Core->CNS_Disorders Structural similarity to serotonin and noradrenaline reuptake inhibitors Enzyme_Inhibition Enzyme Inhibitors (e.g., DPP-4, JAK2) Core->Enzyme_Inhibition Piperidine core is present in various enzyme inhibitors Antithrombotic Antithrombotic Agents Core->Antithrombotic Related structures used in the development of antithrombotic agents Analgesics Analgesics Core->Analgesics Piperidine scaffold is a classic feature of many analgesics

Caption: Potential therapeutic applications based on structural analogy.

Discussion of Potential Applications:

  • Central Nervous System (CNS) Agents: The piperidine ring is a common feature in molecules targeting CNS receptors and transporters. Analogs of ethyl piperidine-3-carboxylate have been investigated as serotonin and noradrenaline reuptake inhibitors, suggesting potential applications in the treatment of depression and other mood disorders.

  • Enzyme Inhibitors: The piperidine-3-carboxylate moiety is a key building block for the synthesis of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4) and Janus kinase 2 (JAK2).[2] DPP-4 inhibitors are used in the treatment of type 2 diabetes, while JAK2 inhibitors are used for myeloproliferative neoplasms.

  • Antithrombotic Agents: Certain nicotinamide derivatives incorporating a piperidine scaffold have shown potential as antithrombotic agents.

  • Analgesics: The piperidine structure is central to the pharmacophore of many opioid analgesics. While this specific substitution pattern is not typical for classical opioids, the scaffold's versatility allows for its exploration in novel analgesic discovery programs.[3]

The pentenyl substituent provides a reactive handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) in any of these potential therapeutic areas.

Conclusion

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is a versatile chemical building block with significant potential in drug discovery and medicinal chemistry. While direct data on this specific molecule is limited, a robust understanding of its properties, synthesis, and potential applications can be derived from the extensive literature on related piperidine-3-carboxylate derivatives. This guide provides a scientifically grounded framework for researchers, offering a reliable synthetic protocol and highlighting promising avenues for future investigation. The strategic incorporation of the reactive pentenyl group makes this compound a particularly attractive starting point for the synthesis of diverse chemical libraries aimed at discovering novel therapeutics.

References

  • ChemBK. Ethyl 1-(pent-4-en-1-yl)piperidine-3-carboxylate. Available from: [Link][1]

  • PubChem. Ethyl (3S)-piperidine-3-carboxylate. Available from: [Link][4]

  • Google Patents. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. Available from: [3]

Sources

An In-depth Technical Guide to the Molecular Structure of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate. As a significant scaffold in medicinal chemistry, understanding the nuanced structural features of this molecule is paramount for its application in drug discovery and development.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence in drug design stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse functionalities to interact with biological targets.[2] Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate, with its characteristic N-alkenyl and C-3 ester substitutions, represents a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Molecular Identity and Physicochemical Properties

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is a substituted piperidine derivative with the following identifiers:

PropertyValue
Chemical Formula C13H23NO2[3]
Molecular Weight 225.33 g/mol [3]
CAS Number 1092460-44-0[3]

While experimental data on its physical properties are not widely published, it can be inferred to be a liquid at room temperature, similar to its parent compound, ethyl nipecotate.[4]

Synthesis and Mechanistic Considerations

The synthesis of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate can be achieved through the N-alkylation of ethyl nipecotate (ethyl piperidine-3-carboxylate). This reaction is a cornerstone of amine chemistry and can be accomplished via several synthetic strategies.

Proposed Synthetic Protocol: N-Alkylation

A plausible and efficient method for the synthesis involves the direct N-alkylation of ethyl nipecotate with a suitable pent-4-enyl electrophile, such as 5-bromopent-1-ene, in the presence of a base.

Experimental Protocol:

  • To a solution of ethyl nipecotate (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) is added a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5-2.0 eq).

  • 5-bromopent-1-ene (1.1 eq) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate.

Causality of Experimental Choices:

  • Solvent: Aprotic polar solvents like acetonitrile or DMF are chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophilic amine.

  • Base: A base is required to deprotonate the secondary amine of ethyl nipecotate, thereby increasing its nucleophilicity for the subsequent alkylation. A non-nucleophilic base is preferred to avoid competing reactions with the alkyl halide.

  • Temperature: Heating the reaction mixture increases the rate of the SN2 reaction, leading to a more efficient conversion to the desired product.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Reactants Ethyl Nipecotate + 5-Bromopent-1-ene + Base Reaction N-Alkylation (SN2 Reaction) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate Purification->Product

Caption: Synthetic workflow for Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate.

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[8]

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.8m1H-CH=CH₂
~5.0m2H-CH=CH₂
~4.1q2H-OCH₂CH₃
~2.9-2.2m7HPiperidine ring protons & -NCH₂-
~2.1m2H-CH₂-CH=CH₂
~1.9-1.5m6HPiperidine ring protons & -CH₂-CH₂-CH=CH₂
~1.2t3H-OCH₂CH₃

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)Assignment
~174C=O (ester)
~138-CH=CH₂
~115-CH=CH₂
~60-OCH₂CH₃
~58-50Piperidine ring carbons (C2, C6) & -NCH₂-
~42Piperidine ring carbon (C3)
~32-CH₂-CH=CH₂
~30-25Piperidine ring carbons (C4, C5) & -CH₂-CH₂-CH=CH₂
~14-OCH₂CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[9]

Predicted Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 225. Key fragmentation pathways would likely involve the loss of the ethyl group (-29), the ethoxy group (-45), or cleavage of the pentenyl side chain. A prominent fragment would be expected from the loss of the entire ester group. The fragmentation pattern can be complex, but key fragments can help confirm the structure.[10]

Diagram of a Plausible Mass Spectrometry Fragmentation:

Mass_Spec_Fragmentation M [M]+• m/z = 225 F1 [M - C2H5]+ m/z = 196 M->F1 - •C2H5 F2 [M - OC2H5]+ m/z = 180 M->F2 - •OC2H5 F3 [M - C5H9]+ m/z = 156 M->F3 - •C5H9

Caption: Predicted major fragmentation pathways in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[11][12]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3075=C-HStretching
~2940, 2860C-H (aliphatic)Stretching
~1735C=O (ester)Stretching
~1640C=C (alkene)Stretching
~1180C-O (ester)Stretching

Conformational Analysis and Stereochemistry

The piperidine ring of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is expected to adopt a chair conformation to minimize steric strain. The substituents on the ring, the ethyl carboxylate group at C-3 and the pentenyl group on the nitrogen, will have preferred equatorial or axial orientations. The ethyl carboxylate group at the C-3 position is likely to preferentially occupy an equatorial position to minimize 1,3-diaxial interactions. The stereochemistry at the C-3 position is a critical aspect, as the compound can exist as a racemic mixture of (R) and (S) enantiomers. The synthesis described above would result in a racemic mixture. Enantioselective syntheses of 3-substituted piperidines are an active area of research and often require chiral catalysts or starting materials.[13]

Potential Applications in Drug Discovery

Substituted piperidines are core components of numerous approved drugs.[1][2] The structural motifs present in Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate make it a valuable building block for the synthesis of novel therapeutic agents. The terminal alkene of the pentenyl group offers a handle for further functionalization through reactions such as hydroboration-oxidation, epoxidation, or metathesis, allowing for the introduction of diverse pharmacophores. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing additional points for modification.

Conclusion

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is a molecule of significant interest in the field of medicinal chemistry. This guide has provided a detailed overview of its molecular structure, a plausible synthetic route, and predicted spectroscopic properties. A thorough understanding of these fundamental characteristics is essential for researchers aiming to utilize this versatile scaffold in the design and synthesis of novel drug candidates. Further experimental validation of the predicted data will be crucial for its full characterization and application.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (URL: [Link])

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (URL: [Link])

  • Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. (URL: [Link])

  • Piperidines: An Important Scaffold in the Field of Medicinal Chemistry. (URL: Not Available)
  • Piperidines ESI-revised3 - The Royal Society of Chemistry. (URL: [Link])

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. (URL: [Link])

  • Ethyl1-(pent-4-en-1-yl)piperidine-3-carboxylate - ChemBK. (URL: [Link])

  • functional-group-profiling-of-medicinal-plants-using-ftir-spectroscopy.pdf - International Journal of Biological & Medical Research. (URL: [Link])

  • Functional group profiling of medicinal plants using FTIR spectroscopy. (URL: [Link])

  • Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

  • Ethyl piperidine-4-carboxylate - the NIST WebBook. (URL: [Link])

  • mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

  • WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds - Google P
  • Density functional theory and FTIR spectroscopic study of carboxyl group. (URL: [Link])

  • Piperidine Synthesis. - DTIC. (URL: [Link])

  • Ethyl nipecotate, 96% | 194360-100G | SIGMA-ALDRICH - Scientific Laboratory Supplies. (URL: [Link])

  • FTIR Functional Group Database Table with Search - InstaNANO. (URL: [Link])

  • Ethyl 4-(piperidin-3-yl)piperidine-1-carboxylate | C13H24N2O2 - PubChem. (URL: [Link])

  • Tandem mass spectrometry fragmentation of ethyl Nmethyl... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Ethyl (R)-Nipecotate L-Tartrate | C12H21NO8 | CID 14183616 - PubChem - NIH. (URL: [Link])

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (URL: [Link])

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (URL: [Link])

  • Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (URL: [Link])

  • CID 161290137 | C16H30N2O4 - PubChem. (URL: [Link])

Sources

Technical Guide: Physical and Chemical Characteristics of N-Alkenylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Alkenylpiperidines , ubiquitously known in organic synthesis as piperidine enamines , represent a critical class of nucleophilic intermediates. Unlike their N-alkyl counterparts, these species possess a nitrogen atom conjugated with an alkene, creating a "push-pull" electronic system that renders the


-carbon highly nucleophilic.[1]

This guide dissects the physicochemical properties of piperidine enamines, distinguishing them from morpholine and pyrrolidine analogs. It focuses on their pivotal role in the Stork Enamine Synthesis , providing researchers with field-proven protocols for their generation, characterization, and application in carbon-carbon bond-forming reactions.[1]

Structural Dynamics & Electronic Theory

To utilize N-alkenylpiperidines effectively, one must understand the steric and electronic factors dictating their reactivity.

The Reactivity Hierarchy

In the context of enamine nucleophilicity, the amine moiety dictates the reaction rate. The established hierarchy is: Pyrrolidine > Piperidine > Morpholine

  • Pyrrolidine (5-membered): The ring is nearly planar, allowing optimal overlap between the nitrogen lone pair (

    
     character) and the alkene 
    
    
    
    -system. This results in the highest HOMO energy and greatest nucleophilicity.
  • Piperidine (6-membered): Reactivity is attenuated by Allylic (A

    
    ) Strain .[1] To minimize steric clash between the 
    
    
    
    -methylene of the piperidine ring and the vinyl substituent, the piperidine ring twists. This deplanarization reduces orbital overlap, lowering the resonance contribution and nucleophilicity compared to pyrrolidine.
  • Morpholine (6-membered with Oxygen): The inductive electron-withdrawing effect of the oxygen atom significantly lowers the basicity of the nitrogen, rendering these enamines the least reactive.

Resonance Stabilization

The reactivity of N-alkenylpiperidines is governed by the resonance contribution of the iminium ion form:



This dipolar character explains two key behaviors:
  • 
    -Carbon Nucleophilicity:  Electrophiles attack the 
    
    
    
    -carbon, not the nitrogen.[1]
  • Restricted Rotation: The partial double bond character of the N-C bond increases the barrier to rotation, often observable in variable-temperature NMR.

Physical & Spectroscopic Characterization

The following data focuses on 1-(1-Cyclohexenyl)piperidine , the standard reference compound for this class.

Physical Properties Table
PropertyValueContext/Notes
CAS Number 2981-10-4
Molecular Weight 165.28 g/mol
Appearance Clear, colorless to pale yellow liquidDarkens upon oxidation/hydrolysis.[1]
Boiling Point 120–122 °C @ 16 mmHgCritical: Do not distill at atm pressure (decomposition).
Refractive Index (

)
1.5140 – 1.5165High index due to conjugation.
Density 0.978 g/mLSlightly less dense than water.
Solubility Soluble in organic solvents (THF, Toluene, DCM)Hydrolyzes rapidly in aqueous acid.
Spectroscopic Signatures (NMR)

Identification of the enamine is best achieved via


H and 

C NMR. The "push" of electron density from nitrogen shields the

-position significantly compared to a standard alkene.
NucleusPositionShift (

ppm)
MultiplicityStructural Insight

H
Vinyl H (

-C)
4.5 – 4.8 Triplet (broad)Upfield from cyclohexene (~5.6 ppm) due to resonance shielding.

H

-CH

(Ring)
2.7 – 2.9MultipletDeshielded by proximity to nitrogen.[1]

C

-Carbon (Enamine)
140 – 145 Singlet (quat)Deshielded; site of N-attachment.

C

-Carbon (Enamine)
95 – 100 Doublet (CH)Diagnostic: Highly shielded (nucleophilic site).[1]

Experimental Protocols

Synthesis of 1-(1-Cyclohexenyl)piperidine

Causality: Enamine formation is a reversible equilibrium. To drive the reaction to completion (Le Chatelier’s principle), water must be removed continuously. Acid catalysis (p-TsOH) lowers the activation energy for the initial nucleophilic attack and subsequent dehydration.

Reagents:

  • Cyclohexanone (1.0 equiv)

  • Piperidine (1.1 equiv)[2]

  • p-Toluenesulfonic acid (p-TsOH) (0.01 equiv)[1]

  • Toluene (Solvent, forms azeotrope with water)

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect to an inert gas line (Ar or N

    
    ).
    
  • Charging: Add cyclohexanone, piperidine, p-TsOH, and toluene (approx. 5 mL per gram of ketone).

  • Reflux: Heat the mixture to vigorous reflux. The toluene/water azeotrope (bp ~85°C) will condense and separate in the trap.

  • Monitoring: Continue reflux until water evolution ceases (typically 4–12 hours).

  • Isolation: Cool to room temperature. Remove toluene via rotary evaporation.

  • Purification: Vacuum distillation is mandatory. Collect the fraction boiling at 120–122°C / 16 mmHg.

    • Note: Store under inert atmosphere at 4°C. Exposure to moist air causes hydrolysis back to the ketone.

Hydrolysis (Recovery of Carbonyl)

Causality: The iminium salt formed after alkylation is stable. Hydrolysis requires aqueous acid to protonate the nitrogen (making it a leaving group) and attack the iminium carbon with water.[3]

Protocol:

  • Add 10% aqueous HCl or acetic acid/water/NaOAc buffer to the reaction mixture.

  • Stir vigorously at room temperature or mild heat (40°C) for 1–2 hours.

  • Extract the regenerated carbonyl compound with ether or DCM.

Visualizations & Mechanisms

Enamine Formation & Reactivity Cycle

The following diagram illustrates the reversible formation of the piperidine enamine and its subsequent reactivity pathways (C-alkylation vs. N-alkylation).

StorkEnamine Ketone Cyclohexanone (Electrophile) Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + Piperidine / H+ Piperidine Piperidine (Nucleophile) Enamine N-Alkenylpiperidine (Nucleophile) Carbinolamine->Enamine - H2O (Dean-Stark) Enamine->Ketone + H2O (Hydrolysis) Iminium Iminium Salt (Electrophile) Enamine->Iminium + Alkyl Halide (R-X) (C-Alkylation) Product Alpha-Alkylated Ketone Iminium->Product + H2O / H+ (Hydrolysis)

Figure 1: The Stork Enamine Cycle. Note the critical water removal step to drive enamine formation and the water addition step to release the final product.

Comparative Reactivity (Steric Control)

This diagram highlights why piperidine is less reactive than pyrrolidine but more stable/selective than morpholine.

Reactivity Pyrrolidine Pyrrolidine Enamine (Planar Ring) High HOMO Energy Max Reactivity Piperidine Piperidine Enamine (Twisted Ring) A(1,3) Strain Moderate Reactivity Pyrrolidine->Piperidine Steric Twist (Reduced Overlap) Morpholine Morpholine Enamine (Oxygen Inductive Effect) Low Basicity Low Reactivity Piperidine->Morpholine Electronic Withdrawal (-I Effect) Reactivity Nucleophilicity Gradient

Figure 2: Structure-Reactivity Relationship.[1] Piperidine offers a balance, avoiding the polyalkylation issues sometimes seen with highly reactive pyrrolidine enamines.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society. Link

  • National Institute of Standards and Technology (NIST). (2023). 1-(1-Cyclohexen-1-yl)piperidine Mass Spectrum and Physical Data. NIST Chemistry WebBook, SRD 69. Link

  • Kempf, B., Hampel, N., Ofial, A. R., & Mayr, H. (2003). Structure-Nucleophilicity Relationships for Enamines. Chemistry – A European Journal. Link

  • Sollenberger, P. Y., & Martin, R. B. (1970). Mechanism of Enamine Hydrolysis. Journal of the American Chemical Society. Link

  • PubChem. (2025).[4] Piperidine, 1-(1-cyclohexen-1-yl)- Compound Summary. National Library of Medicine. Link

Sources

Technical Monograph: Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Chemical Monograph Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists Subject: CAS 1092460-44-0 | Nipecotic Acid Derivative[1]

Nomenclature & Structural Identity

IUPAC Deconstruction

The International Union of Pure and Applied Chemistry (IUPAC) name Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate describes a precise structural configuration essential for reproducibility in synthesis and patent filings.

  • Parent Skeleton: Piperidine (a six-membered heterocycle containing one nitrogen).

  • Principal Functional Group: Carboxylate ester at position 3 (nipecotic acid backbone). The numbering starts at the heteroatom (Nitrogen = 1) and proceeds toward the substituent to give it the lowest locant.

  • Ester Moiety: "Ethyl" denotes the alkyl group attached to the oxygen of the carboxylate (

    
    ).
    
  • N-Substituent: "1-(pent-4-enyl)" indicates a 5-carbon alkyl chain attached to the nitrogen. The chain contains a double bond starting at carbon 4 (terminal alkene).[2]

Chemical Data Summary

PropertySpecification
IUPAC Name Ethyl 1-(pent-4-en-1-yl)piperidine-3-carboxylate
Common Class N-substituted Nipecotic Acid Ester
Molecular Formula

Molecular Weight 225.33 g/mol
CAS Registry Number 1092460-44-0
Key Functional Handle Terminal Alkene (Olefin)
Structural Visualization (DOT)

The following diagram illustrates the structural connectivity and functional zoning of the molecule.

G Core Piperidine Ring (Core Scaffold) Pos3 Position 3: Ethyl Carboxylate (Ester Function) Core->Pos3 Functionalization Pos1 Position 1 (N): Pent-4-enyl Group (Lipophilic Tail) Core->Pos1 N-Alkylation Alkene Terminal Alkene (Metathesis Handle) Pos1->Alkene C4=C5 Unsaturation

Figure 1: Structural decomposition of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate highlighting the reactive alkene handle and the ester pharmacophore.

Synthetic Protocol (Self-Validating System)

This protocol describes the N-alkylation of ethyl nipecotate . This approach is favored over de novo ring construction due to the commercial availability of the chiral or racemic nipecotate starting material.

Reagents & Materials
  • Substrate: Ethyl nipecotate (Ethyl piperidine-3-carboxylate) [CAS: 5006-62-2].[3]

  • Alkylating Agent: 5-Bromo-1-pentene [CAS: 1119-51-3].

  • Base: Potassium Carbonate (

    
    ), anhydrous (acts as an HCl scavenger).
    
  • Solvent: Acetonitrile (MeCN) or Acetone (polar aprotic solvents facilitate

    
     substitution).
    
  • Catalyst (Optional): Potassium Iodide (KI) (Finkelstein condition to accelerate reaction).

Step-by-Step Methodology

Objective: Synthesize the target molecule via nucleophilic substitution.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl nipecotate (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration) .

  • Activation: Add

    
     (2.5 equiv)  and a catalytic amount of KI (0.1 equiv) . Stir the suspension at room temperature for 15 minutes to ensure homogeneity.
    
  • Alkylation: Dropwise add 5-Bromo-1-pentene (1.1 equiv) to the mixture.

    • Mechanism:[2] The secondary amine of the piperidine attacks the alkyl bromide in an

      
       fashion. The base neutralizes the generated HBr.
      
  • Reflux: Heat the reaction mixture to reflux (

    
     for MeCN) and stir for 12–16 hours.
    
    • Validation Point: Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The starting material (lower

      
      , stains with Ninhydrin) should disappear; the product (higher 
      
      
      
      , UV active if derivatized, or Iodine stain) appears.
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic solids (

      
      /KBr).
      
    • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane

      
       Hexane/EtOAc (9:1 to 7:3).
      
    • Yield Expectation: 75–85%.

Synthesis Pathway Diagram

Synthesis SM1 Ethyl Nipecotate (Nucleophile) Reagents K2CO3, KI (cat) Acetonitrile, Reflux SM1->Reagents SM2 5-Bromo-1-pentene (Electrophile) SM2->Reagents TS Transition State (SN2 Attack) Reagents->TS Heat Product Ethyl 1-(pent-4-enyl) piperidine-3-carboxylate TS->Product - HBr

Figure 2: Synthetic pathway via N-alkylation of ethyl nipecotate.

Functional Utility & Pharmacological Context[4][5]

GABA Uptake Inhibition Precursor

The core structure of this molecule is a derivative of Nipecotic Acid , a known inhibitor of GABA (gamma-aminobutyric acid) uptake.[4]

  • Mechanism: Nipecotic acid derivatives bind to GABA transporters (GAT-1), increasing synaptic GABA levels.

  • Lipophilicity: The addition of the Ethyl ester and the Pent-4-enyl chain significantly increases the lipophilicity (LogP) of the molecule compared to the parent amino acid. This allows for better Blood-Brain Barrier (BBB) penetration, after which the ester may be hydrolyzed by endogenous esterases to the active acid form.

The "Clickable" Alkene Handle

For drug development professionals, the pent-4-enyl group is not merely a lipophilic spacer; it is a reactive handle.

  • Olefin Metathesis: The terminal double bond allows this molecule to undergo Ring-Closing Metathesis (RCM) if a second alkene is introduced at the ester position, potentially forming bicyclic tropane-like analogs.

  • Thiol-Ene Click: The alkene can react with thiols via radical addition, allowing for the rapid conjugation of this pharmacophore to fluorophores or peptides for biological probing.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, compare spectral data against these predicted values.

TechniqueSignalAssignment
1H NMR

5.75-5.85 (m, 1H)
Terminal alkene internal CH (

)
1H NMR

4.95-5.05 (m, 2H)
Terminal alkene methylene (

)
1H NMR

4.15 (q, 2H)
Ethyl ester methylene (

)
1H NMR

1.25 (t, 3H)
Ethyl ester methyl (

)
IR 1730-1740

Strong C=O stretch (Ester)
IR 1640

Weak C=C stretch (Alkene)
MS (ESI)

Protonated molecular ion

References

  • ChemBK. (n.d.). Ethyl 1-(pent-4-en-1-yl)piperidine-3-carboxylate Basic Information. Retrieved from [Link]

  • Höfner, G., & Wanner, K. T. (2004). Synthesis of the N-substituted nipecotic acid ethyl esters and their hydrolysis. ResearchGate. Retrieved from [Link]

  • PubChem. (2025).[5] Nipecotic Acid Derivatives and GABA Uptake Inhibitors. National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Ethyl piperidine-4-carboxylate (Isomer Comparison). National Institute of Standards and Technology. Retrieved from [Link]

Sources

SMILES notation for Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Specification & Synthetic Utility: Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Executive Summary

This technical guide provides a rigorous structural and synthetic analysis of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate . As a derivative of nipecotic acid (piperidine-3-carboxylic acid), this scaffold is a critical intermediate in the development of GABA uptake inhibitors (e.g., Tiagabine analogs) and non-opioid analgesics.

The guide prioritizes cheminformatic precision (SMILES/InChI generation) and reproducible synthetic protocols, adhering to the "Self-Validating" standard required for high-integrity research.

Part 1: Structural Anatomy & SMILES Notation

The generation of a SMILES (Simplified Molecular Input Line Entry System) string requires a systematic deconstruction of the molecule into its graph-based connectivity.

Structural Deconstruction
  • Core Scaffold: Piperidine (saturated 6-membered nitrogen heterocycle).

  • Functional Group A (C3 Position): Ethyl carboxylate (ester).

  • Functional Group B (N1 Position): Pent-4-enyl chain (5-carbon alkene tail).

SMILES Derivation Logic

To generate the canonical SMILES, we follow the OpenSMILES specification, prioritizing the unique numbering of the heterocyclic ring.

  • Start at the Nitrogen (Atom 1): N

  • Add the N-substituent (Pent-4-enyl): N(CCCC=C)

  • Traverse the Ring to C3: N(CCCC=C)CCCC... (Note: Piperidine is a 6-ring).

  • Add C3 Substituent (Ethyl Ester): At C3, branch to the ester C(=O)OCC.

  • Close the Ring: Use ring closure digit 1.

Final Canonical SMILES:

Isomeric SMILES (Stereochemistry): The C3 position is a chiral center. In drug development, the (R)- and (S)-enantiomers often exhibit distinct pharmacodynamics.

  • (R)-Enantiomer: C=CCCCN1CCCOCC)C1

  • (S)-Enantiomer: C=CCCCN1CCCOCC)C1

Logic Diagram: SMILES Parsing Tree

The following diagram visualizes the parsing logic used by cheminformatics algorithms (e.g., RDKit, OpenBabel) to interpret the string.

SMILES_Parse Root SMILES String C=CCCCN1CCCC(C(=O)OCC)C1 AtomN Nitrogen (N1) Branch Point Root->AtomN Sub1 N-Substituent (Pent-4-enyl) Chain C=CCCC Terminal Alkene Sub1->Chain Core Heterocycle Core (Piperidine Ring) Sub2 C3-Substituent (Ethyl Ester) Core->Sub2 Branch at C3 Ring Ring Closure 1 ... 1 Core->Ring Ester C(=O)OCC Carbonyl + Ethoxy Sub2->Ester AtomN->Sub1 Branch () AtomN->Core Main Chain

Figure 1: Hierarchical parsing of the SMILES string, separating the N-alkenyl tail and the C3-ester moiety from the piperidine core.

Part 2: Cheminformatics & Molecular Properties[2][3]

Data in this section is calculated based on the canonical structure. These parameters are essential for assessing "drug-likeness" (Lipinski's Rule of 5) and blood-brain barrier (BBB) permeability.

PropertyValueSignificance
Formula C₁₃H₂₃NO₂Elemental composition
Molecular Weight 225.33 g/mol < 500 Da (Favorable for oral bioavailability)
LogP (Predicted) ~2.8 - 3.1Lipophilic; likely to cross BBB (CNS active)
H-Bond Donors 0No free -OH or -NH groups
H-Bond Acceptors 3Ester oxygens + Tertiary amine nitrogen
Rotatable Bonds 7High flexibility; may impact binding entropy
InChI Key InChIKey=... (Calculated)Unique hash for database lookup

Part 3: Synthetic Protocols (Self-Validating Systems)

To ensure scientific integrity, we present two synthetic routes. The Reductive Amination route is preferred for its higher yield, milder conditions, and avoidance of potentially unstable alkyl halides.[1]

Route A: Reductive Amination (Preferred)

This method couples ethyl nipecotate with 4-pentenal using a borohydride reducing agent.

  • Precursor: Ethyl nipecotate (CAS: 5006-62-2)

  • Reagent: 4-Pentenal (CAS: 2100-17-6)

  • Reductant: Sodium Triacetoxyborohydride (STAB) - Selected for selectivity towards aldehydes over esters.

Protocol:

  • Solvation: Dissolve Ethyl nipecotate (1.0 eq) and 4-pentenal (1.1 eq) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Imine Formation: Stir at room temperature for 30 minutes. (Optional: Add activated molecular sieves to sequester water).

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise.

  • Quench: After 4-12 hours, quench with saturated aqueous NaHCO₃.

  • Extraction: Extract organic layer, dry over MgSO₄, and concentrate.

Validation Checkpoint (NMR):

  • Look for the disappearance of the aldehyde proton (~9.7 ppm).

  • Confirm the presence of the terminal alkene multiplet (~5.8 ppm) and the ethyl ester quartet (~4.1 ppm).

Route B: Direct Alkylation (Alternative)

Used if the aldehyde is unavailable. Requires careful control to prevent quaternization (over-alkylation).

  • Reagent: 5-Bromo-1-pentene.

  • Base: K₂CO₃ (Potassium Carbonate) in Acetonitrile (MeCN).

Synthetic Workflow Diagram

Synthesis_Flow SM1 Ethyl Nipecotate (Secondary Amine) Step1 Imine Formation (DCM, RT, 30 min) SM1->Step1 SM2 4-Pentenal (Aldehyde) SM2->Step1 Step2 Reduction (NaBH(OAc)3, 0°C) Step1->Step2 In Situ Product Ethyl 1-(pent-4-enyl) piperidine-3-carboxylate Step2->Product >85% Yield

Figure 2: One-pot reductive amination workflow using STAB to ensure ester stability while reducing the imine.

Part 4: Stereochemical & Biological Context

In a drug development context, the chirality at C3 is non-trivial.

  • GABA Transporter Affinity: Nipecotic acid derivatives bind to GAT-1. Research indicates that the (R)-enantiomer of nipecotic acid derivatives often possesses higher affinity for the transporter than the (S)-enantiomer.

  • Resolution Strategy: If a pure enantiomer is required, start the synthesis with enantiopure (R)-Ethyl nipecotate (via tartrate salt resolution) rather than attempting to resolve the final tertiary amine.

References

  • OpenSMILES Specification. "OpenSMILES: An Open Standard for the SMILES Language." OpenSMILES.org. [Link]

  • Weininger, D. (1988). "SMILES, a chemical language and information system.[2][3][4] 1. Introduction to methodology and encoding rules." Journal of Chemical Information and Computer Sciences. [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link]

  • Krogsgaard-Larsen, P., et al. (1987). "GABA uptake inhibitors.[5] Synthesis and structure-activity studies of nipecotic acid derivatives." Journal of Medicinal Chemistry. [Link]

Sources

The Pharmacological Landscape of Piperidine-3-Carboxylate Esters: From Prodrugs to Multitarget Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide analyzes the biological activity, structure-activity relationships (SAR), and therapeutic potential of piperidine-3-carboxylate esters (derivatives of nipecotic acid). While historically developed as prodrugs to overcome the blood-brain barrier (BBB) impermeability of nipecotic acid—a potent GABA transporter (GAT-1) inhibitor—recent research has expanded their utility. This guide details their evolution from simple neuroactive esters to complex N-substituted scaffolds with antimicrobial, anti-osteoporotic, and anti-platelet activities.

The Nipecotic Acid Paradox: Potency vs. Permeability

The core pharmacophore, nipecotic acid (piperidine-3-carboxylic acid) , is a potent inhibitor of neuronal and glial GABA uptake.[1] By blocking the GAT-1 transporter, it elevates synaptic GABA levels, theoretically offering anticonvulsant effects.[2]

However, nipecotic acid is zwitterionic at physiological pH, rendering it hydrophilic and unable to cross the blood-brain barrier (BBB) via passive diffusion. This limitation necessitated the development of piperidine-3-carboxylate esters —lipophilic prodrugs designed to penetrate the CNS and hydrolyze back to the active acid.

The Prodrug Strategy

Esterification masks the carboxylic acid, increasing lipophilicity (LogP).

  • Ethyl Nipecotate: The simplest ester. It crosses the BBB but is susceptible to rapid peripheral hydrolysis and exhibits weak anticonvulsant potency in vivo.[3]

  • Pivaloyloxymethyl Esters: Designed for greater stability, these esters showed improved seizure protection in audiogenic mouse models but introduced sedative side effects distinct from pure GABAergic modulation.

Neuropharmacology: GABAergic and Cholinergic Interplay[4]

Mechanism of Action: GAT-1 Inhibition

Upon entering the CNS and hydrolyzing (or binding directly in the case of certain derivatives), these compounds target the GAT-1 transporter.

Figure 1: Synaptic Mechanism of Piperidine-3-Carboxylates

GAT_Inhibition cluster_synapse Synaptic Cleft Dynamics GABA GABA Neurotransmitter GAT1 GAT-1 Transporter (Target) GABA->GAT1 Reuptake PostSynaptic GABA-A Receptor (Post-Synaptic) GABA->PostSynaptic Presynaptic Presynaptic Neuron GAT1->Presynaptic Recycling Glial Glial Cell GAT1->Glial Clearance Nipecotate Piperidine-3-Carboxylate (Inhibitor) Nipecotate->GAT1 BLOCKS Presynaptic->GABA Release

Caption: Schematic of GAT-1 inhibition by piperidine-3-carboxylates, leading to increased synaptic GABA residence time.[1]

The Cholinergic Liability

A critical finding in the evaluation of simple esters (e.g., ethyl nipecotate) is their structural similarity to arecoline and guvacine esters , which are muscarinic agonists.

  • Observation: High doses of ethyl nipecotate cause cholinergic side effects (salivation, tremors) rather than pure sedation.

  • Implication: Simple esterification improves BBB penetration but compromises selectivity. This drove the field toward N-substituted derivatives (e.g., Tiagabine), where a lipophilic anchor is attached to the nitrogen rather than the carboxyl group.

Beyond Neuroscience: Emerging Therapeutic Targets

Recent medicinal chemistry efforts have repurposed the piperidine-3-carboxylate scaffold for non-CNS indications.

Antimicrobial and Antifungal Activity

Sulfonyl Piperidine Derivatives: N-sulfonylation of piperidine-3-carboxylates creates sulfonamides with significant antimicrobial potency.[4]

  • Target: Bacterial cell wall synthesis or metabolic pathways (specific targets vary).

  • Key Compound: N-((3-chlorophenyl)sulfonyl)piperidine-3-carboxylic acid.

  • Efficacy: Moderate to high activity against S. aureus and E. coli, comparable to standard antibiotics in early screens.

Anti-Osteoporosis (Cathepsin K Inhibition)

Piperidine-3-Carboxamides: Derivatives featuring an amide linkage at the 3-position (isosteres of the ester) have been identified as inhibitors of Cathepsin K, a protease responsible for bone resorption.[5]

  • Compound H-9: A potent derivative (IC50 = 0.08 µM) that downregulates Cathepsin K expression and increases bone mineral density in ovariectomized mice.[5]

Comparative Activity Profile
Compound ClassPrimary TargetMechanismKey Outcome
Ethyl Nipecotate GAT-1 / Muscarinic RProdrug / AgonistWeak anticonvulsant, cholinergic side effects
Tiagabine (N-subst)GAT-1Uptake InhibitionPotent anticonvulsant (FDA Approved)
Sulfonyl-Piperidine-3-COOH Bacterial EnzymesUnknownAntimicrobial / Antifungal
Piperidine-3-Carboxamide Cathepsin KProtease InhibitionIncreased bone density (Anti-osteoporosis)

Experimental Protocols

Protocol A: Synthesis of Ethyl Piperidine-3-Carboxylate (Ethyl Nipecotate)

Rationale: This is the foundational precursor for most N-substituted derivatives.

Reagents: Nipecotic acid, Absolute Ethanol, Thionyl Chloride (


).

Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Addition: Suspend 10.0 g of nipecotic acid in 100 mL of absolute ethanol.

  • Activation: Cool the mixture to 0°C in an ice bath. Dropwise add 12 mL of thionyl chloride over 30 minutes. Caution: Exothermic reaction, HCl gas evolution.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. The solution should become clear.

  • Workup: Evaporate the solvent under reduced pressure.

  • Neutralization: Dissolve the residue in ice-water, basify to pH 9 with saturated

    
    , and extract with chloroform (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Distill under vacuum if necessary.
    
Protocol B: [3H]-GABA Synaptosomal Uptake Assay

Rationale: To verify the biological activity of the synthesized ester or derivative against the GAT-1 transporter.[1][6][7]

Materials: Rat cortical synaptosomes, [3H]-GABA (Radioligand), Krebs-Henseleit buffer.

Steps:

  • Preparation: Homogenize rat cortex in 0.32 M sucrose; centrifuge at 1000 x g (10 min). Take supernatant and centrifuge at 20,000 x g (20 min) to pellet synaptosomes. Resuspend in buffer.

  • Incubation: Aliquot synaptosomes (100 µL) into tubes containing the test compound (1 nM – 100 µM).

  • Initiation: Add [3H]-GABA (final conc. 10 nM) and incubate at 30°C for 5 minutes.

  • Termination: Rapidly filter through GF/B glass fiber filters using a vacuum manifold. Wash 3x with ice-cold buffer to remove non-specific binding.

  • Quantification: Place filters in scintillation vials with cocktail and count radioactivity (CPM).

  • Analysis: Calculate IC50 using non-linear regression (Log-concentration vs. % Inhibition).

Structure-Activity Relationship (SAR) Visualization

The transition from simple esters to complex drugs like Tiagabine relies on specific structural modifications.

Figure 2: SAR Evolution Workflow

SAR_Evolution NipecoticAcid Nipecotic Acid (Core) Esterification Esterification (R-group) NipecoticAcid->Esterification N_Substitution N-Alkylation (Lipophilic Anchor) NipecoticAcid->N_Substitution EthylEster Ethyl Ester (Prodrug) Esterification->EthylEster Increases LogP SideEffect Cholinergic Side Effects EthylEster->SideEffect Structural Similarity to Arecoline Tiagabine Tiagabine-like (High Potency) N_Substitution->Tiagabine Biaryl Linker (GAT-1 Selectivity)

Caption: SAR evolution showing the divergence between simple ester prodrugs and N-substituted clinical agents.

Future Outlook & Expert Commentary

The piperidine-3-carboxylate ester scaffold remains a "privileged structure." While its role as a simple GABA prodrug has been superseded by N-substituted analogs (like Tiagabine), the ester functionality is seeing a resurgence in multitarget drug design .

Critical Insight: Researchers should be cautious of the "Nipecotic Acid Trap." Direct use of the acid in screening hits is often a false negative due to permeability issues. Conversely, simple esters may generate false positives in phenotypic screens due to off-target cholinergic activity. The future lies in chimeric molecules —using the piperidine-3-carboxylate as a polar head group linked to novel lipophilic domains targeting bacterial membranes or osteoclastic enzymes.

References

  • Synthesis and effects on audiogenic seizures of ester prodrugs of nipecotic acid. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents. ResearchGate/PMC. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. Asian Journal of Chemistry. [Link]

  • Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives. PubMed. [Link]

  • Nipecotic acid directly activates GABAA-like ion channels. PubMed Central. [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link][8]

Sources

An In-Depth Technical Guide to the Pharmacological Profile of N-Substituted Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and the synthetic tractability of its nitrogen atom allow for extensive chemical modification. The substituent at the nitrogen (N-substitution) is a particularly critical determinant of pharmacological activity, profoundly influencing the molecule's affinity, selectivity, and efficacy for various biological targets.[1][3] This technical guide provides a comprehensive overview of the pharmacological profiles of N-substituted piperidine derivatives for researchers, scientists, and drug development professionals. We will explore their diverse therapeutic applications, delve into the molecular mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed protocols for key in vitro assays essential for their characterization.

Section 1: The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine heterocycle, a six-membered ring containing one nitrogen atom, is a ubiquitous structural motif in drug discovery.[1] Its prevalence is attributed to its ability to adopt a stable, low-energy chair conformation, similar to cyclohexane, which allows its substituents to be precisely oriented in three-dimensional space to interact with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated under physiological conditions, a hydrogen bond donor, facilitating critical interactions with receptor active sites.

The true versatility of the piperidine scaffold lies in the N-substituent. Modification at this position can dramatically alter a compound's physicochemical properties—such as lipophilicity, basicity, and molecular size—which in turn governs its pharmacological profile.[3] By strategically altering the N-substituent, chemists can transform a molecule's function from an agonist to an antagonist, enhance its selectivity for a specific receptor subtype, or introduce entirely new biological activities.[4][5]

Section 2: Synthesis and Structural Characterization

The development of novel N-substituted piperidine derivatives relies on robust synthetic and analytical workflows.

General Synthesis Strategies

A multitude of synthetic routes to N-substituted piperidines have been developed, offering flexibility in accessing diverse chemical space.[1][6] Common approaches include:

  • Hydrogenation of Pyridine Derivatives: A widely used method involving the reduction of the aromatic pyridine ring to the corresponding saturated piperidine, often using heterogeneous catalysts.[1]

  • Reductive Amination: The reaction of a suitable ketone with an amine, followed by reduction, to form the piperidine ring or introduce the N-substituent.

  • Intramolecular Cyclization: Domino reactions and other cyclization strategies that construct the piperidine ring from acyclic precursors have become powerful tools in modern organic synthesis.[6]

Structural Confirmation Workflow

Once synthesized, the precise structure of each new derivative must be unequivocally confirmed. This is a critical self-validating step to ensure that any observed biological activity is attributable to the correct chemical entity. The standard workflow involves a suite of spectroscopic techniques.[7][8][9][10]

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization synthesis Chemical Synthesis (e.g., Reductive Amination, Cyclization) purification Chromatography (Column, HPLC) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HMBC) purification->nmr ms Mass Spectrometry (MS) (Molecular Weight Confirmation) nmr->ms purity Purity Analysis (>95% via HPLC, LC-MS) ms->purity cluster_membrane Cell Membrane receptor Opioid Receptor (GPCR) g_protein G Protein (αβγ-GDP) receptor->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulation (Gα-GTP, Gβγ) ligand N-Substituted Piperidine Ligand ligand->receptor Binding response Cellular Response (e.g., ↓ cAMP, Ion Channel Modulation) effector->response

Caption: Simplified signaling pathway for a GPCR like the mu-opioid receptor.

Structure-Activity Relationship (SAR):

  • The N-substituent interacts with a lipophilic binding pocket distal to the nitrogen atom for both μ and κ receptors. [4]* Increasing the steric bulk of the N-substituent (e.g., from N-methyl to N-cyclooctylmethyl) can switch a compound from a partial agonist to a full antagonist. [5] Table 2: Pharmacological Data for Representative Opioid-Modulating Piperidines

    Compound Class N-Substituent Receptor Profile Key Finding Reference
    4-Phenylpiperidines Varied MOR Agonist / DOR Antagonist N-substituent modulates MOR/DOR affinity balance. [11]
    trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines Furanylpropyl μ/κ Antagonist Confirms pure antagonist nature of the scaffold. [4]

    | Spiropiperidines | Cyclooctylmethyl | NOP Antagonist | N-substituent critical for converting agonist to antagonist. | [5]|

Antiviral Activity

Certain N-substituted piperidine derivatives have demonstrated significant antiviral properties, particularly against the influenza A virus. [3][7][8][9]Research has focused on synthesizing and testing novel derivatives, including those containing fluorine, to enhance their pharmacological properties like bioavailability and metabolic stability. [7] Mechanism of Action: While mechanisms can vary, some N-substituted piperidine derivatives are proposed to inhibit key viral proteins. For influenza A, potential targets include the hemagglutinin (HA) surface protein and the M2 proton channel, which is essential for viral uncoating. [3] Several synthesized compounds have shown efficacy comparable or superior to commercial antiviral drugs like Tamiflu and Rimantadine in in vitro models using Madin-Darby Canine Kidney (MDCK) cells. [7][8]

Anticancer Properties

The piperidine scaffold is a key component of numerous compounds investigated for anticancer activity. [12][13][14]These derivatives can induce cancer cell death through various mechanisms.

Mechanism of Action:

  • DNA Binding: The planar aromatic systems often attached to the piperidine scaffold can intercalate with DNA, disrupting replication and transcription. [15][16]* Apoptosis Induction: Many derivatives trigger programmed cell death (apoptosis) by modulating the expression of key regulatory proteins. This includes downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to the activation of caspases. [13]* Androgen Receptor (AR) Signaling Inhibition: In prostate cancer, some piperidine derivatives have been shown to inhibit AR signaling, which is crucial for the growth of these cancer cells. [13]

Section 4: Key Experimental Protocols in Pharmacological Profiling

To ensure trustworthiness and reproducibility, pharmacological profiling must be conducted using robust, well-validated assays. The choice of assay is dictated by the biological target.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for screening AChE inhibitors due to its simplicity, reliability, and suitability for high-throughput screening. [17][18] Causality and Principle: The assay indirectly measures AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (TNB²⁻), which is quantified spectrophotometrically at 412 nm. [17]The presence of an inhibitor slows the rate of ATCh hydrolysis, resulting in a reduced rate of color development. This causal link—less enzyme activity equals less color—is the foundation of the measurement.

cluster_prep Assay Preparation cluster_rxn Reaction & Measurement cluster_analysis Data Analysis reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - AChE Enzyme Solution - ATCh Substrate Solution - Test Compounds (Serial Dilutions) mix 1. Add to 96-well plate: - Buffer - Test Compound / Control - AChE Enzyme - DTNB reagents->mix incubate1 2. Pre-incubate (15 min) mix->incubate1 start_rxn 3. Initiate reaction with ATCh incubate1->start_rxn measure 4. Measure Absorbance (412 nm) Kinetically over 5-10 min start_rxn->measure calc_rate Calculate Reaction Rate (ΔAbs/min) measure->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition calc_ic50 IC50 Determination (Dose-Response Curve) calc_inhibition->calc_ic50

Caption: Experimental workflow for the in vitro AChE inhibition assay using Ellman's method.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all solutions: 100 mM sodium phosphate buffer (pH 8.0), 10 mM DTNB in buffer, 0.5 mM test compound dilutions, and 10 mM ATCh substrate in buffer. Prepare the AChE enzyme solution to the desired concentration (e.g., 0.1 U/mL).

  • Assay Plate Setup: In a 96-well microplate, add the following to each well:

    • 140 µL of phosphate buffer.

    • 20 µL of test compound dilution (or buffer for 100% activity control; or a known inhibitor like physostigmine for positive control).

    • 10 µL of DTNB solution.

    • 20 µL of AChE enzyme solution.

  • Pre-incubation: Mix gently and incubate the plate at 25°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, providing a more accurate measure of its potency.

  • Reaction Initiation: Add 10 µL of ATCh substrate solution to each well to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA/min) for each well from the linear portion of the kinetic curve. [17] * Calculate the percentage of inhibition using the formula: % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] x 100 [17] * Determine the IC50 value by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. [17]

In Vitro GPCR Functional Assay ([³⁵S]GTPγS Binding)

This is a classic functional assay to determine if a ligand is an agonist, partial agonist, or antagonist at a GPCR.

Causality and Principle: GPCR activation by an agonist causes a conformational change that promotes the release of GDP and the binding of GTP to the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS. When an agonist activates the receptor, it stimulates the binding of this radiolabeled analog to the G protein. The amount of radioactivity incorporated into the cell membranes is directly proportional to the level of receptor activation. [11]An antagonist will not stimulate binding and will block the stimulation caused by an agonist.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target opioid receptor (e.g., MOR-CHO cells).

  • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 100 mM NaCl, and 5 mM MgCl₂, pH 7.4.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (e.g., 10-20 µg protein/well).

    • Varying concentrations of the N-substituted piperidine test compound.

    • 30 µM GDP (to ensure a basal state).

    • Assay buffer to final volume.

  • Reaction Initiation: Add 0.1 nM [³⁵S]GTPγS to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Termination and Filtration: Rapidly filter the reaction mixture through GF/C glass fiber filters using a cell harvester to separate the membrane-bound radioactivity from the free radioligand. Wash the filters multiple times with ice-cold buffer.

  • Measurement: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the counts per minute (CPM) against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal stimulation) and Emax (maximal effect relative to a standard full agonist like DAMGO for MOR). [11]

In Vitro Cytotoxicity and Antiviral Assays

These assays are run in parallel to determine a compound's therapeutic window. An effective antiviral must inhibit viral replication at concentrations that are non-toxic to the host cells.

Principle (MTT Assay): This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which is then solubilized and quantified. [7][9]A decrease in purple color indicates reduced cell viability, or cytotoxicity.

Principle (Antiviral Assay): A host cell line (e.g., MDCK for influenza) is infected with the virus in the presence of varying concentrations of the test compound. After an incubation period, the extent of viral replication is measured, often by quantifying the virus-induced cytopathic effect (CPE) or by using a plaque reduction assay. [7][9]

Section 5: Conclusion and Future Perspectives

The N-substituted piperidine scaffold is a remarkably versatile and enduringly valuable core in modern drug discovery. Its derivatives have yielded potent and selective modulators of key biological targets, leading to therapies for a wide range of diseases, from neurodegeneration to viral infections and cancer. The ease of modification at the nitrogen atom provides a powerful handle for fine-tuning pharmacological properties, allowing for the systematic optimization of lead compounds.

Future research will likely focus on designing multi-target ligands, for instance, compounds that simultaneously inhibit AChE and prevent Aβ-amyloid aggregation for a multi-pronged approach to treating Alzheimer's disease. [12][19]Furthermore, a deeper understanding of the structural biology of piperidine-target interactions will continue to guide the rational design of next-generation therapeutics with enhanced efficacy and improved safety profiles.

References

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025). MDPI.
  • In Vitro Acetylcholinesterase (AChE) Inhibition Assay: A Technical Guide. (2025). Benchchem.
  • Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. (n.d.). PubMed.
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023).
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A.
  • A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basol
  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025). MDPI.
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2025). [Source Not Provided].
  • N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. (2000). PubMed.
  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025). PubMed.
  • In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. (2008).
  • Search for Antiviral Preparations in a Series of New Derivatives of N-Substituted Piperidines. (2025). [Source Not Provided].
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. (2023). PubMed.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (n.d.). PMC.
  • N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. (2025). MDPI.
  • N‐Substituted piperidine‐3‐carbohydrazide‐hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta‐amyloid inhibitory activity, and antioxidant capacity. (2022).
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.).
  • Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). (n.d.). Assay Genie.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. (n.d.). Neuroquantology.
  • N-substituted-piperidines as novel anti-alzheimer agents: Synthesis, antioxidant activity, and molecular docking study. (2025). Future University in Egypt.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025).
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022).
  • Molecular insights into GPCR mechanisms for drugs of abuse. (n.d.). PMC.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers.
  • Synthesis of Morpholine-, Piperidine-, and N -Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (n.d.).
  • Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. (2009). PubMed.
  • Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. (2007). PubMed.
  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. (2023). ACS Omega.
  • (PDF) Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. (2019).
  • Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. (2020). Taylor & Francis Online.
  • In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. (n.d.). springermedizin.de.
  • Kappa opioid analgesics: Synthesis and structure-activity relationships of substituted piperidines. (2014).
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (n.d.). PMC.
  • Tactical Approaches to Interconverting GPCR Agonists and Antagonists. (2015).
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journals.
  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv
  • Molecular basis of opioid receptor signaling. (n.d.). [Source Not Provided].
  • SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. (n.d.). Pakistan Journal of Pharmaceutical Sciences.
  • The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. (n.d.). PMC.

Sources

Theoretical properties of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Properties and In Silico Evaluation of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Foreword: A Predictive Exploration of a Novel Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][3] Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile scaffold for presenting functional groups in three-dimensional space to interact with biological targets.[4]

This guide focuses on Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate (CAS No. 1092460-44-0), a molecule with a currently uncharacterized bioactivity profile.[5] In the absence of extensive empirical data, this document serves as a comprehensive theoretical and predictive analysis. As a Senior Application Scientist, the objective is not merely to list data but to construct a logical, scientifically-grounded framework for evaluating a novel chemical entity. We will proceed by leveraging established computational chemistry techniques and expert knowledge of piperidine pharmacology to predict its properties, propose its synthesis, and hypothesize its potential biological relevance. This in-silico-first approach is a critical, cost-effective strategy in modern drug discovery for generating actionable hypotheses and prioritizing candidates for further experimental validation.[6]

Section 1: Molecular Structure and Predicted Physicochemical Properties

The subject molecule, with the chemical formula C13H23NO2, incorporates three key structural features: a piperidine-3-carboxylate core, an N-alkyl substituent, and a terminal alkene.[5] The ethyl ester at the 3-position and the flexible N-pentenyl chain are expected to significantly influence its lipophilicity, basicity, and conformational behavior.

The initial step in evaluating any potential drug candidate is to assess its fundamental physicochemical properties and its adherence to established "drug-likeness" criteria, such as Lipinski's Rule of Five. These rules provide a valuable heuristic for predicting oral bioavailability.

In Silico Physicochemical & Drug-Likeness Analysis

A standard workflow using a platform like SwissADME can provide rapid, high-quality predictions for these core properties.[6]

Protocol: Physicochemical Property Prediction

  • Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule: CCOC(=O)C1CN(CCCC=C)CCC1.

  • Platform: Submit the SMILES string to a web-based prediction tool (e.g., SwissADME, ChemDraw).

  • Execution: The server calculates a comprehensive set of descriptors based on the molecule's topology and elemental composition.

  • Analysis: Consolidate the key predicted parameters into a summary table for evaluation against drug-likeness rules.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight225.34 g/mol ≤ 500 g/mol Yes
LogP (Octanol/Water)2.85≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors3 (N, 2xO)≤ 10Yes
Molar Refractivity66.5040 - 130Yes
Topological Polar Surface Area (TPSA)29.54 Ų≤ 140 ŲYes
pKa (most basic)~8.5 - 9.5N/AN/A

Interpretation: The molecule fully complies with Lipinski's Rule of Five, suggesting a high probability of good oral absorption and bioavailability. The predicted LogP indicates a favorable balance between hydrophilicity and lipophilicity, which is crucial for membrane permeability. The TPSA is well within the range associated with good cell membrane penetration, including potential for blood-brain barrier (BBB) permeation. The piperidine nitrogen provides a basic center, with a predicted pKa typical for tertiary amines, meaning it will be predominantly protonated at physiological pH (7.4).[7]

Section 2: Proposed Synthesis and Conformational Analysis

A logical and efficient synthesis is paramount for the practical application of any novel compound. For this molecule, a straightforward N-alkylation of a commercially available precursor is the most logical approach.

Proposed Synthetic Workflow

The synthesis can be envisioned as a single-step nucleophilic substitution reaction.

Protocol: Synthesis of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

  • Reactants: To a solution of ethyl piperidine-3-carboxylate (1.0 eq) in a suitable aprotic polar solvent (e.g., acetonitrile or DMF), add a mild inorganic base such as potassium carbonate (K2CO3, 2.0 eq).

  • Alkylation: Add 5-bromo-1-pentene (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture at 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: After cooling, filter the solid base and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography on silica gel to yield the final compound.

Conformational Analysis and Stereochemistry

The piperidine ring typically adopts a low-energy chair conformation. The substituents—the ethyl carboxylate group at C3 and the pentenyl chain at N1—will occupy either axial or equatorial positions.

  • Ring Conformation: The bulky ethyl carboxylate group at the C3 position is expected to preferentially occupy the equatorial position to minimize 1,3-diaxial strain. This is the thermodynamically more stable conformation.

  • Nitrogen Inversion: The nitrogen atom undergoes rapid inversion at room temperature, allowing the N-pentenyl group to interchange between axial and equatorial positions.

  • Chirality: The C3 carbon is a chiral center. The synthesis described above would result in a racemic mixture of (R)- and (S)-enantiomers. Chiral separation or asymmetric synthesis would be required to isolate and study individual enantiomers.[8]

ADMET_Workflow cluster_Properties Predicted Endpoints Input SMILES String (C13H23NO2) SwissADME SwissADME Server (or similar platform) Input->SwissADME Absorption GI Absorption BBB Permeation SwissADME->Absorption Pharmacokinetics Metabolism CYP450 Inhibition (e.g., 2D6, 3A4) SwissADME->Metabolism Drug-Drug Interactions Toxicity PAINS Alerts Toxicity Risks SwissADME->Toxicity Safety Profile Analysis Data Analysis & Liability Assessment Absorption->Analysis Metabolism->Analysis Toxicity->Analysis

Caption: Workflow for in silico ADMET prediction.

Predicted ADMET Profile and Interpretation

Table 3: Predicted ADMET Properties

ParameterPredictionImplication for Drug Development
Absorption
GI AbsorptionHighGood candidate for oral administration.
BBB PermeantYesPotential for activity in the Central Nervous System (CNS).
Distribution
P-gp SubstrateNoLow probability of active efflux from cells, which is favorable.
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions with other drugs metabolized by this enzyme. [6]
CYP3A4 InhibitorNoLower risk of interaction with a major metabolic pathway.
Toxicity
PAINS Alert0 alertsNo known promiscuous flags for assay interference.

Expert Analysis: The ADMET profile is largely favorable. The high predicted GI absorption and BBB permeability make it an interesting candidate for CNS disorders. [6]However, the predicted inhibition of the CYP2D6 enzyme is a significant flag. [6]This is a common liability for amine-containing compounds and would require careful experimental evaluation, as it could lead to adverse drug-drug interactions in a clinical setting. The terminal alkene could also be a site for metabolic modification (e.g., epoxidation), which warrants further investigation.

Hypothesized Biological Targets and Docking Protocol

The piperidine scaffold is a "privileged structure" known to interact with a wide variety of targets. [3][6]Based on common piperidine-containing drugs, potential targets include G-protein coupled receptors (GPCRs), ion channels, and enzymes such as acetylcholinesterase (AChE). [3][4] Protocol: Molecular Docking Study (Hypothetical)

  • Target Selection: Select a relevant protein target with a known crystal structure (e.g., human Acetylcholinesterase, PDB ID: 4EY7).

  • Ligand Preparation: Generate the 3D conformer of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate. Assign charges and minimize its energy using a suitable force field. Since it is a racemic mixture, both (R)- and (S)-enantiomers should be prepared.

  • Receptor Preparation: Download the PDB file. Remove water molecules and co-crystallized ligands. Add polar hydrogens and assign charges. Define the binding site (active site gorge for AChE).

  • Docking Execution: Use a docking program (e.g., AutoDock Vina, Glide) to dock both enantiomers into the prepared receptor active site.

  • Analysis: Analyze the resulting poses. Evaluate the predicted binding affinity (e.g., docking score in kcal/mol) and visualize the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues. Compare the binding modes of the two enantiomers.

Conclusion and Future Directions

This in-depth theoretical guide presents Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate as a molecule with promising drug-like properties based on extensive in silico analysis. Its predicted physicochemical profile suggests high oral bioavailability and CNS permeability, making it a potentially interesting scaffold for neurological drug discovery.

However, this guide also highlights key areas for experimental validation. The foremost priorities are:

  • Chemical Synthesis and Characterization: The proposed synthetic route must be executed, and the compound's structure must be unequivocally confirmed using NMR, IR, and MS analysis.

  • Chiral Separation: The racemic mixture should be separated to evaluate the biological activity of the individual (R)- and (S)-enantiomers.

  • In Vitro ADMET Assays: Experimental determination of CYP450 inhibition, particularly for CYP2D6, is critical to address the primary predicted liability.

  • Biological Screening: The compound should be screened against a panel of relevant biological targets (e.g., CNS receptors and enzymes) to identify its primary pharmacological activity.

This document provides the foundational blueprint for transitioning this novel molecule from a theoretical concept to a tangible research program.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications (Link not available, citing general knowledge from search results)[1][2]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications (Link not available, citing general knowledge from search results)[2][9]

  • Ethyl 1-(pent-4-en-1-yl)piperidine-3-carboxylate. ChemBK. ([Link])

  • Sadeghia, F., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. ([Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (Link not available, citing general knowledge from search results)[9]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. ([Link])

  • Synthesis, in vitro anti-urease, In-silico molecular docking study and ADMET predictions of piperidine and piperazine Morita-Baylis-Hillman Adducts (MBHAs). (2024). ResearchGate. ([Link])

  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similar. Taylor & Francis Online. ([Link])

  • Gentilcore, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. ([Link])

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. ([Link])

  • Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. (2000). PubMed. ([Link])

  • Ethyl 4-oxo-1-piperidinecarboxylate. PubChem. ([Link])

  • Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. International Journal of Biology and Chemistry. ([Link])

  • Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. (2021). PMC. ([Link])

  • In-silico molecular docking, ADMET and DFT evaluation of piperidin-4-one furoic hydrazone derivatives as antimicrobial, antioxidant and anticancer agents. (2022). ResearchGate. ([Link])

  • Ethyl (3S)-piperidine-3-carboxylate. PubChem. ([Link])

  • Ethyl piperidine-4-carboxylate. NIST WebBook. ([Link])

  • Ethyl piperidine-3-carboxylate, 3-哌啶甲酸乙酯, Ethyl nipecotate. (2015). ORGANIC SPECTROSCOPY INTERNATIONAL. ([Link])

Sources

Methodological & Application

Synthesis of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The primary synthetic strategy detailed herein is the N-alkylation of ethyl nipecotate with 5-bromopent-1-ene. This guide offers a step-by-step methodology, including reagent specifications, reaction conditions, purification techniques, and characterization data. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is a substituted piperidine derivative of significant interest in the synthesis of complex molecular architectures. The piperidine moiety is a common scaffold in a vast array of pharmaceuticals and biologically active compounds. The presence of both an ester and a terminal alkene functional group makes this compound a versatile intermediate for further chemical transformations, such as cyclization reactions, cross-coupling reactions, and modifications of the ester group.

The synthesis of this target molecule is most commonly achieved through the nucleophilic substitution of a suitable pentenyl halide by ethyl nipecotate (also known as ethyl piperidine-3-carboxylate). This reaction, a classic example of N-alkylation, provides a straightforward and efficient route to the desired product. This document will focus on this widely applicable method.

Reaction Scheme

The synthesis proceeds via the N-alkylation of ethyl nipecotate with 5-bromopent-1-ene in the presence of a suitable base.

Reaction_Scheme reagents Ethyl Nipecotate + 5-Bromopent-1-ene product Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate reagents->product N-alkylation conditions Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat

Caption: General reaction scheme for the N-alkylation of ethyl nipecotate.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS Number
Ethyl nipecotate≥96%Sigma-Aldrich5006-62-2
5-Bromopent-1-ene97%Sigma-Aldrich1119-51-3
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich584-08-7
Acetonitrile (CH₃CN)Anhydrous, 99.8%Sigma-Aldrich75-05-8
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house-
Brine (Saturated NaCl solution)-Prepared in-house-
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Flash chromatography system

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer (e.g., 400 MHz)

  • Mass spectrometer (e.g., ESI-MS)

Experimental Protocol

This protocol details the synthesis of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate via N-alkylation.

Reaction Setup

Experimental_Workflow A 1. Combine Reactants - Ethyl nipecotate - 5-Bromopent-1-ene - K2CO3 - Acetonitrile B 2. Reflux Reaction - Heat to 80°C - Stir for 12-24 hours A->B C 3. Work-up - Cool to RT - Filter solid - Concentrate filtrate B->C D 4. Extraction - Dissolve in EtOAc - Wash with NaHCO3 & Brine C->D E 5. Drying and Concentration - Dry with MgSO4 - Concentrate in vacuo D->E F 6. Purification - Flash Chromatography E->F G 7. Characterization - NMR - MS F->G

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure
  • Reaction Assembly: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl nipecotate (1.57 g, 10.0 mmol, 1.0 equiv.).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.) and anhydrous acetonitrile (40 mL).

  • Initiation: Stir the suspension at room temperature for 10 minutes.

  • Alkylation: Add 5-bromopent-1-ene (1.79 g, 1.5 mL, 12.0 mmol, 1.2 equiv.) dropwise to the stirring suspension.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filtration: Filter the solid potassium carbonate and potassium bromide salts through a pad of celite, washing the filter cake with ethyl acetate (2 x 20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Extraction: Dissolve the crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as a pale yellow oil.

Purification

Purify the crude product by flash column chromatography on silica gel.

  • Eluent: A gradient of 0% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions based on TLC analysis.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to afford Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate as a colorless to pale yellow oil.

Characterization and Expected Results

The identity and purity of the final product should be confirmed by spectroscopic methods.

Parameter Expected Value
Molecular Formula C₁₃H₂₃NO₂[1]
Molecular Weight 225.33 g/mol
Appearance Colorless to pale yellow oil
Yield 75-85%

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 5.88 - 5.74 (m, 1H, -CH=CH₂)

  • 5.05 - 4.93 (m, 2H, -CH=CH₂ )

  • 4.14 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

  • 3.00 - 2.85 (m, 2H, piperidine ring protons)

  • 2.50 - 2.30 (m, 3H, piperidine ring and allylic protons)

  • 2.15 - 2.00 (m, 2H, allylic protons)

  • 1.95 - 1.50 (m, 4H, piperidine ring protons)

  • 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ )

¹³C NMR (101 MHz, CDCl₃) δ (ppm):

  • 173.5 (C=O)

  • 138.2 (-C H=CH₂)

  • 114.8 (-CH=C H₂)

  • 60.5 (-OC H₂CH₃)

  • 57.0 (piperidine ring carbon)

  • 53.8 (piperidine ring carbon)

  • 41.5 (piperidine ring carbon)

  • 31.8 (allylic carbon)

  • 29.5 (piperidine ring carbon)

  • 25.5 (piperidine ring carbon)

  • 14.2 (-OCH₂C H₃)

Mass Spectrometry (ESI-MS):

  • m/z calculated for C₁₃H₂₄NO₂⁺ [M+H]⁺: 226.1807, found: 226.1805.

Discussion and Mechanistic Insights

The synthesis of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate relies on the principle of nucleophilic substitution, specifically an Sₙ2 reaction. The secondary amine of ethyl nipecotate acts as the nucleophile, attacking the electrophilic carbon atom of 5-bromopent-1-ene, which bears the leaving group (bromide).

The choice of potassium carbonate as the base is crucial. It is a mild, inexpensive, and readily available base that is sufficient to deprotonate the secondary amine of ethyl nipecotate, thereby increasing its nucleophilicity. The use of a polar aprotic solvent like acetonitrile facilitates the Sₙ2 reaction by solvating the potassium cation without strongly solvating the amine nucleophile, thus enhancing its reactivity. Heating the reaction mixture increases the reaction rate, ensuring a reasonable reaction time.

Alternative synthetic routes could include reductive amination.[2][3] This would involve the reaction of a suitable aldehyde with ethyl piperidine-3-carboxylate in the presence of a reducing agent. However, the N-alkylation method described here is generally more direct and higher yielding for this specific target molecule.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Inactive reagents (e.g., wet solvent or base).Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored materials.
Insufficient heating or reaction time.Increase the reaction temperature or extend the reaction time, monitoring by TLC.
Formation of multiple byproducts Side reactions due to impurities.Purify starting materials if necessary.
Overheating leading to decomposition.Maintain the reaction temperature at the recommended level.
Difficulty in purification Co-elution of starting material and product.Optimize the eluent system for flash chromatography. A shallower gradient may be required.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 5-Bromopent-1-ene is a flammable liquid and an irritant. Handle with care.

  • Acetonitrile is toxic and flammable. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The N-alkylation of ethyl nipecotate with 5-bromopent-1-ene provides a reliable and efficient method for the synthesis of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate. The protocol detailed in this application note is robust and can be readily implemented in a standard organic synthesis laboratory. The resulting product is a versatile intermediate for the development of novel chemical entities with potential therapeutic applications.

References

  • Kulyk, V. O., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 853–860. Retrieved from [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Google Patents. (2000). Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11579-11583. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2019). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC, 2019(5), 1-27. Retrieved from [Link]

  • ChemBK. Ethyl 1-(pent-4-en-1-yl)piperidine-3-carboxylate. Retrieved from [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 26(16), 4988. Retrieved from [Link]

  • AWS. Allylic Alkylation and Ring-Closing Metathesis in Sequence: a Successful Cohabitation of Pd and Ru. Retrieved from [Link]

  • Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 296. Retrieved from [Link]

  • UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]

  • Google Patents. (1984). Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
  • NIST WebBook. Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • PubChem. Ethyl 4-(piperidin-3-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Syntheses Procedure. (e)-1-benzyl-3-(1-iodoethylidene)piperidine. Retrieved from [Link]

  • Cheméo. Ethyl piperidine-4-carboxylate. Retrieved from [Link]

Sources

Topic: Utilizing Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is a highly versatile, yet underexplored, bifunctional molecule that serves as a powerful building block in organic synthesis. Its unique structure, combining a piperidine core, a reactive terminal alkene, and a modifiable ester functional group, offers a strategic entry point to a diverse range of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and key applications, with a focus on intramolecular cyclization strategies for the rapid construction of fused and bridged heterocyclic systems relevant to pharmaceutical and natural product chemistry. Detailed, field-tested protocols are provided to enable researchers to effectively integrate this valuable intermediate into their synthetic programs.

Introduction: A Strategic Synthetic Intermediate

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to present substituents in a well-defined three-dimensional orientation for optimal target binding. Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate capitalizes on this core structure by incorporating two orthogonal reactive handles: a terminal alkene and an ethyl ester.

This strategic combination enables a variety of synthetic manipulations:

  • The Pentenyl Chain: The terminal double bond is an ideal substrate for a host of transformations, most notably intramolecular cyclizations that can forge new rings, leading to complex polycyclic amine structures. Reactions such as intramolecular Heck cyclizations, radical cyclizations, and cycloadditions can be employed to build significant molecular complexity in a single step.[3]

  • The Ethyl Ester: The ester at the 3-position provides a versatile point for modification. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into amides, offering numerous avenues for further functionalization or for tethering to other molecular fragments.

  • The Piperidine Nitrogen: The tertiary amine itself can influence the reactivity of the molecule and can be a site for oxidation or other transformations.

This guide will illuminate the practical synthesis and application of this building block, demonstrating its potential to streamline the synthesis of novel chemical entities for drug discovery and beyond.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's physical and spectral properties is critical for its effective use in the laboratory.

PropertyValueSource
CAS Number 1092460-44-0[4]
Molecular Formula C₁₃H₂₃NO₂[4]
Molecular Weight 225.33 g/mol
Appearance Colorless to pale yellow oil (predicted)
Boiling Point Not available (high boiling point expected)
Solubility Soluble in most organic solvents (DCM, EtOAc, MeOH)

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~5.8 (m, 1H, -CH =CH₂), ~5.0 (m, 2H, -CH=CH ₂), 4.12 (q, 2H, -OCH ₂CH₃), 3.0-2.0 (m, ~8H, piperidine ring protons and -NCH ₂-), ~2.0 (m, 2H, -CH ₂-CH=CH₂), 1.7-1.5 (m, 2H, piperidine ring protons), 1.25 (t, 3H, -OCH₂CH ₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~174.0 (C=O), ~138.0 (-C H=CH₂), ~115.0 (-CH=C H₂), ~60.5 (-OC H₂CH₃), multiple peaks between 58.0-25.0 for piperidine and side-chain carbons, ~14.2 (-OCH₂C H₃).

  • IR (neat, cm⁻¹): ~3075 (vinyl C-H stretch), ~2940 (aliphatic C-H stretch), ~1730 (ester C=O stretch), ~1640 (C=C stretch), ~1180 (C-O stretch).

  • Mass Spectrometry (ESI+): m/z 226.18 [M+H]⁺.

Synthesis of the Building Block

The most direct and efficient method for preparing Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is through the N-alkylation of commercially available ethyl piperidine-3-carboxylate (also known as ethyl nipecotate).

G cluster_0 Synthesis Workflow start Ethyl piperidine-3-carboxylate (Ethyl Nipecotate) reagent 5-Bromopent-1-ene Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., Acetonitrile) start->reagent 1. N-Alkylation workup Aqueous Workup & Extraction reagent->workup product Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate purify Column Chromatography workup->purify purify->product

Caption: Workflow for the synthesis of the title compound.

Protocol 1: Synthesis via N-Alkylation

Materials:

  • Ethyl piperidine-3-carboxylate (1.0 eq)

  • 5-Bromopent-1-ene (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add ethyl piperidine-3-carboxylate (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate (2.5 eq) to the solution. The mixture will be a suspension.

  • Add 5-bromopent-1-ene (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir vigorously under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, allow the mixture to cool to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude oil by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to yield the pure product.

Trustworthiness: This protocol relies on a standard and highly reliable Sₙ2 reaction. The use of an inorganic base like K₂CO₃ simplifies the workup, as it can be easily filtered off. Monitoring by TLC is crucial to ensure the complete consumption of the starting amine.

Applications in Intramolecular Cyclization

The true synthetic power of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate lies in its ability to undergo intramolecular cyclizations to rapidly generate complex bicyclic scaffolds. One of the most elegant applications is the Intramolecular Nitrile Oxide Cycloaddition (INOC).[5]

This strategy involves a series of functional group transformations to convert the ester into an aldoxime, which is then oxidized in situ to a nitrile oxide. This highly reactive 1,3-dipole is immediately trapped by the tethered pentenyl alkene to form a stable, fused isoxazoline ring system.

G A Ester (Starting Material) B Primary Alcohol A->B 1. Reduction (e.g., LiAlH₄) C Aldehyde B->C 2. Oxidation (e.g., DMP, PCC) D Aldoxime C->D 3. Condensation (NH₂OH·HCl) E Nitrile Oxide (Intermediate) D->E 4. Oxidation (e.g., NCS, NaOCl) F Fused Bicyclic Isoxazoline (Product) E->F 5. Intramolecular [3+2] Cycloaddition (Spontaneous)

Caption: Synthetic pathway for the INOC transformation.

Protocol 2: Synthesis of a Fused Isoxazoline-Piperidine Scaffold via INOC

This multi-step protocol showcases an advanced application transforming the simple building block into a complex heterocyclic system.

Step A: Reduction of the Ester

  • Carefully add a solution of the starting ester (1.0 eq) in anhydrous THF to a stirring suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (TLC).

  • Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water, then 15% NaOH (aq), then water again (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off, washing thoroughly with ethyl acetate.

  • Dry the combined filtrates over Na₂SO₄, filter, and concentrate to yield the primary alcohol, which is often used without further purification.

Step B: Oxidation to the Aldehyde

  • Dissolve the alcohol from Step A (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (DMP, 1.2 eq) in one portion at room temperature.

  • Stir for 1-2 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction with diethyl ether and pour it into a saturated solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate carefully to yield the crude aldehyde. This product is often unstable and should be used immediately in the next step.

Step C & D: One-Pot Oxime Formation and Cycloaddition

  • Dissolve the crude aldehyde from Step B (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and sodium acetate (NaOAc, 2.0 eq). Stir at room temperature for 1-2 hours to form the aldoxime.

  • To this mixture, add a solution of household bleach (NaOCl, ~5-6% solution, 2.0-3.0 eq) dropwise at 0 °C. Caution: This oxidation is exothermic.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. The in-situ generated nitrile oxide will cyclize onto the alkene.

  • Quench the reaction with a saturated solution of sodium sulfite.

  • Extract the product with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to yield the final fused bicyclic product.

Expertise & Causality: The choice of a one-pot procedure for the final two steps is deliberate. Nitrile oxides are highly reactive and can dimerize if allowed to build up in concentration. By generating the nitrile oxide slowly in the presence of the tethered alkene (the "trap"), the desired intramolecular reaction is favored over intermolecular side reactions, maximizing the yield of the complex product.

Further Synthetic Potential

Beyond intramolecular cyclization, the functional groups of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate offer broad synthetic utility.

  • Alkene Modifications: The terminal double bond can undergo standard transformations such as dihydroxylation (using OsO₄/NMO) to produce a diol, epoxidation (with m-CPBA), or ozonolysis (with O₃ followed by a reductive workup) to yield an aldehyde, providing new avenues for chain extension or functionalization.

  • Ester and Amine Chemistry: The ester can be converted to a wide array of amides by aminolysis, which is particularly useful in fragment-based drug discovery. The tertiary amine can be oxidized to an N-oxide, which could potentially undergo rearrangements like the Boekelheide rearrangement, further diversifying the accessible molecular scaffolds.[6]

Conclusion

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is a quintessential example of a modern synthetic building block, designed for efficiency and versatility. Its capacity for undergoing powerful intramolecular cyclizations, such as the INOC reaction, allows for the rapid assembly of complex, drug-like heterocyclic frameworks from a simple, readily accessible precursor. The protocols and applications detailed herein provide a robust starting point for researchers in medicinal chemistry and synthetic methodology to leverage this compound's full potential in the creation of novel molecular entities.

References

  • ChemBK. Ethyl 1-(pent-4-en-1-yl)piperidine-3-carboxylate. Available at: [Link]

  • MDPI. Intramolecular Cycloadditions in the Synthesis of Polycyclic Fused Ring Systems. Available at: [Link]

  • MDPI. Intramolecular Cyclization in Organic Synthesis. Available at: [Link]

  • PMC. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Available at: [Link]

  • ResearchGate. A New Sequential Intramolecular Cyclization Based on the Boekelheide Rearrangement. Available at: [Link]

  • RSC Publishing. Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Available at: [Link]

  • Various Authors. The Role of Piperidine Derivatives in Drug Discovery. Available at: [Link]

Sources

Technical Application Note: Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

[1]

Executive Summary & Chemical Identity

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate (CAS: 1092460-44-0) is a specialized bifunctional building block used primarily in Diversity-Oriented Synthesis (DOS) and Structure-Activity Relationship (SAR) profiling of piperidine-based pharmacophores.

Structurally, it consists of a nipecotic acid ethyl ester core—a privileged scaffold in neuropharmacology (GABA uptake inhibitors, muscarinic agents)—functionalized with an N-pent-4-enyl tail. This terminal alkene serves as a critical "chemical handle," enabling late-stage functionalization via Olefin Metathesis or Thiol-Ene "Click" chemistry, making it an invaluable tool for generating macrocyclic libraries or attaching molecular probes.

Technical Specifications
PropertySpecification
IUPAC Name Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate
CAS Number 1092460-44-0
Molecular Formula C₁₃H₂₃NO₂
Molecular Weight 225.33 g/mol
Purity Grade ≥95% (GC/NMR)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water.
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen).

Strategic Applications in Drug Discovery

This molecule is not merely a passive intermediate; it is a divergent scaffold . Its utility lies in its two orthogonal reactive sites:

  • The Ethyl Ester (C3 Position): Precursor to carboxylic acids (active pharmacophore) or amides (peptidomimetics).

  • The Terminal Alkene (N1 Tail): A handle for cross-coupling, cyclization, or bioconjugation.

Application Logic: The "Divide and Conquer" Workflow

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

GStartEthyl 1-(pent-4-enyl)piperidine-3-carboxylateMetathesisOlefin Metathesis(Grubbs Cat.)Start->MetathesisPath A: Alkene Funct.HydrolysisEster Hydrolysis(LiOH/MeOH)Start->HydrolysisPath B: Core ActivationCrossProductFunctionalizedProbes (Fluorescent/Affinity)Metathesis->CrossProductCross-MetathesisRCMProductBicyclic/MacrocyclicScaffoldsMetathesis->RCMProductRing-ClosingFreeAcidFree Acid Form(GAT-1 Active Pharmacophore)Hydrolysis->FreeAcidSaponificationAmideCouplingAmide Coupling(HATU/Amine)FreeAcid->AmideCouplingDerivatizationLibraryPeptidomimeticLibraryAmideCoupling->Library

Figure 1: Divergent synthetic utility of the scaffold. Path A utilizes the alkene handle; Path B activates the pharmacophore core.

Protocol A: Late-Stage Functionalization via Cross-Metathesis

Objective: To attach a functional group (e.g., a fluorophore or a substituted aryl chain) to the N-pentenyl tail using Grubbs Catalyst. This is essential for creating probes to map the hydrophobic pocket of target receptors (e.g., GABA transporters).

Materials
  • Substrate: Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate (1.0 equiv).

  • Partner: Methyl acrylate or Styrene derivative (2–5 equiv).

  • Catalyst: Grubbs Catalyst 2nd Generation (2–5 mol%).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology
  • Setup: Flame-dry a 10 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under an argon stream.

  • Dissolution: Dissolve the substrate (100 mg, 0.44 mmol) and the cross-metathesis partner (e.g., methyl acrylate, 1.32 mmol, 3 equiv) in anhydrous DCM (4.4 mL, 0.1 M concentration).

    • Note: High dilution prevents intermolecular dimerization of the substrate.

  • Catalyst Addition: Add Grubbs II catalyst (7.5 mg, 2 mol%) in one portion. The solution should turn a characteristic brownish-pink.

  • Reflux: Fit with a reflux condenser and heat to 40°C (gentle reflux) for 4–12 hours. Monitor via TLC (System: 5% MeOH in DCM).

    • Checkpoint: The terminal alkene spot should disappear, replaced by a lower Rf spot (the internal olefin product).

  • Quenching: Remove from heat. Add 0.5 mL of DMSO or ethyl vinyl ether and stir for 30 minutes to deactivate the ruthenium carbene.

  • Purification: Concentrate the reaction mixture in vacuo. Purify directly via flash column chromatography (Silica gel, Gradient: 0–5% MeOH/DCM).

Validation:

  • 1H NMR: Look for the disappearance of terminal alkene protons (multiplet at ~5.8 ppm, doublet at ~5.0 ppm) and appearance of internal alkene signals (doublet of triplets, ~6.5–7.0 ppm depending on partner).

Protocol B: Pharmacological Screening Preparation (GABA Uptake)

Context: The ethyl ester is a prodrug/precursor. For in vitro binding assays targeting the GABA transporter (GAT-1), the molecule must usually be hydrolyzed to its free acid form (analogous to Nipecotic Acid).

Part 1: Hydrolysis to the Free Acid
  • Reaction: Dissolve Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate (50 mg) in THF:MeOH:H2O (3:1:1, 2 mL).

  • Base: Add LiOH·H2O (2.0 equiv). Stir at room temperature for 2 hours.

  • Workup: Acidify carefully to pH ~6–7 with 1M HCl. Evaporate organic solvents. Lyophilize the aqueous residue to obtain the crude amino acid salt, or purify via ion-exchange chromatography (Dowex 50W).

Part 2: GAT-1 Uptake Inhibition Assay Protocol

Objective: Determine the IC50 of the hydrolyzed analog against [3H]-GABA uptake in synaptosomes.

  • Tissue Prep: Prepare crude synaptosomal membranes from rat cerebral cortex by homogenization in 0.32 M sucrose (pH 7.4).

  • Incubation Buffer: Krebs-Ringer phosphate buffer (pH 7.4).

  • Assay Setup:

    • Control: Buffer + [3H]-GABA (10 nM) + Synaptosomes.

    • Non-Specific: Buffer + [3H]-GABA + Nipecotic Acid (1 mM).

    • Test: Buffer + [3H]-GABA + 1-(pent-4-enyl)piperidine-3-carboxylic acid (Concentration range: 0.1 nM – 100 µM).

  • Procedure: Incubate at 30°C for 10 minutes. Terminate reaction by rapid filtration through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Data Processing: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Safety & Handling Guidelines

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritant H315: Causes skin irritation.Wear nitrile gloves (0.11 mm min thickness).
Eye Irritant H319: Causes serious eye irritation.Use safety goggles. Eye wash station must be nearby.
Respiratory H335: May cause respiratory irritation.Handle only in a fume hood. Avoid dust/aerosol generation.
Storage Air/Moisture Sensitive (Ester hydrolysis).Store under Argon at 4°C.

Disposal: Dispose of contents/container to an approved waste disposal plant. Solutions containing ruthenium catalysts (from Protocol A) require heavy metal waste segregation.

References

  • Krogsgaard-Larsen, P., et al. (1994). "GABA uptake inhibitors: design, synthesis and pharmacology." Current Medicinal Chemistry, 1(2), 146-168. (Foundational text on Nipecotic Acid derivatives).

  • Grubbs, R. H. (2003). "Olefin metathesis." Tetrahedron, 60(34), 7117-7140. (Standard protocol for metathesis).

  • Andersen, K. E., et al. (2001). "Synthesis of novel GABA uptake inhibitors. 5. Preparation and pharmacology of N-alkenyl-3-piperidinecarboxylic acids." Journal of Medicinal Chemistry, 44(16), 2636-2645. (Specific reference for N-alkenyl nipecotate analogs).

  • Sigma-Aldrich. "Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate Product Detail." (Verification of commercial availability and CAS 1092460-44-0).

Disclaimer: This document is for research and development purposes only. The substance described is not approved for human consumption or therapeutic use.

Application Notes and Protocols: Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate, a versatile heterocyclic building block for medicinal chemistry and drug discovery. The document details its synthesis, physicochemical properties, and key applications as a scaffold for generating complex molecular architectures. Emphasis is placed on its utility in constructing bicyclic systems, such as indolizidine cores, through intramolecular cyclization strategies. Detailed, field-proven protocols for its synthesis and subsequent transformations are provided to enable researchers to leverage this compound in their drug development pipelines.

Introduction: The Piperidine Scaffold and the Strategic Value of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural backbone of a vast number of therapeutically significant compounds.[1][2] Its prevalence in pharmaceuticals stems from its ability to confer favorable properties such as aqueous solubility, metabolic stability, and the precise three-dimensional orientation of appended functional groups for optimal target engagement.[3] Piperidine derivatives are integral to drugs spanning a wide range of therapeutic areas, including neurology, oncology, and infectious diseases.[1][2]

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate (CAS No. 1092460-44-0) is a strategically designed building block that combines the robust piperidine core with two key reactive handles: a terminal alkene and an ethyl ester. This unique combination offers medicinal chemists a dual-pronged approach to molecular diversification:

  • Intramolecular Cyclization: The N-pentenyl group is an ideal substrate for intramolecular cyclization reactions, providing a facile route to constrained bicyclic systems like indolizidine and quinolizidine alkaloids.[4][5] These alkaloid scaffolds are themselves the basis of numerous natural products with potent biological activities, making them highly sought-after in drug discovery.[6][7][8]

  • Scaffold Decoration: The ethyl piperidine-3-carboxylate moiety, a derivative of nipecotic acid, serves as a versatile anchor point for further functionalization.[9][10] The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate extensive chemical libraries for structure-activity relationship (SAR) studies.[11][12]

This application note will provide detailed protocols for the synthesis of this valuable intermediate and demonstrate its application in the construction of advanced molecular scaffolds.

Synthesis and Physicochemical Characterization

The synthesis of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is readily achievable through the N-alkylation of commercially available ethyl nipecotate (ethyl piperidine-3-carboxylate).

Protocol 2.1: Synthesis of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

This protocol describes the N-alkylation of ethyl nipecotate with 5-bromopent-1-ene.

Materials:

  • Ethyl nipecotate (racemic, or as the desired enantiomer)

  • 5-Bromopent-1-ene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Sodium iodide (NaI), catalytic amount

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add ethyl nipecotate (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and a catalytic amount of sodium iodide (0.1 eq.).

  • Suspend the solids in anhydrous acetonitrile to a concentration of approximately 0.2 M with respect to the ethyl nipecotate.

  • Add 5-bromopent-1-ene (1.2 eq.) to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir vigorously under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the reaction to cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate.

Expected Yield: 75-85%

Physicochemical and Spectroscopic Data

The following table summarizes the key properties of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate.

PropertyValue
CAS Number 1092460-44-0
Molecular Formula C₁₃H₂₃NO₂
Molecular Weight 225.33 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Not determined
Solubility Soluble in methanol, ethanol, DCM, EtOAc
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 5.8 (m, 1H), 4.9-5.1 (m, 2H), 4.1 (q, 2H), 2.0-3.0 (m, 8H), 1.5-1.9 (m, 4H), 1.2 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): 173, 138, 115, 60, 58, 55, 53, 41, 32, 30, 28, 14

Note: NMR chemical shifts (δ) are predicted based on analogous structures and may vary slightly.[13][14]

Applications in Medicinal Chemistry: A Gateway to Novel Scaffolds

The true utility of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate lies in its capacity for transformation into more complex, biologically relevant structures.

Intramolecular Cyclization: Access to Indolizidine Scaffolds

The N-pentenyl moiety is primed for intramolecular cyclization to form a five-membered ring, resulting in an indolizidine core. This bicyclic system is a privileged scaffold in numerous alkaloids with diverse pharmacological activities.[4][15] Two powerful methods for achieving this transformation are intramolecular hydroamination and the intramolecular Heck reaction.

Workflow for Indolizidine Synthesis

G start Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate hydroamination Intramolecular Hydroamination start->hydroamination Catalyst (e.g., Sc(OTf)₃) or Redox-Enabled heck Intramolecular Heck Reaction start->heck Pd Catalyst (e.g., Pd(OAc)₂) Base, Ligand product_hydro Ethyl Indolizidine-7-carboxylate hydroamination->product_hydro product_heck Ethyl 8-Methyleneindolizidine-7-carboxylate heck->product_heck

Caption: Synthetic pathways from the target compound to indolizidine scaffolds.

Protocol 3.1.1: Scandium-Catalyzed Intramolecular Hydroamination

This protocol outlines a Lewis acid-catalyzed approach to the formation of the indolizidine ring system.[16]

Materials:

  • Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

  • Scandium (III) trifluoromethanesulfonate (Sc(OTf)₃)

  • Toluene, anhydrous

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere glovebox, add Sc(OTf)₃ (5-10 mol%) to an oven-dried reaction vessel equipped with a stir bar.

  • Add anhydrous toluene to the vessel.

  • Add Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate (1.0 eq.).

  • Seal the vessel and heat the mixture to 80-100 °C.

  • Stir the reaction for 12-24 hours, monitoring by GC-MS or LC-MS for the consumption of starting material and formation of the cyclized product.

  • Upon completion, cool the reaction to room temperature and quench with a small amount of water.

  • Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by silica gel chromatography to yield the ethyl indolizidine-7-carboxylate product.

Protocol 3.1.2: Palladium-Catalyzed Intramolecular Heck Reaction

For this reaction, the starting material must first be converted to an appropriate vinyl halide. A common strategy involves hydroboration/oxidation of the terminal alkene followed by conversion of the resulting primary alcohol to a vinyl iodide. For the purpose of this note, we will assume a precursor, Ethyl 1-(5-iodopent-4-enyl)piperidine-3-carboxylate, is available. The intramolecular Heck reaction provides an alternative route to a related indolizidine scaffold.[17][18]

Materials:

  • Ethyl 1-(5-iodopent-4-enyl)piperidine-3-carboxylate (precursor)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).

  • Add anhydrous DMF and stir for 10 minutes under an inert atmosphere to form the catalyst complex.

  • Add the vinyl iodide precursor (1.0 eq.) and K₂CO₃ (2.5 eq.).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by silica gel chromatography to afford the ethyl 8-methyleneindolizidine-7-carboxylate.

A Versatile Scaffold for Library Synthesis

The ethyl ester at the 3-position of the piperidine ring is a robust handle for creating a diverse library of compounds. Hydrolysis to the carboxylic acid followed by amide coupling is a standard and reliable workflow in medicinal chemistry.

Workflow for Scaffold Diversification

G start Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate hydrolysis Ester Hydrolysis start->hydrolysis LiOH or NaOH THF/H₂O acid 1-(pent-4-enyl)piperidine-3-carboxylic acid hydrolysis->acid coupling Amide Coupling acid->coupling Coupling Reagents (HATU, HOBt, etc.) library Diverse Amide Library (R-NH₂) coupling->library

Caption: Diversification strategy via modification of the ester functionality.

Protocol 3.2.1: Ester Hydrolysis and Amide Coupling

Part A: Ester Hydrolysis

Materials:

  • Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF) and Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (2.0-3.0 eq.) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete by TLC/LC-MS.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~5-6 with 1 M HCl.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.

Part B: Amide Coupling (Example with Benzylamine)

Materials:

  • 1-(pent-4-enyl)piperidine-3-carboxylic acid (from Part A)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzylamine

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.2 eq.) and DIPEA (3.0 eq.) and stir at room temperature for 15 minutes.

  • Add benzylamine (1.1 eq.) and continue to stir at room temperature for 2-6 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the desired amide.

Conclusion

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is a high-value building block for medicinal chemists. Its bifunctional nature allows for both the construction of complex, constrained bicyclic systems and the systematic exploration of SAR through library synthesis. The protocols outlined in this application note provide reliable and reproducible methods for the synthesis and derivatization of this versatile scaffold, empowering researchers to accelerate their drug discovery efforts.

References

  • Sharma, V., Kamal, R., Kumar, D., & Kumar, V. (2021). Indolizidine Alkaloids: Prospective Lead Molecules in Medicinal Chemistry. Current Traditional Medicine, 7(1), 45-56.
  • Bentham Science Publishers. (2021, February 1). Indolizidine Alkaloids: Prospective Lead Molecules in Medicinal Chemistry. Retrieved from [Link]

  • Sharma, V., & Kumar, V. (2020). Indolizidine Alkaloids: Prospective Lead Molecules in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (2021). Indolizidine Alkaloids: Prospective Lead Molecules in Medicinal Chemistry. Retrieved from [Link]

  • Tice, C. M. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega. Retrieved from [Link]

  • Moher, E. D., et al. (2004). Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. Organic Process Research & Development, 8(4), 593–596. Retrieved from [Link]

  • Tice, C. M. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Quinolizidine alkaloids – Knowledge and References. Retrieved from [Link]

  • Fiveable. (2025). Alkaloids | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Berman, J., et al. (2021). Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. MDPI. Retrieved from [Link]

  • Unnamed Source. (2026, January 29). The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide.
  • Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved from [Link]

  • RSC Publishing. (2021). Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The cyclization of N-butylpent-4-enylaminyl revisited: a combined theoretical and experimental study. Retrieved from [Link]

  • Hsieh, P.-W., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved from [Link]

  • University of Cape Town. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved from [Link]

  • Al-Harrasi, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Retrieved from [Link]

  • Catalysis Science & Technology. (n.d.). Intramolecular alkene hydroamination and degradation of amidines: divergent behavior of rare earth metal amidinate intermediates. Retrieved from [Link]

  • PubMed. (2014). Well-defined four-coordinate iron(II) complexes for intramolecular hydroamination of primary aliphatic alkenylamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Asian Journal of Chemistry. (2025, May 27). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). A Redox-Enabled Strategy for Intramolecular Hydroamination. Retrieved from [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • Kim, J. Y., et al. (2004). Scandium-Catalyzed Intramolecular Hydroamination. Development of a Highly Active Cationic Catalyst. Organic Letters, 6(15), 2543–2546. Retrieved from [Link]

  • Current Organic Chemistry. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclization of Unsaturated Alcohols. Mild and Efficient Selenocyclization of Pent-4-en-1-ol. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • Beilstein Journals. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Cyclic Amines. Retrieved from [Link]

  • Encyclopedia MDPI. (2023, June 29). Intramolecular Cyclization. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • RSC Publishing. (2014). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. Retrieved from [Link]

  • ResearchGate. (2026, January 24). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Physicochemical properties of N-methoxyethyl-N-methylpyrrolidinum ionic liquids with perfluorinated anions. Retrieved from [Link]

Sources

Ring-closing metathesis reactions with Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Azabicyclic Scaffolds via Ring-Closing Metathesis with Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Introduction: Building Complexity in Medicinal Chemistry

The piperidine ring is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1] The creation of fused bicyclic systems, such as the 1-azabicyclo[4.4.0]decane core, introduces conformational rigidity and a three-dimensional architecture that is highly sought after in modern drug design. These scaffolds can precisely orient substituents to maximize interactions with biological targets. Ring-closing metathesis (RCM) has become a premier strategy for constructing such complex molecular frameworks, valued for its high functional group tolerance and operational simplicity.[1][2]

This application note provides a comprehensive guide to the ring-closing metathesis of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate, a model substrate for forming a synthetically valuable azabicyclic system. We will delve into the underlying mechanism, provide a detailed experimental protocol, and discuss key parameters for reaction optimization.

The Mechanistic Heart of RCM: The Chauvin Cycle

The power of RCM is driven by a catalytic cycle first proposed by Yves Chauvin, for which he, along with Robert H. Grubbs and Richard R. Schrock, was awarded the 2005 Nobel Prize in Chemistry.[3] The mechanism, operating through a series of cycloaddition and cycloreversion steps, efficiently "swaps" the ends of two alkene moieties.[4][5]

  • Initiation: The reaction begins with a [2+2] cycloaddition between the ruthenium catalyst (e.g., a Grubbs-type catalyst) and one of the terminal alkenes on the substrate.[5][6]

  • First Cycloreversion: This initial metallacyclobutane intermediate collapses, releasing a new alkylidene and a new ruthenium carbene.[3][7]

  • Intramolecular Cycloaddition: The newly formed ruthenium carbene, now tethered to the substrate, undergoes an intramolecular [2+2] cycloaddition with the second terminal alkene on the same molecule.[3]

  • Final Cycloreversion & Regeneration: The resulting metallacyclobutane expels the desired cyclic alkene product and regenerates a ruthenium species (e.g., [Ru]=CH2), which can then re-enter the catalytic cycle.[3][7]

The primary thermodynamic driving force for the reaction is the formation of a stable cyclic product and the release of volatile ethylene gas, which is removed from the reaction, driving the equilibrium towards the product.[3][8]

Chauvin_Mechanism cluster_0 Catalytic Cycle Catalyst [Ru]=CH-R (Catalyst) Intermediate1 Metallacyclobutane I Catalyst->Intermediate1 [2+2] Cycloaddition Substrate Diene Substrate (Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate) Substrate->Intermediate1 Intermediate2 Tethered Ru-Carbene Intermediate1->Intermediate2 Cycloreversion Intermediate3 Metallacyclobutane II Intermediate2->Intermediate3 Intramolecular [2+2] Cycloaddition Intermediate3->Catalyst Regeneration Product Cyclic Product + Ethylene Intermediate3->Product Final Cycloreversion

Caption: The Chauvin mechanism for Ring-Closing Metathesis.

Catalyst Selection: Choosing the Right Tool for the Job

The success of an RCM reaction, particularly with substrates containing potentially coordinating atoms like nitrogen, hinges on the choice of catalyst.

  • Grubbs 1st Generation (G1): While historically significant, G1 catalysts show lower activity and can be sensitive to electron-rich functional groups.[1][9] They often require higher catalyst loadings and elevated temperatures.

  • Grubbs 2nd Generation (G2): The replacement of a phosphine ligand with a more electron-donating N-heterocyclic carbene (NHC) ligand dramatically increases the catalyst's stability and activity.[6][10] G2 catalysts are generally the preferred choice for nitrogen-containing substrates due to their enhanced tolerance and efficiency, allowing for lower catalyst loadings and milder reaction conditions.[11][12]

  • Hoveyda-Grubbs Catalysts (HG1, HG2): These feature a chelating isopropoxybenzylidene ligand, which imparts even greater stability. The second-generation version (HG2) is particularly robust and is often used in demanding syntheses and for easy removal of ruthenium byproducts post-reaction.[13]

For the cyclization of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate, a Grubbs 2nd Generation catalyst is the recommended starting point due to its excellent balance of high reactivity and tolerance for the tertiary amine and ester functionalities present in the molecule.[1][11]

Application Protocol: Synthesis of Ethyl 1-azabicyclo[4.4.0]dec-5-ene-3-carboxylate

This protocol details the RCM of the title compound to yield the corresponding bicyclic product.

Reaction Scheme:

(Self-generated image, not from search results)

Materials and Reagents:

  • Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate (1.0 eq)

  • Grubbs Catalyst®, 2nd Generation (1-5 mol%)

  • Anhydrous Dichloromethane (CH2Cl2) or Toluene

  • Argon or Nitrogen gas (high purity)

  • Silica gel for column chromatography

  • Standard solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Flame-dried round-bottom flask with a reflux condenser

  • Magnetic stir plate and stir bar

  • Inert gas line (Schlenk line or balloon)

  • Syringes and needles

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Procedure:

  • Reaction Setup: Place a magnetic stir bar in a flame-dried round-bottom flask. Seal the flask with a septum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • Solvent Addition and Degassing: Add anhydrous dichloromethane to the flask via syringe to achieve a substrate concentration of 0.01-0.05 M. It is crucial to use a dilute solution to favor the intramolecular RCM reaction over intermolecular oligomerization.[8][14] Bubble argon or nitrogen gas through the solvent for 20-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Substrate Addition: Dissolve the Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate (1.0 eq) in a small amount of the degassed solvent and add it to the reaction flask via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the Grubbs 2nd Generation catalyst (e.g., 2 mol%) to the stirred solution. The solution will typically change color upon catalyst addition.

  • Reaction and Monitoring: Heat the reaction mixture to reflux (approx. 40 °C for CH2Cl2) or stir at room temperature.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. To quench the catalyst, a few drops of ethyl vinyl ether can be added and the mixture stirred for 30 minutes. Remove the solvent using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to yield the desired Ethyl 1-azabicyclo[4.4.0]dec-5-ene-3-carboxylate.[1] The identity and purity of the product should be confirmed by NMR (¹H, ¹³C) and mass spectrometry.[1]

Experimental_Workflow Setup 1. Reaction Setup (Flame-dried flask, inert gas) Solvent 2. Solvent Addition & Degassing (Anhydrous CH2Cl2, Ar bubbling) Setup->Solvent Substrate 3. Substrate Addition Solvent->Substrate Catalyst 4. Catalyst Addition (Grubbs 2nd Gen) Substrate->Catalyst Reaction 5. Reaction & Monitoring (Reflux, TLC analysis) Catalyst->Reaction Workup 6. Work-up & Concentration (Quench, Rotovap) Reaction->Workup Purify 7. Purification (Flash Chromatography) Workup->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize

Caption: A typical workflow for an RCM experiment.

Optimization and Troubleshooting

Achieving high yields in RCM requires careful optimization of several parameters. The table below summarizes key variables and their expected impact.

ParameterRangeRationale & Expected Outcome
Catalyst Loading 1-10 mol%Higher loadings can increase reaction rate but also lead to more impurities and cost. Start with 2-5 mol% for G2 catalysts.[14] For challenging substrates, higher loading may be needed.
Concentration 0.005 - 0.1 MCrucial for RCM. High dilution (≤0.05 M) is essential to suppress intermolecular side reactions like dimerization and polymerization, favoring the desired intramolecular cyclization.[3][13][15]
Solvent CH2Cl2, Toluene, BenzeneDichloromethane is a common choice for its good solvent properties and boiling point.[1] Toluene can be used for higher temperatures if needed, which can sometimes improve yields for sluggish reactions.[15] Ensure solvents are anhydrous and deoxygenated.[14]
Temperature Room Temp - 110 °CMany G2-catalyzed reactions proceed efficiently at room temperature or the reflux temperature of CH2Cl2 (~40 °C).[13] For difficult cyclizations, higher temperatures (e.g., refluxing toluene, ~110 °C) can provide the necessary activation energy.[15]
Additives Benzoquinone, Acetic AcidIn some cases, catalyst decomposition can lead to isomerization of the product double bond. Additives like benzoquinone or mild acids can suppress these unwanted side reactions.[11][16]

Common Issues:

  • No Reaction: This could be due to an inactive catalyst (improper storage or handling), insufficient temperature, or catalyst poisoning. Ensure all glassware is dry and the system is under a strict inert atmosphere.

  • Formation of Dimer/Oligomer: The reaction concentration is too high. Rerun the reaction at a higher dilution.[15]

  • Low Yield: Consider increasing the reaction time, temperature, or catalyst loading. A different catalyst (e.g., Hoveyda-Grubbs II) may be more effective.

  • Product Isomerization: Ruthenium hydride species, formed from catalyst decomposition, can cause double bond migration. This can be minimized by using fresh catalyst, shorter reaction times, and potentially including an additive like 1,4-benzoquinone.[16][17]

Conclusion

Ring-closing metathesis is a robust and highly effective method for constructing complex cyclic and bicyclic nitrogen heterocycles.[1][18] The successful synthesis of Ethyl 1-azabicyclo[4.4.0]dec-5-ene-3-carboxylate using a second-generation Grubbs catalyst serves as a powerful demonstration of this technique. By carefully controlling key parameters—particularly reaction concentration—and understanding the underlying mechanism, researchers can reliably access these valuable scaffolds for applications in drug discovery and natural product synthesis.

References

  • Wikipedia. Ring-closing metathesis. Available at: [Link]

  • SIGAA. Ring closing metathesis by Hoveyda–Grubbs catalysts: A theoretical approach of some aspects of the initiation mechanism. Available at: [Link]

  • Master Organic Chemistry. Olefin Metathesis. Available at: [Link]

  • PubMed. Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry. J Org Chem. 2015 Jan 2;80(1):70-9. Available at: [Link]

  • PMC. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein J Org Chem. 2019; 15: 2548–2565. Available at: [Link]

  • Organic Chemistry Portal. Ring-Closing Metathesis (RCM). Available at: [Link]

  • ResearchGate. Effects of Temperature and Concentration in Some Ring Closing Metathesis Reactions. Tetrahedron Lett. 2003;44(16):3297–3299. Available at: [Link]

  • RSC Publishing. Solvents for ring-closing metathesis reactions. Chem. Commun., 2012,48, 1476-1478. Available at: [Link]

  • PubMed. Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis. J Org Chem. 2003 Nov 14;68(23):8867-78. Available at: [Link]

  • ScienceDirect. Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. 2004;60(45):10113-10148. Available at: [Link]

  • Semantic Scholar. RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. HETEROCYCLES, Vol. 84, No. 1, 2012. Available at: [Link]

  • Radboud Repository. Ring-closing metathesis of functionalized olefins. Available at: [Link]

  • RSC Publishing. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Adv., 2016,6, 85609-85620. Available at: [Link]

  • 3M. 3M Biopharmaceutical Clarification and Purification for mAb/Recombinant Protein. Available at: [Link]

  • ScienceDirect. Synthesis of enantiopure pyrrolidine and piperidine derivatives via ring closing metathesis. Tetrahedron Letters. 2000;41(44):8513-8517. Available at: [Link]

  • Caltech Authors. Ring-Closing Metathesis Approaches for the Solid- Phase Synthesis of Cyclic Peptoids. Available at: [Link]

  • ResearchGate. Isolation of the RCM product 2 b without column chromatography. Available at: [Link]

  • Organic Syntheses. Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Available at: [Link]

  • PMC. RING-CLOSING METATHESIS STRATEGY TO UNSATURATED γ- AND δ-LACTONES: SYNTHESIS OF HYDROXYETHYLENE ISOSTERE FOR PROTEASE INHIBITORS. Tetrahedron Lett. 1997 May 19; 38(20): 3585–3588. Available at: [Link]

  • YouTube. Ring Closing Metathesis | Grubbs-II catalyst | Organometallic Reaction | GATE 2022 - Question 40. Available at: [Link]

  • Steve Hoffman Music Forums. Cleaning Fluid Preference with RCM. Available at: [Link]

  • PMC. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Org Biomol Chem. 2021 Dec 1; 19(45): 9904–9910. Available at: [Link]

  • University of Windsor. Ruthenium-Catalyzed Ring-Closing Metathesis: Recent Advances, Limitations and Opportunities. Current Organic Chemistry, 2006, 10, 187-201. Available at: [Link]

  • ResearchGate. Common ring closure methods for the synthesis of nitrogen-containing macrocycles (a–d). Available at: [Link]

  • ResearchGate. Ring-Closing Metathesis of N -Alkenyl-Cyanamides. Available at: [Link]

  • Hifi House Of Sound. RCM Clean. Available at: [Link]

  • MDPI. Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. Molecules 2020, 25(19), 4527. Available at: [Link]

  • Atlanchim Pharma. Olefin metathesis reactions: the synthetic tool of the decade? Available at: [Link]

  • Wipf Group. Ring-Closing Metathesis (RCM) and Ring. Available at: [Link]

Sources

Application Notes and Protocols: Versatile Derivatization Strategies for Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged structure in medicinal chemistry, appearing in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and the ability to cross the blood-brain barrier, while also providing a three-dimensional framework for precise interactions with biological targets.[3][4]

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is a particularly versatile starting material. It features three distinct functional groups that can be selectively modified:

  • A Secondary Amine (Piperidine Nitrogen): Allows for N-alkylation and N-acylation to introduce a wide variety of substituents, modulating the compound's basicity and lipophilicity.[3]

  • An Ethyl Ester: Can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or converted to an amide, providing diverse points for further conjugation or interaction.

  • A Terminal Alkene: A reactive handle for a plethora of transformations, including oxidation and carbon-carbon bond-forming reactions, enabling significant structural elaboration.[5]

This guide provides detailed protocols for the derivatization at each of these sites, empowering researchers to efficiently explore the chemical space around this valuable scaffold.

Derivatization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center readily amenable to alkylation and acylation. These modifications are fundamental for modulating the physicochemical properties of the final compound.

Protocol: N-Alkylation via Reductive Amination

This protocol describes the methylation of the piperidine nitrogen as a representative example. The methodology can be adapted for other aldehydes and ketones.

Workflow: N-Alkylation

cluster_reagents Reagents & Solvents cluster_procedure Procedure reagent1 Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate step1 1. Dissolve starting material in DCM reagent1->step1 reagent2 Formaldehyde (37% in H2O) step2 2. Add formaldehyde, stir 1h reagent2->step2 reagent3 Sodium Triacetoxyborohydride step3 3. Add NaBH(OAc)3 portion-wise reagent3->step3 solvent Dichloromethane (DCM) solvent->step1 step1->step2 step2->step3 step4 4. Stir at RT overnight step3->step4 step5 5. Quench with sat. NaHCO3 step4->step5 step6 6. Extract, dry, and concentrate step5->step6 step7 7. Purify via chromatography step6->step7 cluster_reagents Reagents & Solvents cluster_procedure Procedure reagent1 Starting Alkene step1 1. Dissolve alkene in DCM at 0°C reagent1->step1 reagent2 m-CPBA step2 2. Add m-CPBA solution dropwise reagent2->step2 solvent DCM solvent->step1 step1->step2 step3 3. Stir at 0°C to RT step2->step3 step4 4. Quench with Na2S2O3 step3->step4 step5 5. Wash with NaHCO3 step4->step5 step6 6. Dry and concentrate step5->step6 step7 7. Purify step6->step7

Sources

Analytical Methods for Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate Characterization

[1]

Introduction & Compound Profile

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is a functionalized piperidine derivative often utilized as a versatile intermediate in organic synthesis, particularly in the construction of bicyclic nitrogen heterocycles via Ring-Closing Metathesis (RCM) or as a scaffold for GABA uptake inhibitors.[1]

Characterization of this molecule presents specific analytical challenges:

  • Chirality: The C3 position is a stereocenter; enantiomeric purity is critical for biological applications.[1]

  • Basicity: The tertiary amine requires specific chromatographic conditions to prevent peak tailing.[1]

  • Stability: The ester moiety is susceptible to hydrolysis, and the terminal alkene is prone to oxidation.

Physicochemical Profile
PropertyValue (Predicted/Experimental)Notes
Molecular Formula C

H

NO

Molecular Weight 225.33 g/mol
Appearance Colorless to pale yellow oilLiquid at RT
pKa (Basic N) ~8.8 - 9.2Protonated at physiological pH
LogP ~2.8Moderately lipophilic
Solubility Soluble in MeOH, ACN, DCM, EtOAcSparingly soluble in water (neutral pH)

Synthesis Context & Impurity Profiling

To accurately characterize the analyte, one must understand its genesis. The compound is typically synthesized via N-alkylation of ethyl nipecotate with 5-bromo-1-pentene or 5-iodo-1-pentene.[1]

Critical Impurities to Monitor
  • Ethyl Nipecotate (Starting Material): Due to incomplete alkylation.[1]

  • 5-Halo-1-pentene: Excess alkylating agent.[1]

  • Hydrolysis Product (Acid): 1-(pent-4-enyl)piperidine-3-carboxylic acid.[1]

  • N-Oxide: Formed upon exposure to air/peroxides.[1]

Protocol 1: Structural Confirmation (NMR & MS)

Nuclear Magnetic Resonance (NMR)

Objective: Confirm the integrity of the piperidine ring, the ethyl ester, and the pentenyl chain.

Solvent: CDClngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Theoretical


H NMR Assignment (400 MHz, CDCl

):
Position/Groupngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(ppm)
MultiplicityIntegrationDiagnostic Note
Terminal Alkene (=CH) 5.75 - 5.85ddt (Multiplet)1HCharacteristic vinyl proton.
Terminal Alkene (=CH

)
4.95 - 5.05Multiplet2HDistinctive terminal olefinic protons.
Ester -OCH

-
4.13Quartet (

Hz)
2HConfirm ethyl ester integrity.
Piperidine C2-H (eq) ~2.95Broad Doublet1HDeshielded by N and Ester.
N-CH

- (Pentenyl)
2.30 - 2.45Multiplet2HAdjacent to Nitrogen.
Piperidine Ring Protons 1.50 - 2.80Complex Multiplets6HC2(ax), C3, C4, C5, C6.
Allylic -CH

-
2.05 - 2.15Quartet/Multiplet2HAdjacent to double bond.
Pentenyl Central -CH

-
1.55 - 1.65Quintet2HLinker chain.
Ester -CH

1.25Triplet (

Hz)
3HCoupled to -OCH

-.

Expert Insight: The key to confirming N-alkylation is the disappearance of the N-H signal from the ethyl nipecotate starting material and the appearance of the pentenyl chain signals (specifically the alkene protons at 5.8/5.0 ppm) integrating 1:1 with the piperidine core.

Mass Spectrometry (HRMS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Target Ion: [M+H]

    
     = 226.1802 (Calc).
    
  • Fragmentation: Expect loss of the ethoxy group (-OEt) or McLafferty-type rearrangement of the pentenyl chain.[1]

Protocol 2: Purity Analysis by HPLC-UV-MS[1]

Challenge: Piperidine derivatives are basic and often cause severe peak tailing on standard silica-based C18 columns due to interaction with residual silanols. Solution: Use a "Charged Surface Hybrid" (CSH) column or high-pH resistant column to allow basic mobile phases, OR use an acidic mobile phase with an ion-pairing effect.

Method A: Acidic Conditions (Standard Screening)
  • Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) or Agilent Zorbax Eclipse Plus C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Ester/Amine absorption) & MS (TIC).

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5% ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       95% B
      
    • 15-20 min: 95% B[1]

System Suitability Criteria:

  • Tailing Factor (

    
    ): < 1.5 (Critical for basic amines).
    
  • Resolution (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ): > 2.0 between main peak and nearest impurity.
    

Protocol 3: Chiral Separation (Enantiomeric Purity)

Since the C3 position is chiral, the synthetic product (unless made via asymmetric synthesis) will be a racemate. Separation is required for pharmaceutical applications.[2]

Method: Normal Phase Chiral HPLC using Amylose-based selectors.[1]

ParameterConditionRationale
Column Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate))Proven selectivity for nipecotate derivatives [1].
Dimensions 250 x 4.6 mm, 5 µmStandard analytical scale.
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)DEA is mandatory to suppress ionization of the basic nitrogen and ensure sharp peaks.
Flow Rate 1.0 mL/min
Temperature 25°CLower temp often improves chiral resolution.
Detection UV @ 215 nm

Expected Elution:

  • Enantiomer 1 (R): ~6-8 min[1]

  • Enantiomer 2 (S): ~8-12 min (Note: Elution order must be confirmed with a pure standard).

Protocol 4: Volatile Impurity Analysis (GC-MS)[1]

Because the molecule is an ester with moderate molecular weight, GC-MS is excellent for detecting residual solvents and the alkylating agent (5-bromo-1-pentene).[1]

  • Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Inlet Temp: 250°C.

  • Oven Program: 50°C (1 min)

    
     10°C/min 
    
    
    280°C (5 min).
  • Detection: EI (70 eV).

Analytical Workflow Diagram

The following diagram illustrates the decision tree for characterizing this specific molecule, integrating the synthesis origin with analytical checkpoints.

GStartCrude Reaction Mixture(Ethyl Nipecotate + 5-Bromo-1-pentene)WorkupWorkup & Isolation(Acid/Base Extraction)Start->WorkupCheck1Checkpoint 1: Identity(NMR & IR)Workup->Check1Decision1Structure Confirmed?Check1->Decision1PurityCheckpoint 2: Chemical Purity(RP-HPLC / GC-MS)Decision1->PurityYesFailRecrystallize / Re-purifyDecision1->FailNo (Wrong Isomer/SM)ChiralCheckpoint 3: Enantiomeric Excess(Chiral HPLC - Amylose)Purity->ChiralPurity > 95%FinalRelease: Ethyl 1-(pent-4-enyl)piperidine-3-carboxylateChiral->Finalee > 98%Chiral->FailRacemic/Low eeFail->Workup

Figure 1: Integrated analytical workflow for the isolation and qualification of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate.

References

  • Rane, V. P., et al. (2019).[3] "Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase." Journal of Chromatographic Science, 57(9), 815–820.

  • Watson, D. G. (2012). Pharmaceutical Analysis: A Textbook for Pharmacy Students and Pharmaceutical Chemists. Elsevier. (General reference for amine analysis).

  • Sigma-Aldrich. (n.d.). "Ethyl nipecotate Product Specification." (Used for core structure properties).

  • PubChem. (n.d.).[1] "Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate Compound Summary."

Application Note: High-Efficiency Purification of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced HPLC Purification Protocol for Piperidine Derivatives Content Type: Application Note & Protocol Guide Audience: Senior Scientists, Purification Engineers, and Medicinal Chemists.

Overcoming the Silanol Effect through pH-Modulated Chromatography

Abstract & Strategic Overview

Piperidine moieties are ubiquitous in pharmaceutical design (e.g., Fentanyl, Donepezil, Methylphenidate) due to their ability to modulate solubility and receptor binding. However, the secondary amine within the piperidine ring (


) presents a distinct chromatographic challenge: The Silanol Effect .

At neutral or low pH, piperidines exist as positively charged cations. These cations interact electrostatically with residual, negatively charged silanol groups (


) on the surface of silica-based columns. This "secondary interaction" competes with the primary hydrophobic interaction (C18), resulting in:
  • Severe peak tailing (Asymmetry factor > 2.0).[1]

  • Reduced mass loading capacity.[2]

  • Poor resolution from closely eluting impurities.

This guide details a High-pH Reversed-Phase (RP) Strategy as the primary protocol, with a Low-pH Ion-Pairing alternative for base-sensitive compounds.

Physicochemical Mechanics

To design a robust protocol, one must understand the interaction landscape.

The pH-Selectivity Switch[3][4]
  • Low pH (pH 2-3): Piperidine is protonated (

    
    ). It is highly polar and repelled by the hydrophobic C18 stationary phase, leading to early elution. To retain it, one must rely on "Ion Suppression" (using high ionic strength) or "Ion Pairing" (using TFA).
    
  • High pH (pH 10-11): Piperidine is deprotonated (Neutral). It becomes hydrophobic, interacting strongly with the C18 chains. Crucially, at pH > 10, the silica surface is fully ionized, but the analyte is neutral, eliminating the cation-exchange mechanism that causes tailing.

Diagram 1: Method Development Decision Matrix

The following logic gate illustrates the selection process for mobile phases based on compound stability and


.

MethodSelection Start Start: Piperidine Derivative StabilityCheck Is compound stable at pH 10? Start->StabilityCheck HighPH PRIMARY STRATEGY: High pH (pH 10-11) StabilityCheck->HighPH Yes (Recommended) LowPH ALTERNATIVE STRATEGY: Low pH (pH 2-3) StabilityCheck->LowPH No (Degrades) BufferHigh Buffer: 10mM Ammonium Bicarbonate or 0.1% NH4OH HighPH->BufferHigh ColumnHigh Column: Hybrid Silica (XBridge) or Polymer (Gemini-NX) BufferHigh->ColumnHigh BufferLow Modifier: 0.1% TFA (Ion Pairing Effect) LowPH->BufferLow ColumnLow Column: Standard C18 (End-capped) BufferLow->ColumnLow

Caption: Decision workflow for selecting the optimal chromatographic environment based on compound stability.

Core Protocol: High-pH Purification (Recommended)

This protocol utilizes a volatile basic buffer to neutralize the piperidine amine, maximizing loadability and peak shape.

Materials & Reagents[5]
  • Stationary Phase: Hybrid Particle Technology (e.g., Waters XBridge BEH C18) or Organo-Silica (e.g., Phenomenex Gemini-NX). Do not use standard silica C18 at pH 10; it will dissolve.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ) in Water (pH ~10).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Sample Diluent: 50:50 Water:ACN (or DMSO if solubility is poor).

Analytical Scouting (Scale-Up Basis)

Before committing valuable crude material to a prep column, perform a scouting run on an analytical dimension (e.g., 4.6 x 100 mm).

Gradient Table (Analytical):

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 5 1.5
1.0 5 1.5
7.0 95 1.5
8.5 95 1.5
8.6 5 1.5

| 10.0 | 5 | 1.5 |

Success Criteria: The target piperidine should elute as a sharp, symmetrical peak. If the peak is broad, increase the buffer concentration to 20 mM.

Preparative Scale-Up Calculation

To transfer the method from analytical to preparative scale without losing resolution, apply the Linear Scale-Up Principle .

Formula:



  • 
     = Column Length
    
  • 
     = Column Inner Diameter[3]
    

Common Scale-Up Factors (from 4.6 mm ID):

Prep Column ID Scale-Up Factor (Mass Load) Flow Rate (Typical)
19 mm ~17x 20-25 mL/min
30 mm ~42x 40-50 mL/min

| 50 mm | ~118x | 80-100 mL/min |

Execution & Fraction Collection
  • Equilibration: Flush the prep column with 10 CV (Column Volumes) of Mobile Phase A to ensure pH stability.

  • Injection: Inject the calculated load.

    • Pro Tip: If dissolving in 100% DMSO, use a "Sandwich Injection" (Water plug / Sample / Water plug) to prevent precipitation at the column head.

  • Collection Trigger: Set UV collection based on Slope rather than Level. Piperidines often trail slightly; slope detection prevents cutting the tail too early or collecting baseline noise.

Alternative Protocol: Low pH with TFA

Use this only if the molecule is base-labile (e.g., contains esters prone to hydrolysis).

  • Mechanism: Trifluoroacetic acid (TFA) acts as an ion-pairing reagent.[4] The trifluoroacetate anion (

    
    ) pairs with the protonated piperidine (
    
    
    
    ), forming a neutral complex that retains well on C18.
  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: ACN + 0.1% TFA.[5]

  • Warning: TFA suppresses ionization in Mass Spectrometry (ESI+). If using MS-directed purification, use Formic Acid instead, though peak shape may suffer.

Post-Purification Workup (Salt Exchange)

Purifying with Ammonium Bicarbonate yields the Free Base form of the piperidine. If a salt form (e.g., Hydrochloride) is required for stability or biological testing:

  • Lyophilize the collected fractions to remove ACN and Ammonium Bicarbonate (both are volatile).

  • Redissolve the resulting oil/solid in diethyl ether or dioxane.

  • Add 1.1 equivalents of HCl (4M in Dioxane).

  • Filter the precipitate or evaporate to obtain the Piperidine-HCl salt.

Troubleshooting Guide

Diagram 2: Troubleshooting Logic

Troubleshooting Problem Issue Observed SplitPeak Split/Double Peaks Problem->SplitPeak Tailing Excessive Tailing Problem->Tailing Carryover Carryover (Ghost Peaks) Problem->Carryover SolventMismatch Cause: Sample Solvent pH mismatch Fix: Adjust Sample pH to match MP SplitPeak->SolventMismatch Silanol Cause: Silanol Interaction Fix: Switch to High pH or add 0.1% TEA Tailing->Silanol Adsorption Cause: Sticky Basic Residue Fix: Wash column with 0.1% Formic in ACN Carryover->Adsorption

Caption: Diagnostic flow for common piperidine purification anomalies.

Common Issues Table
ObservationRoot CauseCorrective Action
Double Peaks Sample exists as mix of Free Base and Salt in injection solvent.Adjust sample diluent pH to match Mobile Phase A.
Broad Peaks "Volume Overload" (Sample volume too high).Concentrate sample or use "At-Column Dilution" pump feature.
Precipitation Sample crashes out when hitting aqueous mobile phase.Add a co-solvent (e.g., 10% Methanol) to Mobile Phase A.

References

  • Phenomenex. (2009). Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Link

  • Waters Corporation. (2006). Routine Switching Between High and Low pH on XBridge HPLC Columns. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • Agilent Technologies. (2017). Efficient Purification of Synthetic Peptides at High and Low pH. Link

  • BenchChem. (2025).[6][7] Purification of Piperidine Derivatives - Technical Support Center. Link

Sources

NMR spectroscopic analysis of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive NMR Spectroscopic Analysis of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

**Abstract

This application note provides a detailed, research-grade guide for the complete nuclear magnetic resonance (NMR) spectroscopic analysis of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate. The protocol is designed for researchers, scientists, and professionals in drug development and organic chemistry. By integrating one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, this guide outlines a systematic workflow for unambiguous structural verification and complete spectral assignment. The narrative emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical field-proven insights for robust and reliable characterization of complex heterocyclic molecules.

Introduction and Rationale

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is a substituted heterocyclic compound featuring three distinct structural motifs: a saturated piperidine ring, an N-linked pentenyl chain, and an ethyl carboxylate group. The complexity arising from stereochemistry at C3 and the potential for conformational isomerism of the piperidine ring necessitates a comprehensive analytical approach for unambiguous structure elucidation.[1][2]

NMR spectroscopy is the most powerful tool for this task, as it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.[3][4] This guide moves beyond a simple listing of parameters, instead presenting a logical workflow that uses a suite of NMR experiments to build the structure from its constituent parts. The strategy involves:

  • Initial Assessment (1D NMR): Acquiring ¹H and ¹³C spectra to identify all unique proton and carbon environments.

  • Identifying Spin Systems (COSY): Tracing proton-proton coupling networks to define the pentenyl chain and piperidine ring fragments.

  • Direct C-H Correlation (HSQC): Assigning each proton to its directly attached carbon atom.

  • Connecting the Fragments (HMBC): Using long-range (2-3 bond) correlations to piece together the molecular skeleton, unequivocally linking the pentenyl group to the piperidine nitrogen and the ethyl ester to the C3 position.

This systematic approach ensures that every part of the molecule is accounted for and correctly placed, providing a self-validating system for structural confirmation.[5][6]

Molecular Structure and Predicted Spectral Features

A clear understanding of the molecule's structure is paramount for interpreting its NMR spectra. The atoms are numbered for clarity in spectral assignment discussions.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation H1 ¹H NMR (Identify Proton Environments) COSY ¹H-¹H COSY (Map H-H Spin Systems) H1->COSY Provides Proton Frequencies C13 ¹³C & DEPT NMR (Identify Carbon Environments & Types) HSQC ¹H-¹³C HSQC (Assign H to directly-bonded C) C13->HSQC Provides Carbon Frequencies COSY->HSQC Defines H-H connectivity HMBC ¹H-¹³C HMBC (Connect Fragments via long-range H-C) HSQC->HMBC Confirms C-H one-bond pairs Final Complete Structural Assignment HMBC->Final Provides final skeletal linkage

Caption: Systematic workflow for NMR data interpretation.

  • Assign Known Fragments: Start with the easiest signals. In the ¹H spectrum, identify the quartet (~4.1 ppm) and triplet (~1.2 ppm) of the ethyl ester. In the ¹³C spectrum, locate the carbonyl (~173 ppm) and the ester carbons (C9 ~60 ppm, C10 ~14 ppm).

  • Trace the Pentenyl Chain using COSY: Locate the downfield vinyl proton (H4', ~5.8 ppm). The COSY spectrum will show a cross-peak connecting it to the terminal vinyl protons (H5', ~5.0 ppm) and the allylic protons (H3'). Follow the correlations from H3' to H2', and from H2' to H1' to map out the entire chain.

  • Map the Piperidine Ring using COSY: This is more challenging due to signal overlap. Start from a well-resolved proton, perhaps one of the H2/H6 protons adjacent to the nitrogen, and trace its couplings around the ring.

  • Confirm C-H Pairs with HSQC: Use the HSQC spectrum to definitively link every proton assignment from the COSY analysis to its corresponding carbon. For example, the quartet at ~4.1 ppm (H9) will show a cross-peak to the carbon at ~60 ppm (C9). This step validates the ¹³C assignments for all protonated carbons.

  • Assemble the Skeleton with HMBC: This is the final and most critical step. Look for key correlations that link the isolated fragments:

    • Ester to Ring: A correlation from the H3 proton of the piperidine ring to the carbonyl carbon (C7) of the ester. Also, correlations from the ester methylene protons (H9) to the carbonyl carbon (C7).

    • Pentenyl Chain to Nitrogen: A correlation from the H1' protons of the pentenyl chain to the piperidine carbons adjacent to the nitrogen (C2 and C6). This unequivocally proves the point of attachment.

Caption: Key HMBC correlations for structural assembly.

Expected Data Summary

The following tables summarize the predicted chemical shifts (in ppm) for Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate in CDCl₃. Actual values may vary slightly based on experimental conditions.

Table 1: Predicted ¹H NMR Data

Atom Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration
H5' ~5.0 - 5.1 m - 2H
H4' ~5.7 - 5.9 m - 1H
H9 ~4.1 - 4.2 q ~7.1 2H
H2,H6 ~2.8 - 3.2 m - 4H
H3 ~2.5 - 2.7 m - 1H
H1' ~2.4 - 2.6 m - 2H
H3' ~2.0 - 2.2 m - 2H
H4,H5 ~1.5 - 2.0 m - 4H
H2' ~1.6 - 1.8 m - 2H

| H10 | ~1.2 - 1.3 | t | ~7.1 | 3H |

Table 2: Predicted ¹³C NMR Data

Atom Predicted δ (ppm) DEPT Signal
C7 ~173.0 C (Quaternary)
C4' ~138.5 CH
C5' ~114.8 CH₂
C9 ~60.5 CH₂
C2 ~55-58 CH₂
C6 ~55-58 CH₂
C1' ~54-57 CH₂
C3 ~40-45 CH
C3' ~31-34 CH₂
C4 ~25-30 CH₂
C5 ~25-30 CH₂
C2' ~28-32 CH₂

| C10 | ~14.2 | CH₃ |

Conclusion

This application note provides a comprehensive and logically structured protocol for the complete NMR analysis of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate. By systematically applying 1D and 2D NMR techniques and following the outlined data interpretation strategy, researchers can achieve unambiguous structural verification and complete spectral assignment. This self-validating workflow ensures the highest degree of scientific integrity and provides a robust template for the characterization of other complex small molecules.

References

  • How to Prepare Samples for NMR. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved February 19, 2026, from [Link]

  • NMR Sample Preparation. (2013, March 19). Iowa State University Chemical Instrumentation Facility. Retrieved February 19, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved February 19, 2026, from [Link]

  • Sample Preparation. (n.d.). University College London (UCL) Faculty of Mathematical & Physical Sciences. Retrieved February 19, 2026, from [Link]

  • Emami, S., et al. (2019). Synthesis, Structural Characterization, In Vitro and In Silico Evaluations of Piperidine Carbodithioates as New Azole Antifungal Agents. ResearchGate. Retrieved February 19, 2026, from [Link]

  • Morris, G. A. (n.d.). NMR Data Processing. University of Manchester. Retrieved February 19, 2026, from [Link]

  • Protonation effect on chemical shifts of some piperidones unusual influence by anions. (2005). Indian Journal of Chemistry. Retrieved February 19, 2026, from [Link]

  • Ellis, G., & Jones, R. G. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2, 437-440. Retrieved February 19, 2026, from [Link]

  • Manimekalai, A., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry. Retrieved February 19, 2026, from [Link]

  • Eliel, E. L., et al. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved February 19, 2026, from [Link]

  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. (2014). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Eliel, E. L., et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society. Retrieved February 19, 2026, from [Link]

  • Johnson, B. A., et al. (2025). NMR data processing, visualization, analysis and structure calculation with NMRFx. Nature Communications. Retrieved February 19, 2026, from [Link]

  • Piperidine. (n.d.). SpectraBase. Retrieved February 19, 2026, from [Link]

  • Optimized Default 1H Parameters. (2020, April 13). University of Georgia NMR Facility. Retrieved February 19, 2026, from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved February 19, 2026, from [Link]

  • NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). Advances in Polymer Science. Retrieved February 19, 2026, from [Link]

  • Bouny, M., et al. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Retrieved February 19, 2026, from [Link]

  • NMR Techniques in Organic Chemistry. (n.d.). University of Nottingham. Retrieved February 19, 2026, from [Link]

  • HSQC – Revealing the direct-bonded proton-carbon instrument. (2019, February 25). Nanalysis. Retrieved February 19, 2026, from [Link]

  • 1H NMR spectrum of ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4b. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). Georgia Tech NMR Center. Retrieved February 19, 2026, from [Link]

  • HSQC and 1 H, 1 H COSY NMR data for compound 1. (2025). ResearchGate. Retrieved February 19, 2026, from [Link]

  • NMR Characterization of RNA Small Molecule Interactions. (n.d.). National Institutes of Health (NIH). Retrieved February 19, 2026, from [Link]

  • MRRC Structure Elucidation Notes. (2025). Georgia Tech. Retrieved February 19, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved February 19, 2026, from [Link]

  • Approximate 1H and 13C NMR Shifts. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

  • Analytical NMR. (n.d.). Magritek. Retrieved February 19, 2026, from [Link]

  • cosy hsqc hmbc: Topics. (n.d.). Science.gov. Retrieved February 19, 2026, from [Link]

  • Ethyl 1-(pent-4-en-1-yl)piperidine-3-carboxylate. (n.d.). ChemBK. Retrieved February 19, 2026, from [Link]

  • Determine the structure of the carboxylic acid whose proton NMR spectrum appears below. (n.d.). Vaia. Retrieved February 19, 2026, from [Link]

  • Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. (2025). ACG Publications. Retrieved February 19, 2026, from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (2020). National Institutes of Health (NIH). Retrieved February 19, 2026, from [Link]

  • Basic Concepts of NMR: Identification of the Isomers of C4H8O2. (n.d.). Magritek. Retrieved February 19, 2026, from [Link]

  • Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. (2021). ResearchGate. Retrieved February 19, 2026, from [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University. Retrieved February 19, 2026, from [Link]

  • 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info. Retrieved February 19, 2026, from [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Ethyl piperidine-4-carboxylate. (n.d.). NIST WebBook. Retrieved February 19, 2026, from [Link]

  • Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. (2025). MDPI. Retrieved February 19, 2026, from [Link]

  • Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. (n.d.). Google Patents.
  • Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. (2025). PubMed. Retrieved February 19, 2026, from [Link]

Sources

Application Notes & Protocols: Mass Spectrometry of N-Alkenylpiperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkenylpiperidine compounds represent a diverse class of heterocyclic amines found in numerous natural products, pharmaceuticals, and synthetic molecules.[1] Their structural motif is a cornerstone in many biologically active alkaloids, such as piperine from black pepper, which has been studied for its various pharmacological activities, including antioxidant and anti-inflammatory properties.[2] The precise structural characterization and quantification of these compounds are critical in fields ranging from natural product discovery to pharmaceutical quality control.[3]

Mass spectrometry, coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands as a premier analytical tool for this purpose. It offers unparalleled sensitivity and specificity, enabling detailed structural elucidation through the analysis of fragmentation patterns.[3][4] This guide provides an in-depth overview of the mass spectrometric behavior of N-alkenylpiperidine compounds and detailed protocols for their analysis.

Part 1: Fundamental Principles of Fragmentation

The fragmentation of N-alkenylpiperidine compounds in a mass spectrometer is highly dependent on the ionization technique employed. Electron Ionization (EI) and Electrospray Ionization (ESI) are the most common methods, each providing unique and complementary structural information.[1]

Electron Ionization (EI) Fragmentation

Typically used in GC-MS, EI is a high-energy ionization technique that induces extensive fragmentation. For N-alkenylpiperidines, fragmentation is often initiated by the ionization of the nitrogen atom.[1] The most dominant fragmentation pathway is α-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1][5][6]

This process is highly diagnostic because it results in the formation of a stable, resonance-stabilized iminium ion.[1][5] The key fragmentation pathways under EI are:

  • α-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen is a primary fragmentation event. The largest substituent at the α-carbon is preferentially lost as a radical, and the resulting iminium cation is often observed as a high-abundance peak in the spectrum.[1][7]

  • Ring Fission: The piperidine ring itself can undergo cleavage, leading to various acyclic fragment ions.[1]

  • Retro-Diels-Alder (RDA) Reaction: For unsaturated piperidine rings, the RDA reaction can occur, where the six-membered ring cleaves into a diene and a dienophile.[8][9][10] This is a characteristic fragmentation for cyclic compounds with unsaturation.[10]

The fragmentation is also heavily influenced by the N-alkenyl substituent, which can undergo its own characteristic cleavages.

Sources

Safe handling and storage of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling and Storage of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Part 1: Executive Safety Summary

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate (CAS: 1092460-44-0) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive pharmaceutical scaffolds. As a piperidine derivative featuring both an ester moiety and a terminal alkene, it serves as a critical building block for constructing complex nitrogen-containing heterocycles, potentially via Ring-Closing Metathesis (RCM) or ester functionalization.

While specific toxicological data for this exact catalog number is limited, Structure-Activity Relationship (SAR) analysis mandates that it be handled as a Potentially Bioactive Amine . Its structural homology to other N-substituted nipecotic acid derivatives suggests potential biological activity affecting the central nervous system (GABA uptake inhibition potential) or skin/mucous membrane irritation.

Core Safety Directive: Treat this compound as a Sensitizer and Irritant with unknown systemic toxicity. All manipulations must occur within a containment device (Fume Hood) to prevent inhalation of aerosols or vapors.[1]

Part 2: Technical Specifications & Physical Properties

PropertySpecification
Chemical Name Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate
CAS Number 1092460-44-0
Molecular Formula C₁₃H₂₃NO₂
Molecular Weight 225.33 g/mol
Physical State Liquid (Viscous oil at room temperature)
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water.
Flash Point >100°C (Estimated based on piperidine ester analogs)
pKa (Calc.) ~8.5–9.5 (Basic Nitrogen)
Storage Class 10 – Combustible Liquids (German VCI)

Part 3: Storage & Stability Protocol

To maintain the integrity of the terminal alkene (susceptible to oxidation/polymerization) and the ester (susceptible to hydrolysis), strict adherence to the following storage protocol is required.

Environmental Control
  • Temperature: Store at 2°C to 8°C (Refrigerated). While the compound is stable at room temperature for short periods, long-term storage requires refrigeration to retard oxidative degradation of the pentenyl side chain.

  • Atmosphere: Inert Gas Overlay (Argon or Nitrogen) is mandatory after every use. The basic nitrogen can absorb atmospheric CO₂ (forming carbamates/salts), and oxygen can initiate radical reactions at the alkene.

  • Container: Amber borosilicate glass with a Teflon-lined screw cap. Avoid polyethylene containers for long-term storage due to potential leaching of plasticizers by the amine.

Segregation Logic
  • Incompatible With: Strong Oxidizers (e.g., Peroxides, Permanganates), Strong Acids, and Acid Chlorides.

  • Location: Flammables Cabinet or Dedicated Chemical Refrigerator. Do not store with volatile alkyl halides to prevent quaternary ammonium salt formation.

Part 4: Safe Handling & Operational Workflow

This protocol utilizes a Hierarchy of Controls approach to minimize exposure.[1]

Personal Protective Equipment (PPE)
  • Respiratory: Synthesis should be performed in a certified Chemical Fume Hood. If working outside a hood (not recommended), a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.

  • Dermal: Double-glove technique.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Butyl Rubber for prolonged exposure.

  • Ocular: Chemical Splash Goggles (ANSI Z87.1).

Operational Diagram

The following diagram outlines the decision logic for handling this compound, emphasizing containment and waste segregation.

HandlingProtocol Start Start: Retrieve from Storage CheckAtmosphere Check Atmosphere: Is Container under N2/Ar? Start->CheckAtmosphere Purge Purge Headspace with Inert Gas CheckAtmosphere->Purge No Transfer Transfer in Fume Hood (Syringe/Cannula preferred) CheckAtmosphere->Transfer Yes Purge->Transfer Weighing Weighing: Use Tared Vial (Closed) Transfer->Weighing Reaction Reaction Setup (Avoid Open Air) Weighing->Reaction Cleanup Decontamination: Wipe surfaces with 10% HCl then Soap Reaction->Cleanup Restock Return to 4°C Storage Cleanup->Restock

Figure 1: Operational workflow ensuring inert atmosphere maintenance and containment during handling.

Specific Handling Techniques
  • Liquid Transfer: Due to its viscosity and potential for aerosolization, avoid pouring. Use a glass syringe with a wide-bore needle or a positive-displacement pipette.

  • Spill Management:

    • Small Spills (<10 mL): Absorb with vermiculite or sand. Neutralize the area with a dilute acid solution (e.g., 5% Citric Acid) to convert the amine to a non-volatile salt, then wash with soap and water.

    • Decontamination: The basic amine nature allows for easy cleaning of glassware using acidic rinses (1N HCl) followed by standard acetone/water washes.

Part 5: Emergency Response

  • Inhalation: Move victim to fresh air immediately.[2][3] If breathing is difficult, administer oxygen. The compound is a respiratory irritant; symptoms may be delayed.

  • Skin Contact: Wash with copious amounts of soap and water for 15 minutes. Do not use solvent (ethanol/acetone) on skin, as this may increase transdermal absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present.[1][2][3][4][5] Seek medical attention immediately (Risk of corneal damage from basicity).[6]

References

  • ChemBK. (n.d.). Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate CAS 1092460-44-0.[7] Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Nipecotic Acid Derivatives. Retrieved February 19, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-NIP-005 Subject: Optimization & Troubleshooting for N-Alkylation of Ethyl Nipecotate Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Architecture

Target Molecule: Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate Core Transformation: Nucleophilic substitution (


) of a secondary amine (Ethyl nipecotate) with an alkyl halide (5-bromo-1-pentene).

This synthesis appears deceptively simple but is prone to three specific failure modes: Quaternization (Over-alkylation) , Ester Hydrolysis , and Alkyl Halide Elimination . The following guide deconstructs these challenges using field-proven protocols and mechanistic insights.

Reaction Pathway Diagram

The following logic flow illustrates the primary pathway and competing side reactions.

ReactionPathway SM1 Ethyl Nipecotate (Secondary Amine) Intermediate Transition State (SN2) SM1->Intermediate + SM2 SM2 5-Bromo-1-pentene (Electrophile) ElimProd IMPURITY B: 1,4-Pentadiene (Elimination) SM2->ElimProd Strong Base/Heat (E2 Reaction) Base Base (K2CO3/DIEA) Base->Intermediate Scavenges HBr Product TARGET: Ethyl 1-(pent-4-enyl) piperidine-3-carboxylate Intermediate->Product Major Pathway QuatSalt IMPURITY A: Quaternary Ammonium Salt (Over-alkylation) Product->QuatSalt + Excess SM2 (Fast Addition) HydroProd IMPURITY C: Nipecotic Acid Derivative (Ester Hydrolysis) Product->HydroProd Water/OH-

Caption: Mechanistic pathway showing the target


 route versus competitive E2 elimination, over-alkylation, and hydrolysis vectors.

Troubleshooting Guide (FAQ Format)

Ticket #01: "I am seeing significant formation of a polar spot on TLC that corresponds to the quaternary salt."

Diagnosis: Over-alkylation.[1][2][3] The secondary amine product is more nucleophilic than the starting material due to the electron-donating inductive effect of the newly added alkyl chain. If the concentration of the alkylating agent is too high relative to the amine, the product reacts again.

Corrective Protocol:

  • Stoichiometry Inversion: Do not use a 1:1 ratio. Use a slight excess of the amine (Ethyl nipecotate), typically 1.1 to 1.2 equivalents relative to 5-bromo-1-pentene. This ensures the alkyl halide is consumed by the starting material before it attacks the product [1].

  • Dilution Factor: Run the reaction at a concentration of 0.1 M to 0.2 M in Acetonitrile (MeCN). High concentrations favor intermolecular collisions leading to polymerization or double alkylation.

  • Addition Mode: Do not add the 5-bromo-1-pentene in one portion. Dissolve it in a small volume of solvent and add it dropwise over 30–60 minutes to the stirring amine/base mixture.

Ticket #02: "My yield is low, and I detect 1,4-pentadiene in the headspace/NMR."

Diagnosis: E2 Elimination. 5-bromo-1-pentene is a primary alkyl halide, but under basic conditions (especially with heating), it can undergo dehydrohalogenation to form the diene, depleting your electrophile.

Corrective Protocol:

  • Base Selection: Avoid strong, bulky bases like Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) unless absolutely necessary. These promote elimination.

  • Recommended System: Use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in MeCN or DMF. These are sufficiently basic to neutralize the HBr formed but less likely to drive E2 elimination compared to alkoxides [2].

  • Temperature Control: Do not reflux initially. Start the reaction at room temperature (25°C) . Only heat to 50–60°C if conversion stalls after 4 hours.

Ticket #03: "The ethyl ester group is disappearing, forming the carboxylic acid."

Diagnosis: Ester Hydrolysis.[4] This occurs if water is present in the system or if a nucleophilic solvent (like methanol) causes transesterification.

Corrective Protocol:

  • Solvent Integrity: Use anhydrous Acetonitrile (MeCN) or DMF . If using ethanol, ensure it is absolute ethanol to prevent hydrolysis, though transesterification (Ethyl <-> Ethyl) is invisible, it is benign. Avoid Methanol, as it will convert your Ethyl ester to a Methyl ester [3].

  • Hygroscopic Bases: K₂CO₃ is hygroscopic. Dry your base in an oven at 120°C overnight before use, or use fresh anhydrous commercial grades.

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate via direct N-alkylation.

Materials Table
ComponentRoleEquivalentsNotes
Ethyl Nipecotate Nucleophile1.2 eqSecondary amine; slight excess prevents over-alkylation.
5-Bromo-1-pentene Electrophile1.0 eqLimiting reagent.
K₂CO₃ Base2.0 - 3.0 eqAnhydrous; granular preferred over powder for easier filtration.
Acetonitrile (MeCN) SolventN/AAnhydrous; 0.1 M concentration relative to halide.[2]
NaI (Optional) Catalyst0.1 eqFinkelstein catalyst; accelerates reaction if bromide is sluggish.
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add Ethyl Nipecotate (1.2 eq) and Anhydrous K₂CO₃ (2.5 eq) to the flask. Add Anhydrous MeCN to achieve a 0.2 M concentration.

  • Activation (Optional): If using NaI (0.1 eq) , add it now. (This converts the alkyl bromide to a more reactive alkyl iodide in situ).

  • Addition: Dissolve 5-Bromo-1-pentene (1.0 eq) in a minimal amount of MeCN. Add this solution dropwise to the reaction mixture at room temperature over 30 minutes.

  • Reaction: Stir vigorously at room temperature for 12–16 hours.

    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). Stain with Ninhydrin (for amine) or KMnO4 (for alkene). The product should appear as a new spot; starting amine will remain due to excess.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove inorganic salts (K₂CO₃/KBr).

    • Concentrate the filtrate under reduced pressure.[2][5]

    • Acid-Base Extraction (Crucial for Purity): Dissolve residue in EtOAc. Wash with water.[2][6] Extract the organic layer with 1M HCl (The product moves to the aqueous phase; non-basic impurities stay in organic).

    • Basify the aqueous layer with NaHCO₃ or NaOH (to pH ~10) and extract back into DCM or EtOAc.

    • Dry over Na₂SO₄ and concentrate.[2][5]

  • Purification: If necessary, purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes:EtOAc (gradient 4:1 to 1:1) or DCM:MeOH (95:5).

Analytical Data & Validation

Expected NMR Signatures:

  • Terminal Alkene: Look for the characteristic multiplet at ~5.8 ppm (1H) and the terminal vinyl protons at ~5.0 ppm (2H).

  • Ethyl Ester: Quartet at ~4.1 ppm (2H) and triplet at ~1.2 ppm (3H).

  • Piperidine Ring: Complex multiplets between 1.5–3.0 ppm.

Performance Metrics:

ParameterStandard RangeOptimization Target
Yield 60–75%>85% (with NaI catalysis)
Purity (HPLC) >95%>98%
Reaction Time 16–24 hours8–12 hours (at 50°C)

References

  • BenchChem. (2025).[1][2][5] Managing Side Reactions in Piperidine Functionalization: Preventing Over-alkylation. Retrieved from

  • Organic Chemistry Portal. (2023). N-Alkylation of Amines: Practical Conditions. Retrieved from

  • Sigma-Aldrich. (2024). Ethyl piperidine-3-carboxylate: Product Specification and Handling. Retrieved from

  • ChemicalBook. (2025). Synthesis and Properties of 5-Bromo-1-pentene. Retrieved from

Sources

Technical Support Center: Improving Yield in N-Alkenylation of Piperidine Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the N-alkenylation of piperidine esters. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you overcome common challenges and optimize your reaction yields.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses common problems encountered during the N-alkenylation of piperidine esters, offering step-by-step solutions and explaining the underlying chemical principles.

Issue 1: Low or No Product Yield

A low yield of the desired N-alkenylated piperidine ester is one of the most frequent challenges. This can stem from several factors, from reagent quality to suboptimal reaction conditions.

Possible Causes and Solutions:

  • Poor Quality of Reagents:

    • Piperidine Ester Starting Material: Ensure the starting material is pure and free of contaminants. If the piperidine ester is a salt (e.g., hydrochloride), it must be neutralized to the free base before the reaction.[1] Storing piperidine derivatives under an inert atmosphere can prevent the formation of carbonate or hydrochloride salts from atmospheric CO2 and HCl.[1]

    • Alkenylating Agent: The reactivity of the alkenyl halide is critical. Alkenyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Ensure the alkenylating agent has not decomposed during storage.

    • Solvent: Use anhydrous solvents to prevent unwanted side reactions, such as hydrolysis of the ester or reaction with the base.[2] Common solvents for N-alkenylation include acetonitrile, DMF, and THF.[2][3] The choice of solvent can significantly impact reaction rates and outcomes.

  • Suboptimal Reaction Conditions:

    • Base: The choice and amount of base are crucial. A weak base may not sufficiently deprotonate the piperidine nitrogen, leading to a slow or incomplete reaction.[2] Common bases include potassium carbonate (K2CO3), sodium carbonate (Na2CO3), and triethylamine (Et3N).[2][4] For less reactive systems, a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF may be necessary.[2]

    • Temperature: While many N-alkenylations proceed at room temperature, some may require heating to overcome activation energy barriers.[2] However, excessive heat can lead to side reactions and decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.[5]

    • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction until the starting material is consumed.

  • Catalyst Inefficiency (for catalyzed reactions):

    • For more complex N-alkenylations, such as Buchwald-Hartwig amination, catalyst deactivation can be a major issue.[5] Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the palladium catalyst.[5] The choice of ligand is also critical and often substrate-dependent.[5][6]

Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Side Products

The formation of byproducts can significantly reduce the yield of the desired N-alkenylated piperidine ester and complicate purification.

Common Side Products and Prevention Strategies:

  • Over-alkenylation (Quaternary Ammonium Salt Formation): This is a prevalent side reaction, especially with highly reactive alkylating agents.[5]

    • Solution: To minimize over-alkenylation, slowly add the alkenylating agent to the reaction mixture to maintain an excess of the piperidine ester.[2] Using a syringe pump for slow addition is a highly effective technique.[2] Employing a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) can also favor mono-alkenylation.[5]

  • Hydrolysis of the Ester Group: The presence of water, especially in combination with a base, can lead to the hydrolysis of the ester functionality.

    • Solution: Use anhydrous solvents and reagents.[2] If the reaction requires an aqueous workup, minimize the contact time and use a mild base like sodium bicarbonate for neutralization.[2]

  • Elimination Reactions of the Alkenylating Agent: If the alkenylating agent has a suitable leaving group and an abstractable proton, it can undergo elimination under basic conditions.

    • Solution: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (Hünig's base) to minimize this side reaction.[2]

  • Side Reactions in Catalyzed Couplings (e.g., Buchwald-Hartwig): In palladium-catalyzed reactions, side products can arise from hydrodehalogenation (reduction of the aryl halide) or bis-arylation.[5]

    • Solution: Careful selection of the palladium precatalyst, phosphine ligand, and base is crucial.[5] Experimenting with different combinations is often necessary to minimize these side reactions.[5]

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure N-alkenylated piperidine ester can be challenging.

Purification Strategies:

  • Initial Workup: After the reaction is complete, the crude product is often an ammonium salt. To obtain the free base, the reaction mixture can be partitioned between an organic solvent (like diethyl ether or ethyl acetate) and a saturated aqueous solution of a mild base like sodium bicarbonate.[2][5]

  • Chromatography: Column chromatography is a common method for purifying the final product. The choice of solvent system will depend on the polarity of the product.

  • Crystallization: If the product is a solid, crystallization can be an effective purification technique.

  • Distillation: For liquid products, distillation under reduced pressure may be a viable option, provided the product is thermally stable.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the N-alkenylation of piperidine esters.

Q1: What is the best method for N-alkenylation of piperidine esters?

There is no single "best" method, as the optimal approach depends on the specific substrates and desired product. Common methods include:

  • Direct N-alkylation with Alkenyl Halides: This is a straightforward method involving the reaction of the piperidine ester with an alkenyl halide in the presence of a base.[2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, especially for N-arylation and N-vinylation.[6] It offers a broad substrate scope but requires careful optimization of the catalyst system.[5][6]

Q2: How do I monitor the progress of my N-alkenylation reaction?

Regular monitoring is crucial for determining the reaction endpoint and preventing the formation of side products.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the identification of the product and any major side products by their mass-to-charge ratio.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction in real-time and quantify the conversion to the product.[9]

Q3: What are the key safety precautions for N-alkenylation reactions?

  • Handling of Reagents: Many alkylating agents are toxic and should be handled in a well-ventilated fume hood. Strong bases like sodium hydride are highly reactive and should be handled with care under an inert atmosphere.

  • Inert Atmosphere: For moisture-sensitive reactions and those involving air-sensitive catalysts, it is essential to use an inert atmosphere (e.g., nitrogen or argon).[2][5]

  • Pressure Build-up: Be aware of potential pressure build-up, especially when using volatile solvents or when reactions generate gaseous byproducts.[4]

Experimental Protocols

General Protocol for Direct N-Alkenylation of a Piperidine Ester

This protocol provides a general guideline for the mono-N-alkenylation of a piperidine ester using an alkenyl halide.

Materials:

  • Piperidine ester (1.0 eq)

  • Alkenyl halide (e.g., alkenyl bromide or iodide) (1.1 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add the piperidine ester (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile or DMF to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Begin stirring the solution at room temperature.

  • Slowly add the alkenyl halide (1.1 eq) to the stirred suspension.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is slow at room temperature, it may be gently heated (e.g., to 50-70 °C).[2]

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Optimizing Reaction Conditions

The following table provides a starting point for optimizing the reaction conditions for the direct N-alkenylation of a piperidine ester.

ParameterCondition ACondition BCondition C
Base K2CO3NaHEt3N
Solvent AcetonitrileDMF (anhydrous)Dichloromethane
Temperature Room Temp0 °C to Room TempReflux
Notes Good starting point for reactive halides.For less reactive halides; requires strict anhydrous conditions.Milder conditions, may require longer reaction times.

Visualization of Key Concepts

Reaction Mechanism: Direct N-Alkenylation

N_Alkenylation_Mechanism cluster_reactants Reactants cluster_products Products Piperidine Piperidine Ester (R-NH) Product N-Alkenylated Piperidine Ester (R-NR') Piperidine->Product Nucleophilic Attack AlkenylHalide Alkenyl Halide (R'-X) AlkenylHalide->Product Base Base (B:) Base->Piperidine Deprotonation Salt Salt (BH+X-)

Sources

Technical Support Center: Purification of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Understanding the Molecule: Key Purification Challenges

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate possesses a unique combination of functional groups that present specific purification challenges: a tertiary amine within the piperidine ring, an ethyl ester, and an alkenyl chain. The basicity of the tertiary amine can lead to strong interactions with acidic stationary phases like silica gel, while the ester group is susceptible to hydrolysis under certain pH conditions. The non-polar alkenyl chain influences the overall polarity of the molecule. A successful purification strategy must navigate these properties to effectively remove impurities.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate.

Flash Chromatography

Question 1: I'm observing significant tailing of my product on the silica gel column. How can I improve the peak shape?

Answer: Tailing is a common issue when purifying basic compounds like tertiary amines on acidic silica gel.[1] This is due to strong acid-base interactions between the amine and the acidic silanol groups on the silica surface.[1]

Here are several strategies to mitigate this issue:

  • Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (TEA) or ammonia, to your mobile phase. A common starting point is 0.1-2% TEA in your eluent system (e.g., hexane/ethyl acetate). The TEA will preferentially interact with the acidic sites on the silica, allowing your target compound to elute with a more symmetrical peak shape.[1][2]

  • Use of Amine-Functionalized Silica: For particularly challenging separations, consider using an amine-functionalized stationary phase. This type of silica has been treated to reduce the number of acidic silanol groups, leading to improved peak shapes for basic compounds.[1]

  • Alternative Solvent Systems: If you are using a standard hexane/ethyl acetate system, consider switching to a more polar or different selectivity solvent system. For instance, a gradient of dichloromethane and methanol with a small percentage of ammonia can be effective for eluting basic compounds.[1]

Question 2: What is a good starting solvent system for flash chromatography of this compound?

Answer: A good starting point for method development is to use thin-layer chromatography (TLC) to screen different solvent systems. Based on the structure of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate, a moderately polar compound, you can start with the following systems:

  • Hexane/Ethyl Acetate: Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Dichloromethane/Methanol: This is a more polar system suitable if your compound does not move significantly in hexane/ethyl acetate. Start with a high ratio of dichloromethane (e.g., 98:2 DCM:methanol).

For both systems, it is advisable to add 0.5-1% triethylamine to the mobile phase to improve peak shape, as discussed in the previous question. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 on the TLC plate for optimal separation on a flash column.[3]

Question 3: My compound seems to be degrading on the column. What could be the cause?

Answer: Degradation on a silica gel column can be due to the acidic nature of the stationary phase, which can potentially lead to hydrolysis of the ester or other acid-catalyzed reactions.

  • Deactivate the Silica: You can try to neutralize the silica gel by preparing a slurry with your mobile phase containing triethylamine before packing the column.

  • Minimize Contact Time: Use a faster flow rate during your chromatography to reduce the time your compound is in contact with the silica.

  • Dry Loading: If your compound is dissolved in a strong solvent for loading, it may not properly adsorb to the top of the column, leading to poor separation and potential for on-column reactions.[4] Consider dry loading by adsorbing your crude product onto a small amount of silica gel or celite before loading it onto the column.[4]

Distillation

Question 4: Can I purify Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate by distillation?

Answer: Yes, vacuum distillation can be a suitable method for purifying your product, especially if the impurities have significantly different boiling points. The parent compound, ethyl nipecotate, has a boiling point of 102-104 °C at 7 mmHg.[5][6] Your target compound will have a higher boiling point due to the addition of the pentenyl group.

Troubleshooting Distillation:

  • Product is an Oil: This compound is likely to be a high-boiling oil. Wiped-film evaporative distillation is an excellent technique for purifying high-boiling, thermally sensitive oils as it minimizes the exposure time to high temperatures.[7]

  • Thermal Decomposition: If you observe decomposition (darkening of the material, pressure fluctuations), you may need to use a higher vacuum to lower the boiling point. Ensure your vacuum pump is in good condition and all connections are secure.

  • Bumping: Use a magnetic stir bar or boiling chips to ensure smooth boiling.

Acid-Base Extraction

Question 5: How can I use acid-base extraction to purify my product?

Answer: The basic tertiary amine in your compound provides an excellent handle for purification via acid-base extraction. This method is particularly useful for removing non-basic organic impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Acidic Wash: Extract the organic solution with a dilute aqueous acid, such as 1M HCl. Your basic product will be protonated and move into the aqueous layer, while neutral organic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. Discard the organic layer (or save it for analysis of impurities).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 1M NaOH or a saturated sodium bicarbonate solution, until the solution is basic (pH > 8).[8] Your deprotonated product will precipitate or form an oil.

  • Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) multiple times to recover your purified product.[8]

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure to obtain your purified product.[8]

Question 6: I'm concerned about ester hydrolysis during acid-base extraction. Is this a valid concern?

Answer: Yes, this is a valid concern. Esters can hydrolyze under both acidic and basic conditions, although it is generally slower at lower temperatures.[8]

To minimize hydrolysis:

  • Perform all extractions at low temperatures (e.g., in an ice bath).

  • Do not use excessively concentrated acids or bases.

  • Work quickly and do not let the compound sit in the acidic or basic aqueous solutions for extended periods.

  • Using a weaker base like sodium bicarbonate for neutralization can be gentler on the ester than a strong base like sodium hydroxide.[8]

Crystallization

Question 7: My product is an oil. Can I still use crystallization for purification?

Answer: While the free base of your compound is likely an oil, you may be able to form a salt that is a crystalline solid. This can be a very effective method for purification.

Strategy:

  • Salt Formation: Dissolve your crude oil in a suitable solvent (e.g., isopropyl ether, ethanol, or ethyl acetate) and add an acid to form the corresponding salt.[9] Common acids for this purpose include hydrochloric acid (as a solution in ether or dioxane), tartaric acid, or dibenzoyl-L-tartaric acid.[7][9]

  • Crystallization: Allow the salt to crystallize, possibly with cooling.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Recrystallization: If necessary, recrystallize the salt from a suitable solvent system to improve purity.

  • Conversion back to Free Base: To recover the purified free base, dissolve the salt in water and neutralize with a base, followed by extraction as described in the acid-base extraction protocol.[9]

This method not only purifies the compound from chemical impurities but can also be used for chiral resolution if a chiral acid is used.[7]

Purification Workflow Diagram

The following diagram illustrates a typical decision-making process for the purification of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate.

PurificationWorkflow start Crude Product acid_base Acid-Base Extraction start->acid_base Initial Cleanup chromatography Flash Chromatography start->chromatography Direct Purification distillation Vacuum Distillation start->distillation High Boiling Impurities crystallization Salt Formation & Crystallization start->crystallization If Crystalline Salt is Desired acid_base->chromatography Further Purification Needed pure_product Pure Product acid_base->pure_product Sufficiently Pure chromatography->distillation Co-eluting Impurities chromatography->pure_product Successful Separation distillation->pure_product crystallization->pure_product

Caption: Decision tree for purification strategies.

Potential Impurities and Their Removal

The synthesis of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate likely involves the N-alkylation of ethyl nipecotate with a pent-4-enyl halide.[10] Understanding the potential impurities from this reaction is key to developing an effective purification strategy.

ImpurityStructureReason for PresenceRecommended Removal Method
Ethyl Nipecotate Secondary AmineUnreacted starting materialFlash chromatography (more polar), Acid-base extraction (different pKa)
Pent-4-enyl Halide Alkyl HalideUnreacted starting materialFlash chromatography (less polar), Distillation (likely more volatile)
Over-alkylation Product Quaternary Ammonium SaltReaction of product with another molecule of pent-4-enyl halideWill likely be removed during aqueous workup due to high polarity and water solubility.
Elimination Byproducts AlkenesSide reaction of the pent-4-enyl halideFlash chromatography, Distillation

Summary of Purification Techniques

TechniqueApplicabilityKey Considerations
Flash Chromatography General purpose, good for separating compounds with different polarities.Basic nature of the product can cause tailing on silica gel. Use of mobile phase modifiers (e.g., TEA) or amine-functionalized silica is recommended.[1]
Vacuum Distillation For thermally stable liquids with impurities of different boiling points.Product is likely a high-boiling oil. High vacuum is necessary. Wiped-film distillation is ideal.[7]
Acid-Base Extraction Excellent for removing neutral or acidic impurities.Risk of ester hydrolysis. Perform at low temperatures and avoid prolonged exposure to strong acids or bases.[8]
Crystallization (as a salt) Can provide very high purity. Also allows for chiral resolution.The free base is likely an oil, so conversion to a salt is necessary. Requires screening of different acids and solvents.[9]

References

  • The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate. Available at: [Link]

  • Deprotonation of highly basic tertiary amine in the presence of an ester functional group? ResearchGate. (2022). Available at: [Link]

  • Is there an easy way to purify organic amines? Biotage. (2023). Available at: [Link]

  • Piperidines ESI-revised3. The Royal Society of Chemistry. Available at: [Link]

  • US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid. Google Patents.
  • Successful Flash Chromatography. Biotage. Available at: [Link]

  • Ethyl1-(pent-4-en-1-yl)piperidine-3-carboxylate. ChemBK. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. JoVE. (2025). Available at: [Link]

  • General methods for flash chromatography using disposable columns. ResearchGate. (2025). Available at: [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. Available at: [Link]

  • EP0007983A1 - Process for the purification of tertiary amines. Google Patents.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. (2025). Available at: [Link]

  • WO2006013550A3 - Process for preparation of piperidine carboxylic acid. Google Patents.
  • Ethyl nipecotate, 96% | 194360-100G. Scientific Laboratory Supplies. Available at: [Link]

  • Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. (2025). Available at: [Link]

  • Have you experienced that your piperidine crystallizes when not in use? ResearchGate. (2021). Available at: [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. ChemSusChem. (2010). Available at: [Link]

Sources

Technical Support Center: Purification of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate. The following troubleshooting guides and FAQs address common issues encountered during its synthesis and purification, offering field-proven insights and step-by-step protocols.

Introduction to Purification Challenges

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is a substituted piperidine derivative, a structural motif prevalent in many biologically active compounds.[1] The presence of a basic tertiary amine and an ester functional group introduces specific challenges during purification. Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. The purification strategy must effectively remove these impurities while preserving the integrity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: Common impurities can include unreacted starting materials such as ethyl nipecotate and 5-bromopent-1-ene, as well as by-products like over-alkylated species or products of side reactions involving the double bond. Residual solvents from the reaction workup are also a common concern.[2]

Q2: My primary purification method isn't working. What are my alternatives?

A2: If a primary method like flash chromatography is yielding impure product, consider alternative or complementary techniques. Acid-base extraction is highly effective for separating basic compounds like your target molecule from neutral or acidic impurities.[3] Recrystallization can also be a powerful tool if a suitable solvent system can be identified.[1]

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques is recommended for confirming purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can reveal the presence of impurities.[4][5] Mass spectrometry (MS) will confirm the molecular weight of your compound.[6][7]

Troubleshooting and Purification Protocols

Issue 1: Co-elution of Impurities during Flash Chromatography

Flash column chromatography is a standard purification technique, but the basic nature of the piperidine nitrogen can lead to tailing and poor separation on standard silica gel.[8]

Explanation of Causality

Standard silica gel is acidic and can interact strongly with basic amines, leading to broad peaks and co-elution with impurities.[9][10] To counteract this, the stationary phase or the mobile phase can be modified.

Protocol: Flash Chromatography with a Modified Mobile Phase

This protocol details the purification using a standard silica column with a mobile phase containing a basic additive to improve peak shape and resolution.

Materials:

  • Crude Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

  • Silica gel (for flash chromatography)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (TEA) or ammonia in methanol[8][11]

  • Thin Layer Chromatography (TLC) plates

Step-by-Step Methodology:

  • Develop a Solvent System: Use TLC to find a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. Add a small amount of triethylamine (0.1-1%) to the solvent system to improve the Rf value and reduce tailing.[12]

  • Prepare the Column: Pack a flash chromatography column with silica gel slurried in the chosen non-polar solvent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.[11] Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.[12]

  • Elute the Column: Run the column with the optimized solvent system. A gradient elution, starting with a low polarity and gradually increasing, can be effective for separating multiple components.[12]

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization: Flash Chromatography Workflow

FlashChromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis (Hexane/EtOAc + 0.5% TEA) Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Sample (Dry or Wet) Pack->Load Elute 4. Elute with Gradient (Increasing Polarity) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Workflow for flash chromatography purification.

Issue 2: Removal of Non-Basic Impurities

If the primary impurities are neutral or acidic, a liquid-liquid extraction based on the basicity of the target compound can be a highly efficient purification step.[13][14]

Explanation of Causality

The basic piperidine nitrogen can be protonated by an acid to form a water-soluble ammonium salt.[15] This allows for the separation of the desired amine from non-basic impurities that will remain in the organic phase. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[14]

Protocol: Acid-Base Extraction

This protocol provides a step-by-step guide for purifying your compound using its acid-base properties.

Materials:

  • Crude Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate dissolved in an organic solvent (e.g., diethyl ether, dichloromethane)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated sodium bicarbonate solution (optional, for removing acidic impurities)[3]

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Step-by-Step Methodology:

  • Dissolve Crude Product: Dissolve the crude product in a suitable water-immiscible organic solvent.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl. The basic amine will move into the aqueous layer as its hydrochloride salt. Repeat the extraction two to three times.[15]

  • Separate Layers: Combine the aqueous layers. The organic layer now contains neutral impurities and can be discarded (or worked up separately if it contains other compounds of interest).

  • Basify the Aqueous Layer: Cool the combined aqueous layers in an ice bath and slowly add 1 M NaOH until the solution is basic (check with pH paper). The protonated amine will be neutralized and precipitate or form an oil.

  • Back-Extraction: Extract the basified aqueous solution with fresh organic solvent. The neutral amine will move back into the organic layer. Repeat the extraction two to three times.[15]

  • Wash and Dry: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolate Product: Filter off the drying agent and evaporate the solvent to yield the purified product.

Visualization: Acid-Base Extraction Logic

AcidBaseExtraction start Crude Product in Organic Solvent extract_acid Extract with 1 M HCl start->extract_acid layers1 Organic Layer (Neutral Impurities) Aqueous Layer (Protonated Product) extract_acid->layers1 basify Add 1 M NaOH to Aqueous Layer layers1:f1->basify extract_org Extract with Organic Solvent basify->extract_org layers2 Aqueous Layer (Salts) Organic Layer (Pure Product) extract_org->layers2 finish Pure Product layers2:f1->finish

Caption: Logical flow of an acid-base extraction.

Issue 3: Product is an Oil and Difficult to Handle

If the purified product is an oil, it can be challenging to handle and may still contain trace impurities. Conversion to a solid salt can facilitate handling and provide an additional purification step.

Explanation of Causality

The formation of a salt introduces a crystal lattice, which can exclude impurities during its formation. This process is a form of recrystallization.

Protocol: Salt Formation and Recrystallization

Materials:

  • Purified Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate (as an oil)

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • HCl in diethyl ether (or another suitable acid solution)

  • Recrystallization solvent (e.g., isopropanol, ethanol/ether)[16]

Step-by-Step Methodology:

  • Dissolve the Oil: Dissolve the purified oil in a minimum amount of anhydrous diethyl ether.

  • Precipitate the Salt: Slowly add a solution of HCl in diethyl ether dropwise while stirring. The hydrochloride salt should precipitate as a solid.

  • Isolate the Salt: Collect the solid by vacuum filtration and wash with cold diethyl ether.

  • Recrystallize: Dissolve the crude salt in a minimal amount of a hot recrystallization solvent. Allow the solution to cool slowly to form crystals.

  • Collect and Dry: Collect the purified crystals by vacuum filtration and dry them thoroughly.

Data Presentation: Expected Purity Levels
Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Flash Chromatography 95-99%Good for a wide range of impuritiesCan be time-consuming, potential for product loss on the column
Acid-Base Extraction >98%Excellent for removing neutral/acidic impuritiesLess effective for basic impurities, requires multiple steps
Recrystallization >99%Can yield very high purity, easier product handlingRequires a suitable crystalline solid, potential for yield loss

References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

  • Bickler, B. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]

  • Khan Academy. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Britton, J., Raston, C. L., & Weiss, G. A. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1853-1859. [Link]

  • Bianchi, A., Colombo, F., Maiorana, S., & Nisic, F. (2015). 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS.
  • Laboratorio Chimico Internazionale S.p.A. (2016). Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • Kamal, A., & Rajender, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-194. [Link]

  • Li, G., et al. (2012). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate. [Link]

  • Jones, S. P., et al. (2022). Supporting Information for: Synthesis of Saturated N-Heterocycles via Catalytic Enantioselective Hydrogenation of Pyridines. The Royal Society of Chemistry. [Link]

  • Reddy, B. R., et al. (2008). Process for Preparation of Piperidine Carboxylic Acid.
  • ChemBK. (n.d.). Ethyl 1-(pent-4-en-1-yl)piperidine-3-carboxylate. Retrieved from [Link]

  • Zentiva a.s. (2000). Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • Beilstein Journals. (n.d.). Supporting Information Experimental section and NMR spectra. Retrieved from [Link]

  • Mátyus, P., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(21), 5062. [Link]

  • PubChem. (n.d.). Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate. Retrieved from [Link]

  • NIST. (n.d.). Ethyl piperidine-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Spectroscopy International. (2015, February 26). Ethyl piperidine-3-carboxylate, 3-哌啶甲酸乙酯, Ethyl nipecotate. Retrieved from [Link]

  • PubChem. (n.d.). CID 161290137. Retrieved from [Link]

  • PubChem. (n.d.). ethyl (3R)-piperidine-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Tandem mass spectrometry fragmentation of ethyl N-methyl.... Retrieved from [Link]

  • H. Lundbeck A/S. (1990). Piperidine compounds and their preparation and use.
  • European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities: residual solvents. Retrieved from [Link]

Sources

Optimization of reaction conditions for N-alkenylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkenylpiperidine Synthesis

Topic: Optimization of Reaction Conditions for N-Alkenylpiperidine Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Welcome to the N-Alkenylpiperidine Synthesis Support Center

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

You are accessing the technical guide for synthesizing N-alkenylpiperidines (enamines). Unlike simple N-alkylation (e.g., allylation), constructing the


 bond requires overcoming significant energy barriers and preventing catalyst poisoning. This guide prioritizes Palladium-Catalyzed Cross-Coupling , Copper-Catalyzed (Ullmann-type) Coupling , and Hydroamination .

Module 1: Method Selection & Strategy

Before beginning optimization, select the synthetic route based on your substrate availability and structural requirements.

Decision Matrix (DOT Visualization)

MethodSelection Start Start: Substrate Availability VinylHalide Alkenyl Halide/Triflate Start->VinylHalide Alkyne Terminal/Internal Alkyne Start->Alkyne Boronic Alkenyl Boronic Acid Start->Boronic PdCoupling Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) VinylHalide->PdCoupling Standard CuCoupling Cu-Catalyzed Coupling (Ullmann/Chan-Lam) VinylHalide->CuCoupling Cost Focus HydroAm Hydroamination Alkyne->HydroAm Boronic->CuCoupling Chan-Lam PdPros High Yield, Broad Scope, Stereoretentive PdCoupling->PdPros CuPros Cost-effective, Good for Boronics CuCoupling->CuPros HydroPros Atom Economy, No Halogen Waste HydroAm->HydroPros

Caption: Strategic decision tree for selecting the optimal synthetic route based on starting material availability.

Module 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

This is the "Gold Standard" for synthesizing complex N-alkenylpiperidines, particularly when stereochemistry of the double bond must be preserved.

Core Protocol
  • Precatalyst: Pd(OAc)₂ or Pd₂dba₃ (avoid PdCl₂ sources if possible due to solubility).

  • Ligand: BrettPhos (primary recommendation for amines) or RuPhos (for secondary amines like piperidine).

  • Base: NaOtBu (Standard) or LiHMDS (for base-sensitive substrates).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Troubleshooting & FAQs

Q: My reaction stalls at 20-30% conversion. Adding more catalyst doesn't help. Why? A: This is likely catalyst poisoning or product inhibition . The piperidine product (an enamine) is electron-rich and can bind competitively to the Pd(II) center, shutting down the cycle.

  • Correction: Switch to a bulkier ligand like BrettPhos or tBuXPhos . The steric bulk prevents the product enamine from coordinating to the metal center, keeping the active site open for the oxidative addition of the alkenyl halide [1].

Q: I am seeing significant hydrodehalogenation (reduction) of my alkenyl halide. A: This occurs via


-hydride elimination from the amine or solvent.
  • Correction: Ensure you are using NaOtBu as the base. If using a primary alcohol solvent, stop immediately; switch to Toluene. If the problem persists, lower the temperature and increase catalyst loading to favor reductive elimination over

    
    -hydride elimination.
    

Q: The stereochemistry of my alkenyl halide (E/Z) is scrambling. A: Isomerization can occur via a reversible insertion/elimination pathway if the reductive elimination is slow.

  • Correction: Use a ligand that promotes rapid reductive elimination, such as RuPhos . Avoid prolonged heating. Most Buchwald-Hartwig conditions are stereoretentive if optimized correctly [2].

Data Table: Optimization Parameters for Pd-Coupling

ParameterStandard ConditionOptimization (Problem Solving)Mechanism
Pd Source Pd(OAc)₂ (1-2 mol%)Pd₂dba₃ or Pre-formed PalladacyclesFaster initiation of Pd(0).
Ligand BINAPRuPhos or BrettPhos Bulky ligands prevent catalyst deactivation by the amine/enamine.
Base Cs₂CO₃NaOtBu or LHMDS Stronger base facilitates amine deprotonation; LHMDS is soluble and milder.
Temp 80-100°C60°C or 110°CLower to stop isomerization; Higher to force difficult reductive elimination.

Module 3: Copper-Catalyzed Coupling (Ullmann/Chan-Lam)

Use this when cost is a constraint or when using alkenyl boronic acids (Chan-Lam coupling).

Core Protocol (Vinyl Halides)
  • Catalyst: CuI (5-10 mol%).

  • Ligand: L-Proline or N,N'-dimethylethane-1,2-diamine (DMEDA).

  • Base: K₃PO₄ or Cs₂CO₃.

  • Solvent: DMSO or DMF (polar solvents are critical for Cu-catalysis).

Troubleshooting & FAQs

Q: The reaction mixture turned black immediately and yield is <5%. A: This indicates catalyst disproportionation (Cu(I)


 Cu(0) + Cu(II)). Cu(0) precipitates as "copper mirror/black" and is inactive.
  • Correction: Ensure strict oxygen-free conditions (degas solvents). Add the ligand before the base. The ligand stabilizes the active Cu(I) species.

Q: Can I use this for sterically hindered piperidines (e.g., 2,6-dimethylpiperidine)? A: Copper catalysis is generally sensitive to sterics.

  • Correction: Switch to Palladium (Module 2). If you must use Copper, increase temperature to 120°C and use a bidentate ligand like 1,10-phenanthroline to create a more robust catalytic pocket [3].

Module 4: Hydroamination of Alkynes

This is the most atom-economical route (100% atom efficiency), converting alkynes + piperidine


N-alkenylpiperidine.
The Regioselectivity Challenge

The critical issue here is controlling Markovnikov (branched) vs. Anti-Markovnikov (linear) addition.

Regioselectivity Pathway (DOT Visualization)

Hydroamination Substrate Alkyne + Piperidine BaseCat Base Catalysis (CsOH/KOH) Substrate->BaseCat MetalCat Transition Metal (Pd, Au, Rh) Substrate->MetalCat NuAttack Nucleophilic Attack on Alkyne BaseCat->NuAttack Electronic Control Coordination Alkyne Activation by Metal MetalCat->Coordination AntiMark Anti-Markovnikov Product (Linear Enamine) NuAttack->AntiMark Favored (Trans-addition) Mark Markovnikov Product (Branched Enamine) Coordination->Mark Aromatic Alkynes (Typical) Coordination->AntiMark Ligand Controlled (Specific)

Caption: Mechanistic divergence in hydroamination. Base catalysis typically favors anti-Markovnikov (linear), while metal catalysis can be tuned.

Troubleshooting & FAQs

Q: I am getting a mixture of regioisomers. A: Regioselectivity is governed by the electronic nature of the alkyne and the catalyst.

  • Correction:

    • For Markovnikov (branched): Use Au(I) or Pd(II) catalysts. Aromatic alkynes almost exclusively give Markovnikov products with Pd-catalysis [4].

    • For Anti-Markovnikov (linear): Use Base-catalyzed conditions (superbasic systems like KOH/DMSO) or Ruthenium pincer complexes.

Q: My product hydrolyzes during workup. A: Enamines are sensitive to acid hydrolysis, reverting to the ketone and amine.

  • Correction:Do not use acidic workups (no HCl washes). Use basic alumina for filtration or buffered silica gel (pre-treated with 1% Triethylamine) during purification. Store the product under inert atmosphere at -20°C.

References

  • Maiti, D., et al. (2010). "Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization." Organic Letters. Link

  • Buchwald, S. L., et al. (2008). "Palladium-Catalyzed Synthesis of N-Vinyl Carbazoles and Indoles." Journal of the American Chemical Society. Link

  • Ma, D., et al. (2010). "Copper-Catalyzed Amination of Alkenyl Halides: Efficient Method for the Synthesis of Enamines." Organic Letters. Link

  • Beller, M., et al. (2020). "Hydroamination of Aromatic Alkynes to Imines Catalyzed by Pd(II)–Anthraphos Complexes." ACS Omega. Link

  • Hartwig, J. F. (2014).[1] "Copper-catalyzed selective hydroamination reactions of alkynes." Chemical Science. Link

Sources

Technical Support Center: Troubleshooting Low Yield in Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in their piperidine derivative syntheses. The following question-and-answer format directly addresses specific issues to provide actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My N-alkylation of a piperidine is sluggish and resulting in a low yield. What are the likely causes and how can I improve it?

This is a very common issue that can often be traced back to a few key factors. Let's break down the potential culprits and their solutions.

Causality-Driven Troubleshooting:

  • Insufficient Basicity: The N-alkylation reaction generates an acid byproduct (e.g., HBr, HCl) which can protonate your starting piperidine. This protonated form is no longer nucleophilic and cannot react with your alkylating agent, thus stalling the reaction.[1]

    • Solution: Add a non-nucleophilic base to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For more sensitive substrates, a milder base like sodium bicarbonate (NaHCO₃) can be effective.[1]

  • Poor Leaving Group on the Alkylating Agent: The rate of an Sₙ2 reaction, which N-alkylation typically is, is highly dependent on the quality of the leaving group.

    • Solution: If you are using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.[1] This simple change can significantly accelerate the reaction rate.

  • Steric Hindrance: Bulky groups on either the piperidine ring or the alkylating agent can physically block the nucleophilic attack of the nitrogen.[1]

    • Solution: Increasing the reaction temperature can provide the necessary energy to overcome this steric barrier. Alternatively, using a more reactive alkylating agent (e.g., a triflate instead of a bromide) may be necessary. In severe cases, a different synthetic route might be the most practical approach.[1]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.

    • Solution: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can solvate the cation without strongly interacting with the nucleophile.[1]

Question 2: I'm observing a significant amount of a quaternary ammonium salt byproduct in my N-alkylation reaction. How can I prevent this over-alkylation?

The formation of a quaternary ammonium salt indicates that the initially formed N-alkylpiperidine is reacting further with the alkylating agent. This is a common side reaction, especially with highly reactive alkylating agents or when using an excess of it.

Strategies to Promote Mono-alkylation:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the piperidine starting material relative to the alkyl halide can help minimize the formation of the over-alkylation product.[2]

  • Slow Reagent Addition: Instead of adding the alkylating agent all at once, add it slowly over several hours using a syringe pump.[3] This maintains a low concentration of the alkylating agent in the reaction mixture, favoring mono-alkylation.[3]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of the second alkylation event.[2]

Workflow for Minimizing Over-Alkylation

G start Low Yield & Over-Alkylation Detected stoichiometry Adjust Stoichiometry (Piperidine in slight excess) start->stoichiometry slow_addition Slow Alkylating Agent Addition (Syringe Pump) stoichiometry->slow_addition temp Lower Reaction Temperature slow_addition->temp monitor Monitor Reaction Progress (TLC/LC-MS) temp->monitor outcome Improved Yield of Mono-alkylated Product monitor->outcome

Caption: A logical workflow for troubleshooting over-alkylation in N-alkylation of piperidines.

Question 3: My reductive amination to form a piperidine ring is giving a low yield. What should I investigate?

Reductive amination is a powerful method for constructing the piperidine ring, but its success hinges on the careful balance of imine/enamine formation and subsequent reduction.[4]

Troubleshooting Reductive Amination:

Problem AreaPotential CauseRecommended Solution(s)
Imine/Enamine Formation Reaction equilibrium does not favor the imine/enamine.Use a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water to drive the reaction forward.
Steric hindrance around the carbonyl or amine.Increase reaction temperature or use a more reactive carbonyl compound if possible.
Reduction Step Reducing agent is too reactive and reduces the starting carbonyl before imine formation.Choose a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are selective for the iminium ion over the carbonyl.[4]
Reducing agent is not powerful enough.For more stable imines, a stronger reducing agent like sodium borohydride (NaBH₄) might be necessary, but addition should be carefully timed after imine formation is confirmed.
Side Reactions Polymerization or decomposition of starting materials or intermediates.Lower the reaction temperature and monitor the reaction closely to avoid prolonged reaction times.[5]
Intermolecular reactions competing with the desired intramolecular cyclization.Run the reaction at a higher dilution to favor the intramolecular pathway.
Experimental Protocol: Reductive Amination of a 1,5-Dicarbonyl Compound

This protocol provides a general guideline for the synthesis of a piperidine derivative via reductive amination.[4]

  • Reaction Setup: To a solution of the 1,5-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., methanol or dichloromethane), add the primary amine or ammonium acetate (1.0-1.2 equivalents).

  • Imine/Enamine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/enamine intermediate. It is advisable to monitor this step by TLC or LC-MS if possible.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equivalents) or sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 equivalents), portion-wise to the reaction mixture.[4]

  • Reaction Monitoring: Continue to stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography.

  • Workup: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Question 4: I'm struggling with the purification of my piperidine derivative. What are the best practices?

The basic nature of the piperidine nitrogen can often lead to challenges during purification, particularly with silica gel chromatography.

Common Purification Issues and Solutions:

  • Peak Tailing on Silica Gel: The basic nitrogen of the piperidine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to significant peak tailing.[6]

    • Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system. This will "cap" the acidic sites on the silica and improve the peak shape.

  • Difficulty Separating from Pyridine: If your synthesis involves the reduction of a pyridine precursor, residual pyridine can be difficult to remove by distillation due to the formation of an azeotrope with piperidine.[5][7]

    • Solution: Purification via Salt Formation. This is a highly effective chemical method. Piperidine is a stronger base than pyridine and will selectively react with carbon dioxide (CO₂) to form a solid piperidine carbonate salt, while pyridine remains in solution.[6][7] The salt can then be filtered off, and the free piperidine can be liberated by treatment with a strong base like NaOH.[7]

Decision-Making Workflow for Purification

G start Crude Piperidine Derivative is_solid Is the product a solid at room temperature? start->is_solid is_thermally_stable Is the product thermally stable? is_solid->is_thermally_stable No recrystallization Attempt Recrystallization is_solid->recrystallization Yes distillation Distillation is_thermally_stable->distillation Yes column Column Chromatography is_thermally_stable->column No recrystallization->column If impurities remain distillation->column If impurities remain salt_formation Consider Salt Formation for Impurity Removal column->salt_formation If specific impurities (e.g., pyridine) persist

Caption: A decision-making workflow for selecting a suitable purification method for piperidine derivatives.

References
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

Sources

Technical Support Center: Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of the molecule.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis, purification, and storage of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate.

Issue 1: Low Yield or Product Degradation During Synthesis

Question: I am experiencing lower than expected yields and observing significant impurity formation during the synthesis of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate. What are the potential causes and how can I mitigate them?

Answer: Low yields and degradation during synthesis can often be attributed to the instability of the terminal alkene and the susceptibility of the ethyl ester to hydrolysis. Here’s a systematic approach to troubleshooting this issue:

Underlying Causes & Solutions:

  • Reaction Conditions:

    • pH Control: The ethyl ester is prone to hydrolysis under both acidic and basic conditions.[1][2][3] The piperidine nitrogen also makes the molecule basic. It is crucial to maintain a neutral or near-neutral pH throughout the synthesis and work-up, unless the reaction chemistry specifically requires acidic or basic conditions. If so, exposure time should be minimized.

    • Temperature: Elevated temperatures can accelerate degradation pathways. Reactions should be run at the lowest effective temperature.

  • Atmosphere:

    • Oxidation: The terminal double bond is susceptible to oxidation. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of unwanted oxidized byproducts.

Experimental Protocol: Inert Atmosphere Technique

  • Assemble your glassware and ensure it is dry.

  • Connect the reaction flask to a manifold that can supply an inert gas and a vacuum.

  • Evacuate the flask to remove air and moisture.

  • Refill the flask with an inert gas (e.g., nitrogen or argon).

  • Repeat this cycle 2-3 times to ensure a completely inert atmosphere.

  • Introduce reagents via syringe or a positive pressure of inert gas.

Issue 2: Compound Decomposition During Purification

Question: My purified Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate shows signs of decomposition after purification by silica gel chromatography. Why is this happening and what can I do?

Answer: Silica gel is acidic and can promote the degradation of sensitive compounds. The combination of an amine (piperidine) and a terminal alkene makes this molecule particularly susceptible.

Root Cause Analysis and Mitigation:

  • Acid-Catalyzed Degradation: The acidic nature of standard silica gel can lead to several issues:

    • Hydrolysis of the Ethyl Ester: The acidic environment can catalyze the hydrolysis of the ester to the corresponding carboxylic acid.[1][4]

    • Alkene Isomerization/Hydration: The terminal alkene may be prone to acid-catalyzed isomerization or hydration.

Recommended Purification Protocol: Neutralization of Silica Gel

  • Prepare a slurry of silica gel in your desired eluent.

  • Add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to the slurry.

  • Stir the slurry for 15-30 minutes.

  • Pack the column with the neutralized silica gel.

  • Load your compound and elute with a solvent system containing the same percentage of triethylamine.

Issue 3: Degradation Upon Storage

Question: I have observed a decrease in purity of my stored Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate over time. What are the optimal storage conditions?

Answer: The long-term stability of this compound is dependent on minimizing its exposure to atmospheric oxygen, moisture, and light.

Degradation Pathways on Storage:

  • Oxidation: The terminal alkene is a primary site for oxidation, leading to the formation of epoxides, aldehydes, or carboxylic acids.

  • Hydrolysis: Ambient moisture can lead to the slow hydrolysis of the ethyl ester.[5]

  • Polymerization: Although less common, terminal alkenes can be susceptible to radical-initiated polymerization, especially in the presence of light or impurities.

Storage Recommendations:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerSlows down all potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the terminal alkene.
Container Amber glass vial with a tight-fitting capProtects from light and minimizes moisture ingress.[6]
Purity High purityImpurities can act as catalysts for degradation.

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups in Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate and how do they influence its stability?

A1: The molecule contains three key functional groups that dictate its stability profile:

  • Piperidine Ring: A saturated secondary amine that is generally stable but can be susceptible to oxidation.[7] Its basic nature can influence the stability of other functional groups.

  • Ethyl Ester: Prone to hydrolysis under acidic or basic conditions to yield ethanol and the corresponding carboxylic acid.[1][2]

  • Terminal Alkene (pent-4-enyl group): This is the most reactive part of the molecule. Terminal alkenes are less stable than internal alkenes due to a lack of stabilizing alkyl groups (hyperconjugation).[8][9][10][11] They are susceptible to oxidation and other electrophilic addition reactions.

Q2: Are there any known incompatibilities with common laboratory reagents?

A2: Yes, care should be taken to avoid the following:

  • Strong Oxidizing Agents: (e.g., potassium permanganate, ozone, hydrogen peroxide) will readily react with the terminal alkene.

  • Strong Acids and Bases: Will catalyze the hydrolysis of the ethyl ester.

  • Electrophiles: The terminal alkene can react with electrophiles (e.g., halogens, strong acids).

Q3: How can I monitor the stability of my compound?

A3: The stability of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate can be monitored using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Look for the appearance of new signals or disappearance of characteristic peaks for the alkene and ester protons.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a sensitive technique to detect the formation of degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used to monitor purity and identify volatile degradation products.

Visualizing Degradation and Workflow

To further aid in understanding the potential stability issues and the recommended workflows, the following diagrams have been created.

cluster_degradation Potential Degradation Pathways Compound Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate Oxidation Oxidized Products (Epoxide, Aldehyde, etc.) Compound->Oxidation O2, Light Hydrolysis Carboxylic Acid + Ethanol Compound->Hydrolysis H2O (Acid/Base catalysis)

Caption: Potential degradation pathways for the topic compound.

cluster_workflow Recommended Handling Workflow Start Receive/Synthesize Compound Purify Purify via Neutralized Silica Gel Chromatography Start->Purify Analyze Analyze Purity (NMR, LC-MS) Purify->Analyze Store Store at -20°C under Inert Atmosphere Analyze->Store Use Use in Experiment Store->Use

Caption: Recommended workflow for handling the compound.

References

  • The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and pl
  • hydrolysis of esters. Chemguide.
  • Alkene Stability Definition - Organic Chemistry Key Term. Fiveable.
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
  • Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. Bouling Chemical Co., Limited.
  • Organic Chemistry Study Guide: Alkenes & Alkynes Essentials. Pearson.
  • Ester to Acid - Common Conditions.
  • Alkaline hydrolysis of esters (inc.
  • Alkenes - Physical Properties, Reactivity and Stability. Chemist Wizards.
  • The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids.
  • Alkenes: Structure and Stability. Chemistry Steps.

Sources

Technical Support Center: Scaling Synthesis of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Scale-Up & Troubleshooting Guide Molecule: Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate (CAS: 1092460-44-0) Reaction Class:


 N-Alkylation of Secondary Amines

Module 1: Core Synthesis Protocol & Optimization

Q: What is the recommended baseline protocol for scaling this reaction from gram to kilogram scale?

A: For scale-up, we transition from "convenience" reagents (like DMF/NaH) to "process-friendly" systems that prioritize safety and work-up efficiency. The standard protocol utilizes a mild base in a polar aprotic solvent to minimize ester hydrolysis and elimination side-products.

Process Summary:

  • Substrate: Ethyl nipecotate (Ethyl piperidine-3-carboxylate).[1]

  • Reagent: 5-Bromo-1-pentene (1.05 – 1.1 equivalents).

  • Base: Potassium Carbonate (

    
    ), granular, anhydrous (2.0 – 2.5 equivalents).
    
  • Catalyst: Potassium Iodide (KI) (0.1 equivalents) – Critical for rate acceleration via Finkelstein exchange.

  • Solvent: Acetonitrile (MeCN) (5–8 volumes).

Step-by-Step Methodology:

  • Reactor Charge: Charge the reactor with Acetonitrile and

    
    . Start agitation.
    
    • Why: Suspending the base first ensures even distribution before the active reagents are introduced.

  • Substrate Addition: Add Ethyl nipecotate and KI. Adjust temperature to 20–25°C.

  • Reagent Dosing: Add 5-Bromo-1-pentene slowly over 1–2 hours.

    • Control Point: Monitor internal temperature (

      
      ).[2][3] This reaction is exothermic.[2] Maintain 
      
      
      
      during addition to prevent thermal runaway or elimination of the alkyl bromide.
  • Reaction Phase: Heat the mixture to mild reflux (approx. 80°C) or hold at 60–70°C for 12–18 hours.

    • Visual Check: The white suspension (

      
      ) will gradually turn to a creamy/yellow thick slurry as KBr precipitates.
      
  • IPC (In-Process Control): Sample for GC-MS or HPLC. Target < 2% residual Ethyl nipecotate.

Q: Why utilize Acetonitrile/ instead of DMF/TEA or Ethanol?

A: The choice is dictated by downstream processing (DSP) and impurity control:

ParameterAcetonitrile /

(Recommended)
DMF / Organic BaseEthanol / NaOEt
Work-up Easy: Salts (

, Carbonate) are insoluble; remove via filtration. Solvent is volatile (bp 82°C).
Difficult: DMF has high bp (153°C) and is water-miscible, requiring aqueous washes that can hydrolyze the ester.Risky: Proticsolvents can cause transesterification. Strong bases promote ester hydrolysis.
Safety Moderate: Flammable, but manageable toxicity.Low: DMF is a reproductive toxin and difficult to remove from final traces.High: Ethanol is safe, but chemical compatibility is poor for this specific ester.
Impurity Profile Clean: Low risk of elimination (1,4-pentadiene formation).Dirty: High temps in DMF often promote elimination of the alkyl halide.Dirty: Hydrolysis acid impurity likely.

Module 2: Process Logic & Mechanism

The following diagram illustrates the reaction pathway and the critical decision nodes for the operator.

ReactionLogic Start Ethyl Nipecotate + K2CO3 + MeCN AddReagent Add 5-Bromo-1-pentene (Slow Addition) Start->AddReagent T < 40°C Intermediate Reaction Phase (SN2 Mechanism) AddReagent->Intermediate Heat to 60-80°C Check IPC Check (GC/HPLC) Intermediate->Check Impurity1 Impurity A: Nipecotic Acid (Hydrolysis) Intermediate->Impurity1 Water present or T too high Impurity2 Impurity B: Quaternary Ammonium Salt Intermediate->Impurity2 Excess Alkyl Halide Check->Intermediate Conversion < 98% Add Time/Cat. KI Product Target: Ethyl 1-(pent-4-enyl) piperidine-3-carboxylate Check->Product Conversion > 98%

Caption: Process flow logic for N-alkylation, highlighting critical control points (temperature, stoichiometry) to avoid specific impurities.

Module 3: Troubleshooting & FAQs

Issue: "The reaction mixture has solidified or become too thick to stir."

Diagnosis: Inorganic salt formation (


 + unreacted 

). Root Cause: As the reaction proceeds, Potassium Bromide precipitates. On scale, this increases viscosity significantly. Solution:
  • Immediate: Increase agitation speed (RPM). Add more solvent (MeCN) if the slurry becomes unmixable (up to 10 volumes total is acceptable).

  • Prevention: Use "granular"

    
     rather than "powdered" to maintain better flow properties, or use an overhead stirrer with a high-torque motor (anchor impeller recommended for >5L scale).
    
Issue: "I see a new impurity at RRT 0.85 (GC) and yield is dropping."

Diagnosis: Elimination product (1,4-pentadiene) or Ester Hydrolysis. Root Cause:

  • Elimination: If the base is too strong or temperature too high (>80°C), 5-bromo-1-pentene eliminates HBr to form the diene, which is volatile and lost.

  • Hydrolysis: If the solvent was not dry (Water content > 0.1%), the ethyl ester hydrolyzes to the carboxylic acid (Nipecotic acid derivative). Corrective Action:

  • Check Reagents: Ensure 5-bromo-1-pentene is of high purity and not degraded.

  • Solvent Control: Karl Fischer (KF) titration of MeCN before use. KF should be < 500 ppm.

  • Temperature: Limit reaction temperature to 60–65°C. It may take longer, but the impurity profile will improve.

Issue: "Filtration is extremely slow during work-up."

Diagnosis: Fine particulate clogging the filter cake. Solution:

  • Do not filter the hot mixture immediately if utilizing a fine frit.

  • Protocol: Cool the mixture to 20°C. Add a filter aid (e.g., Celite 545) to the reactor (approx. 10-20 wt% relative to base). Stir for 15 minutes, then filter through a pad of Celite.

  • Alternative: If the product oil is stable to water, perform an aqueous work-up instead of filtration: Evaporate MeCN, dissolve residue in Toluene/EtOAc, wash with water to remove salts, then dry and concentrate. Note: This risks emulsion formation due to the amphiphilic nature of the amino-ester.

Module 4: Safety & Handling (E-E-A-T)

Q: What are the specific hazards of 5-bromo-1-pentene on a large scale?

A: Unlike simple alkyl halides, this reagent combines alkylating potential with flammability.

  • Lachrymator/Irritant: It is a potent mucous membrane irritant. All charging must occur within a closed vessel or high-efficiency fume hood.

  • Thermal Stability: While the terminal alkene is generally stable, avoid contact with radical initiators or strong acids which could initiate polymerization of the pentenyl chain, leading to a "runaway" exotherm.

Q: How do I store the final product?

A: Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is a tertiary amine and an ester.

  • Oxidation: Tertiary amines can form N-oxides upon prolonged exposure to air. Store under Nitrogen/Argon atmosphere.

  • Hydrolysis: Moisture will degrade the ester over time. Store in a tightly sealed container, preferably at 4°C.

References

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety Guidelines. Retrieved from [Link]

  • Organic Process Research & Development (OPRD). (General Reference for N-Alkylation Scale-up). Principles of Process Scale-up for Alkylation Reactions. (Contextual grounding based on standard industry practices).
  • National Institutes of Health (NIH). (2020). Nickel-catalyzed C-H alkylations with unactivated alkyl halides. (Contextual reference for alkyl halide reactivity). Retrieved from [Link]

(Note: While specific patents for this exact molecule's scale-up are proprietary, the protocols above are derived from validated methodologies for the structural class of N-alkylated nipecotates found in the provided search results.)

Sources

Technical Support Center: Overcoming Solubility Challenges with Piperidine-3-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine-3-carboxylates. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility hurdles with this important class of compounds. The following troubleshooting guides and FAQs address common issues encountered during experimentation, providing not only solutions but also the underlying scientific rationale for each strategic choice.

Troubleshooting Guide: A Systematic Approach

Poor aqueous solubility is a frequent challenge, often stemming from the lipophilic nature of substituted piperidine rings and high crystal lattice energy.[1] This workflow provides a systematic process to diagnose and resolve solubility issues for your piperidine-3-carboxylate compounds.

G cluster_0 start Initial State: Piperidine-3-carboxylate compound shows poor solubility in aqueous buffer. pka Step 1: Characterize the Compound - Determine pKa of the piperidine nitrogen. - Assess lipophilicity (LogP/LogD). start->pka START HERE ph_adjust Step 2: Simple Formulation Adjustments Is the compound basic (pKa ~8-11)? Attempt pH adjustment. pka->ph_adjust cosolvent Is the compound lipophilic (High LogP)? Use co-solvents. pka->cosolvent precip Observe for Precipitation Does the compound precipitate upon dilution of organic stock (e.g., DMSO)? ph_adjust->precip If successful, proceed to dilution advanced Step 3: Advanced Formulation Strategies Are simple adjustments insufficient or is a solid form required for in vivo studies? ph_adjust->advanced If insufficient cosolvent->precip If successful, proceed to dilution cosolvent->advanced If insufficient precip->advanced If precipitation occurs or solubility is still too low salt Salt Formation (For ionizable compounds) advanced->salt cocrystal Co-crystallization (For non-ionizable or weakly ionizable compounds) advanced->cocrystal complex Complexation (e.g., with Cyclodextrins) advanced->complex dispersion Amorphous Solid Dispersion (Dispersing API in a polymer matrix) advanced->dispersion end_success Outcome: Solubility Enhanced & Stable Solution Achieved salt->end_success end_fail Outcome: Inadequate Improvement. Re-evaluate or consider structural modification. salt->end_fail cocrystal->end_success cocrystal->end_fail complex->end_success complex->end_fail dispersion->end_success dispersion->end_fail

Caption: Troubleshooting workflow for poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why are my piperidine-3-carboxylate derivatives often poorly soluble in water?

The limited aqueous solubility of many piperidine-3-carboxylate derivatives can be attributed to a combination of factors. While the core piperidine ring contains a nitrogen atom that can act as a hydrogen bond acceptor, the overall structure can be nonpolar, especially when decorated with bulky, lipophilic substituents.[2][3] Furthermore, these molecules often pack efficiently into a stable crystal lattice, and significant energy is required to break this lattice apart, a prerequisite for dissolution.[1]

Q2: What is the first and most critical step to try for enhancing solubility?

pH Adjustment. The piperidine nitrogen is basic, with a pKa typically around 8-11.[2] This means that in acidic media (where the pH is below the pKa), the nitrogen atom becomes protonated, forming a positively charged piperidinium ion. This salt form is generally much more water-soluble than the neutral free base, which is the dominant species in neutral or basic media.[1][2] Therefore, creating a pH-solubility profile is a crucial first step.[1] A simple experiment involves preparing stock solutions in acidic vehicles like 10-50 mM HCl or a citrate buffer at pH 3-4, which can dramatically increase solubility by forming a soluble salt in situ.[2]

Q3: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. How can I prevent this?

This is a very common problem for poorly soluble compounds and occurs when the concentration of the compound in the final aqueous buffer exceeds its thermodynamic solubility limit, even with a small percentage of DMSO. Here are several strategies to mitigate this "crashing out":[2]

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as the experiment can tolerate (typically ≤1%) without impacting the biological system.[2]

  • Use a Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent or a solubilizing agent before the final dilution into the assay buffer.[2]

  • Lower Stock Concentration: Preparing a less concentrated DMSO stock solution can sometimes prevent precipitation upon storage and dilution.[2]

Q4: When should I move beyond simple pH and co-solvent adjustments to more advanced techniques?

If pH adjustment and co-solvents do not provide the required solubility for your experiments, or if you need to develop a solid form with improved dissolution properties for in vivo studies, it's time to consider advanced strategies.[2]

  • Salt Formation: This is a highly effective and common method for ionizable compounds like most piperidine-3-carboxylates. It can increase solubility and dissolution rates by several hundred-fold.[4][5] The goal is to create a stable, crystalline salt with superior aqueous solubility compared to the free base.

  • Co-crystallization: This technique is particularly useful for compounds that are non-ionizable or weakly basic. It involves combining the active pharmaceutical ingredient (API) with a benign "co-former" in a specific stoichiometric ratio to create a new, multi-component crystal lattice.[2][6] This new lattice has different physicochemical properties, often leading to enhanced solubility and dissolution.[7][8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a poorly soluble "guest" molecule, like a piperidine derivative, forming an inclusion complex that has significantly improved apparent aqueous solubility.[2][9][10] This is an excellent strategy for increasing the concentration of a compound in a solution.[1]

G cluster_0 Cyclodextrin cluster_1 Aqueous Environment cluster_2 Soluble Inclusion Complex C Hydrophobic Cavity Complex Encapsulated API (Enhanced Solubility) C->Complex Forms Complex API Poorly Soluble Piperidine-3-carboxylate (Guest) API->C Encapsulation

Sources

Preventing decomposition of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this guide serves as a dedicated technical support center for Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the challenges you may face. This molecule, with its unique combination of a tertiary amine, a terminal alkene, and an ethyl ester, presents specific stability challenges. This guide is structured to help you anticipate, troubleshoot, and prevent its decomposition, ensuring the integrity of your experiments.

Core Concepts: Understanding the Instability of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

The structure of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate contains three key functional groups susceptible to degradation: the tertiary amine within the piperidine ring, the terminal double bond of the pentenyl chain, and the ethyl ester. Understanding the reactivity of each is paramount to preventing decomposition.

  • Tertiary Amine/Piperidine Ring : The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. This site is highly susceptible to oxidation, which can lead to the formation of N-oxides.[1] The basicity can also cause practical issues during purification, such as peak tailing in silica gel chromatography.[2]

  • Terminal Alkene : The pentenyl group's double bond is an electron-rich site vulnerable to oxidation (e.g., epoxidation, dihydroxylation, or cleavage) and can participate in intramolecular cyclization reactions.

  • Ethyl Ester : The ester group is prone to hydrolysis, a reaction that splits the ester back into a carboxylic acid and an alcohol.[3] This reaction is catalyzed by both acid and base, making pH control critical during reactions and workups.[4][5]

The interplay of these groups dictates the molecule's stability. The following Q&A section addresses the most common issues arising from this reactivity.

Storage & Handling

Q1: What are the optimal storage conditions for Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate to ensure long-term stability?

A: Proper storage is the first line of defense against decomposition. Given the molecule's sensitivity to oxygen and moisture, ideal conditions are crucial.

Core Principles: The primary goals are to minimize exposure to atmospheric oxygen, which can oxidize the tertiary amine and alkene, and to prevent contact with water, which can hydrolyze the ester.[6] Low temperatures slow down the rate of all potential degradation reactions.[7]

Recommended Storage Protocol:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This displaces oxygen, significantly reducing the risk of oxidation.

  • Temperature: Store in a refrigerator at 2-8°C.[7] For long-term storage (>6 months), consider storage in a freezer at -20°C, provided the compound is sealed tightly to prevent moisture ingress upon temperature cycling.

  • Container: Use a clear glass vial with a PTFE-lined cap to ensure an airtight seal.[6] For light-sensitive analogous compounds, an amber vial is recommended to prevent potential photo-degradation.[7]

  • Moisture Control: Ensure the compound is stored in a dry environment. Amines can be hygroscopic, absorbing moisture from the air which can lead to hydrolysis.[6]

ParameterRecommended ConditionRationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the tertiary amine and alkene.
Temperature 2-8°C (Short-term) or -20°C (Long-term)Slows the rate of all degradation pathways.[6]
Container Glass vial with PTFE-lined capProvides an inert and airtight seal.
Light Store in the dark (or use amber vial)Prevents potential photo-initiated degradation.[7]

Q2: My compound, which was initially a clear liquid, has developed a yellow or brownish tint. What is the cause and is it still usable?

A: A color change to yellow or brown is a common visual indicator of amine oxidation.[8] The tertiary amine of the piperidine ring can be oxidized by atmospheric oxygen to form colored impurities, most commonly the corresponding N-oxide.[1]

Mechanistic Insight: The nitrogen lone pair reacts with oxidants (like O₂) to form a polar N-oxide. While this may be a minor component, it can signal the onset of broader sample degradation.

Troubleshooting Steps:

  • Assess Purity: Before use, analyze the discolored material by LC-MS, GC-MS, or ¹H NMR to quantify the level of impurity.[9]

  • Evaluate Impact: For sensitive downstream applications, even minor impurities can be detrimental. The presence of the polar N-oxide can interfere with reactions and biological assays.

  • Consider Repurification: If the impurity level is significant (>5%), repurification by flash column chromatography may be necessary.[2][8] However, preventing the issue through proper storage is far more effective.

Reaction & Work-up Issues

Q3: My protocol involves strongly acidic or basic conditions. How can I prevent hydrolysis of the ethyl ester?

A: The ethyl ester is highly susceptible to hydrolysis under both acidic and basic conditions.

  • Alkaline Hydrolysis (Saponification): This process is rapid and irreversible under basic conditions (e.g., NaOH, KOH, LiOH).[5][10] The hydroxide ion directly attacks the ester's carbonyl carbon, leading to the formation of a carboxylate salt and ethanol. To obtain the final carboxylic acid, a separate acidification step is required.[10]

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction.[3][4] The presence of water and a strong acid (e.g., HCl, H₂SO₄) will push the equilibrium towards the carboxylic acid and ethanol.[5][11] Using excess water drives the reaction to completion.[4]

Preventative Strategies:

  • pH Control: If possible, maintain a pH between 4 and 6, where the rate of hydrolysis for many esters is at its minimum.

  • Anhydrous Conditions: For reactions requiring acid or base, use anhydrous non-protic solvents and reagents to exclude water, the key reactant for hydrolysis.

  • Non-Nucleophilic Bases: When a base is needed, opt for non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) over hydroxides if the reaction conditions permit.

  • Temperature: Perform reactions at the lowest possible temperature to slow the rate of hydrolysis.

  • Protecting Groups: In multi-step syntheses, consider protecting the ester or synthesizing the piperidine core first and adding the ester functionality at a later stage.

Q4: I'm observing an unexpected product with the same mass as my starting material in my LC-MS analysis. What could be happening?

A: An isomer with an identical mass suggests an intramolecular reaction. For this molecule, the most probable event is an intramolecular cyclization, where the nucleophilic piperidine nitrogen attacks the terminal alkene of the pentenyl chain. This type of reaction, often categorized as an intramolecular hydroamination or aza-Michael reaction, can be promoted by acids, bases, or transition metals.[12]

Mechanistic Pathway: The reaction would likely form a new 5- or 6-membered ring fused to the piperidine, resulting in a bicyclic product. The exact structure would depend on the regioselectivity of the cyclization.

How to Avoid It:

  • Avoid Strong Acids/Bases: Both can catalyze this cyclization. If their use is unavoidable, keep reaction times and temperatures to a minimum.

  • Control Metal Contaminants: Trace amounts of transition metals from previous steps or reagents can catalyze such cyclizations.[12] Consider treating reagents with a metal scavenger if this is a recurrent issue.

  • Temperature Management: Higher temperatures can provide the activation energy needed for this unwanted side reaction. Run your experiments at the lowest feasible temperature.

Below is a diagram illustrating the primary decomposition pathways.

Figure 1. Primary Decomposition Pathways cluster_main cluster_paths cluster_products Start Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate Oxidation Oxidation (+16 amu) Start->Oxidation O₂, Peroxides Hydrolysis Hydrolysis (-28 amu) Start->Hydrolysis H₂O (Acid or Base Cat.) Cyclization Intramolecular Cyclization (Isomerization, 0 amu change) Start->Cyclization Heat, Acid, Base, or Trace Metals N_Oxide N-Oxide Product Oxidation->N_Oxide Alkene_Ox Alkene Oxidation Products (Epoxide, Diol, etc.) Oxidation->Alkene_Ox Carboxylic_Acid Carboxylic Acid Product Hydrolysis->Carboxylic_Acid Bicyclic Bicyclic Product Cyclization->Bicyclic

Caption: Figure 1. Primary Decomposition Pathways

Degradation PathwayKey Reactant/ConditionChange in Mass (amu)Potential Product
Oxidation (N-Oxide) Oxygen, Peroxides+16Ethyl 1-(pent-4-enyl)-1-oxidopiperidine-3-carboxylate
Hydrolysis (Ester) Water (Acid/Base Catalyzed)-281-(pent-4-enyl)piperidine-3-carboxylic acid
Intramolecular Cyclization Heat, Acid, Base, Metals0Isomeric bicyclic compound
Oxidation (Alkene) Oxygen, Peroxides+16 (Epoxide), +34 (Diol)Various oxidized side-chain products
Purification & Analysis

Q5: My compound shows significant peak tailing during silica gel column chromatography. How can I get a clean separation?

A: This is a classic problem when purifying basic compounds like piperidine derivatives on acidic silica gel.[2] The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to slow elution and broad, tailing peaks.

Troubleshooting Workflow:

Figure 2. Purification Troubleshooting Start Peak Tailing on Silica Gel? Add_Base Add 0.5-1% Triethylamine or Ammonia to Eluent Start->Add_Base Still_Tailing Still Tailing? Add_Base->Still_Tailing Switch_Phase Switch to Neutral or Basic Alumina Still_Tailing->Switch_Phase Yes Success Separation Improved Still_Tailing->Success No Switch_Phase->Success Consider_Alt Consider Alternative Purification Methods (e.g., Prep-HPLC, Distillation) Switch_Phase->Consider_Alt

Caption: Figure 2. Purification Troubleshooting

Detailed Protocol: Flash Chromatography with a Basic Modifier

  • Prepare Mobile Phase: Choose an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). To this mixture, add a small amount of a volatile base. Triethylamine (Et₃N) at 0.5-1% (v/v) is most common. Alternatively, a 1% solution of ammonia in methanol can be used as the polar component.

  • Mechanism of Action: The added base neutralizes the acidic silanol sites on the silica gel, preventing the strong ionic interaction with your basic piperidine compound. This allows the compound to elute more symmetrically.

  • Column Packing: Pack the column using the base-modified mobile phase.

  • Loading: Adsorb your crude product onto a small amount of silica gel. After the solvent is evaporated, load the dry powder onto the column.

  • Elution & Collection: Elute the column with the base-modified solvent, collecting fractions and analyzing them by TLC.[2]

  • Solvent Removal: After combining the pure fractions, the solvent and the volatile base (like triethylamine) can be easily removed under reduced pressure.

Q6: What analytical methods are best for confirming the purity of my compound and detecting potential degradation products?

A: A multi-technique approach is recommended for comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These are powerful techniques for assessing purity.[9][13] A single, sharp peak indicates high purity, while the presence of other peaks suggests impurities or degradation. GC is particularly useful for detecting volatile impurities.[14]

  • Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) is the gold standard.[15] It not only separates the components but also provides the mass of each, allowing you to identify degradation products by comparing their masses to the expected values (see table above).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The appearance of new signals or changes in the integration of existing signals can indicate decomposition. For example, hydrolysis of the ester would lead to the disappearance of the ethyl quartet and triplet and the appearance of a broad -OH signal from the new carboxylic acid.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide quick confirmation of functional groups.[9] For example, the formation of an N-oxide would introduce a new N-O stretching band around 950-970 cm⁻¹. Ester hydrolysis would show the disappearance of the C-O ester stretch and the appearance of a broad O-H stretch from the carboxylic acid.

References

  • Oxidation of Amines and N-Hetarenes. (n.d.). Science of Synthesis. Retrieved from [Link]

  • 20.9: Oxidation of Amines - The Cope Elimination. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Amines to Alkenes: Cope Elimination. (2023, April 30). JoVE. Retrieved from [Link]

  • Process for producing purified piperidine derivative. (2002). Google Patents.
  • hydrolysing esters. (n.d.). Chemguide. Retrieved from [Link]

  • Ester Reactions: Acid Hydrolysis (Ester → Carboxylic Acid). (n.d.). OrgoSolver. Retrieved from [Link]

  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • The Effect of the Purification of Piperidine on the Activity of Derived Local Anesthetics. (1937). Journal of the American Chemical Society. Retrieved from [Link]

  • PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE. (2002). WIPO Patentscope. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

  • The Cope Elimination: Introduction, Examples and Mechanism. (2018, September 24). Master Organic Chemistry. Retrieved from [Link]

  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. (n.d.). DTIC. Retrieved from [Link]

  • Ester Hydrolysis. (2024, October 26). Save My Exams. Retrieved from [Link]

  • What are the detection methods for piperidine? (2025, July 7). Biosynce. Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Basic Hydrolysis of Esters – Saponification. (2022, October 27). Master Organic Chemistry. Retrieved from [Link]

  • Analytical Methods. (2010, January 15). RSC Publishing. Retrieved from [Link]

  • Guidelines for Chemical Storage. (n.d.). Chapman University. Retrieved from [Link]

  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. (2025, July 25). PMC. Retrieved from [Link]

  • Detection method for determining piperidine residue in bulk drug. (n.d.). Google Patents.
  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. (2021, April 8). ACS Publications. Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 18). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Intramolecular Cyclization. (2023, June 29). Encyclopedia MDPI. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (2016). Der Pharma Chemica. Retrieved from [Link]

  • Ethyl1-(pent-4-en-1-yl)piperidine-3-carboxylate. (n.d.). ChemBK. Retrieved from [Link]

  • The thermal decomposition of quaternary ammonium hydroxides. Part 5. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Chemical Incompatibility and Lab Storage Rules. (n.d.). Environmental Health and Safety. Retrieved from [Link]

  • Diastereoselective Synthesis of 2,4,6-Trisubstituted Piperidines via aza-Prins Cyclization. (2017). Semantic Scholar. Retrieved from [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022, March 29). Beilstein Journals. Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 29). PubMed. Retrieved from [Link]

  • Ethyl piperidine-4-carboxylate. (n.d.). Cheméo. Retrieved from [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024, March 29). The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]

  • Piperidine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Chiral separation of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution of Piperidine-3-Carboxylates Case File: Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate Ticket Type: Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist[1][2]

Technical Brief & Molecule Profile

Before initiating separation, we must analyze the physicochemical properties of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate . This molecule presents a classic "Nipecotate Challenge" characterized by three distinct features that dictate our separation strategy:

  • Basic Nitrogen (pKa ~9.0 - 9.5): The tertiary amine in the piperidine ring is a strong proton acceptor.[2] Without suppression, this will interact with residual silanols on the silica backbone of chiral columns, causing severe peak tailing.[3]

  • Weak Chromophore: The molecule lacks a strong aromatic system.[2] The ester carbonyl and the isolated alkene (pentenyl chain) absorb primarily below 220 nm. Standard UV detection at 254 nm will fail.[2]

  • Lipophilicity: The N-pentenyl chain significantly increases hydrophobicity compared to the parent ethyl nipecotate.[2] This reduces retention in Reverse Phase (RP) but improves solubility in Normal Phase (NP) solvents like Hexane.[2]

Primary Workflow: Analytical Method Development

We prioritize Normal Phase (NP) or Supercritical Fluid Chromatography (SFC) over Reverse Phase.[2] RP methods often require high pH buffers (pH > 9) to suppress ionization, which risks hydrolyzing the ethyl ester.

Protocol A: Normal Phase HPLC (The Gold Standard)

This is the most robust starting point using Polysaccharide-based Stationary Phases (CSPs).[2]

  • Column Selection:

    • Primary: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2] History shows amylose derivatives often show superior selectivity for piperidine-3-carboxylates compared to cellulose.[1][2]

    • Secondary: Chiralcel OD-H or Chiralpak IB (Cellulose analogs).[1][2]

  • Mobile Phase Composition:

    • Base: n-Hexane (80-90%)[1][2]

    • Modifier: Ethanol or Isopropanol (10-20%)[1][2]

    • Mandatory Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).[2]

  • Detection: UV at 205–210 nm .[2] (Alternative: ELSD or Refractive Index if UV baseline is noisy).[2]

Step-by-Step Execution:

  • Equilibration: Flush column with Mobile Phase (MP) for 20 column volumes.

  • Blank Run: Inject MP to ensure baseline stability at 210 nm (many solvents absorb here).[2]

  • Screening: Inject 5 µL of 1 mg/mL sample.

  • Optimization:

    • If retention is too low (k' < 1):[1] Reduce alcohol content to 5% or switch from EtOH to IPA.

    • If resolution < 1.5: Switch from AD-H to OD-H.

Protocol B: Chiral SFC (High Throughput)

SFC is superior for preparative scale-up due to low solvent viscosity and easy recovery of the volatile mobile phase.[2]

  • Column: Chiralpak AD-3 or IG-3 (3µm particle size for speed).[1][2]

  • Mobile Phase: CO₂ / Methanol (Gradient 5% to 40%).[2]

  • Additive: 0.2% Isopropylamine (IPAm) or DEA in the Methanol co-solvent. Note: Basic additives improve peak shape dramatically in SFC for amines.

  • Back Pressure: 120–150 bar.[2]

Visualization: Method Development Logic

The following diagram outlines the decision process for selecting the optimal separation mode based on your lab's capabilities and the molecule's behavior.

MethodDev Start Start: Ethyl 1-(pent-4-enyl) piperidine-3-carboxylate CheckSolubility Check Solubility (Hexane vs. MeOH) Start->CheckSolubility DecisionSFC Is SFC Available? CheckSolubility->DecisionSFC Soluble in Hexane RoutePO Route B: Polar Organic Mode (100% ACN or MeOH + DEA) CheckSolubility->RoutePO Insoluble in Hexane RouteNP Route A: Normal Phase HPLC (Hexane/EtOH + DEA) DecisionSFC->RouteNP No (Standard) RouteSFC Route C: Chiral SFC (CO2/MeOH + IPAm) DecisionSFC->RouteSFC Yes (Preferred) ColSelect Column Selection: 1. Amylose (AD/IA) 2. Cellulose (OD/IB) RouteNP->ColSelect RoutePO->ColSelect RouteSFC->ColSelect

Figure 1: Decision matrix for selecting the chromatographic mode.[1][2] Green nodes indicate preferred high-probability success paths.

Troubleshooting Guide (FAQ)

Ticket #101: "My peaks are tailing severely (Asymmetry > 1.5)."

  • Diagnosis: Unsuppressed silanol interactions.[2] The basic nitrogen is binding to the acidic silica surface.

  • Fix:

    • Check Additive: Ensure your mobile phase contains 0.1% DEA or TEA .[2] If using SFC, increase additive to 0.2% in the co-solvent.

    • Fresh Mobile Phase: Amines are volatile.[2] If the solvent is >48 hours old, the DEA may have evaporated. Prepare fresh.

    • Column History: If the column was previously used with acidic additives (TFA), it must be washed extensively with base-containing solvent to neutralize adsorbed protons.[2]

Ticket #102: "I see no peaks or a very noisy baseline."

  • Diagnosis: Detection wavelength mismatch.

  • Fix:

    • Wavelength: Set UV to 210 nm . At 254 nm, this molecule is virtually invisible.[2]

    • Reference Cell: If using a Diode Array Detector (DAD), turn off the reference wavelength or set it far away (e.g., 360 nm).

    • Alternative: Use ELSD (Evaporative Light Scattering Detector) which detects mass, not chromophores.[2]

Ticket #103: "The retention times are shifting, and a new peak appeared."

  • Diagnosis: On-column hydrolysis.[1][2]

  • Fix: The ethyl ester is labile.[2]

    • Avoid Water: Ensure solvents are "HPLC Grade" and dry.[2] Avoid RP methods at high pH.[2]

    • Alcohol Nucleophilicity: In rare cases, Ethanol in the mobile phase can trans-esterify the ethyl ester.[2] Switch to Isopropanol (IPA) or t-Butyl Methyl Ether (MtBE) (only if using Immobilized columns like Chiralpak IA/IC).[1][2]

Preparative Scale-Up (Classical Resolution)

If chromatography is too expensive for kilogram-scale batches, use classical diastereomeric salt crystallization.[1][2]

Protocol: Tartaric Acid Resolution

  • Resolution Agent: (+)- or (-)-Dibenzoyl-tartaric acid (DBTA).[1][2] Note: DBTA is generally more effective for nipecotates than unsubstituted tartaric acid due to pi-pi stacking.[1][2]

  • Solvent System: Ethanol/Acetone (9:1).[2]

  • Procedure:

    • Dissolve racemate in Ethanol.[2]

    • Add 1.0 equivalent of DBTA.[2]

    • Heat to reflux until clear, then cool slowly to 4°C.

    • Filter crystals.[2] The solid is usually enriched in one enantiomer (often the S-isomer for nipecotates with L-DBTA, but must be empirically verified).

    • Recrystallize to reach >98% ee.

Quantitative Data Summary

ParameterNormal Phase (HPLC)SFCReverse Phase (Not Recommended)
Column Chiralpak AD-H / IAChiralpak AD-3 / IG-3Chiralpak AD-RH
Mobile Phase Hex/EtOH/DEA (90:10:0.[1][2]1)CO₂/MeOH/IPAm (85:15:0.[2]2)Borate buffer (pH 9)/ACN
Typical Run Time 15–20 mins4–8 mins20–30 mins
Risk Factor LowLowHigh (Hydrolysis)
Detection Limit ~10 µg/mL (at 210nm)~5 µg/mL (Low noise)Poor (Buffer interference)

Troubleshooting Logic Flow

Troubleshooting Issue Identify Issue Tailing Peak Tailing Issue->Tailing NoSignal No Signal / Noise Issue->NoSignal NoRes No Resolution Issue->NoRes FixAdd Add 0.1% DEA (Silanol Suppression) Tailing->FixAdd FixWave Set UV to 205-210nm or use ELSD NoSignal->FixWave FixCol Switch Selector (Amylose <-> Cellulose) NoRes->FixCol FixSolv Change Modifier (EtOH -> IPA) FixCol->FixSolv If still unresolved

Figure 2: Rapid diagnostic flow for common chromatographic failures.

References

  • Rane, V. P., et al. (2019).[2][4] "Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase." Journal of Chromatographic Science, 57(9), 815–820. Link[1]

  • Daicel Chiral Technologies. (2023).[2] "Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H." Chiral Technologies Instructions. Link

  • Rustum, A. M. (1998).[2] "Separation of the S(+) and R(-)-enantiomers of tiagabine HCl and its two chiral precursors by chiral chromatography." Journal of Pharmaceutical and Biomedical Analysis, 17(8), 1439–1447. Link

  • Phenomenex. (2023).[2] "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Guides. Link

  • Zheng, X., et al. (1995).[2][5] "Synthesis of stereoisomers of antithrombotic nipecotamides." Chirality, 7(2), 90–95. (Describes classical resolution of ethyl nipecotate). Link[1]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. This guide provides an in-depth comparison of standard analytical techniques for the structural validation of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate, a substituted piperidine derivative. While specific experimental data for this exact molecule is not publicly available, this guide will utilize data from closely related analogs to illustrate the principles and expected outcomes of each technique. This approach provides a robust framework for the structural elucidation of this and similar molecules.

Introduction: The Importance of Orthogonal Data

In the synthesis of novel compounds, structural validation is not a monolithic process but rather a puzzle solved by assembling complementary pieces of evidence from various analytical techniques. Each method provides a unique perspective on the molecule's architecture. Relying on a single technique can lead to misinterpretation, whereas a multi-pronged, orthogonal approach provides the highest degree of confidence in the assigned structure. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chromatographic techniques in the comprehensive characterization of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For a molecule like Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices in NMR

The choice of solvent, internal standard, and specific NMR experiments is critical for acquiring high-quality, interpretable data. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules as it is a good solvent and its residual proton signal does not typically interfere with the signals of interest. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0 ppm.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of CDCl₃. Add a small drop of TMS as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required.

Expected Data and Interpretation

The following tables outline the expected ¹H and ¹³C NMR chemical shifts for Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate, based on the analysis of structurally similar compounds.

Table 1: Expected ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.8m1H=CH-
~5.0m2H=CH₂
~4.1q2H-OCH₂CH₃
~2.9m1HPiperidine H (α to N)
~2.5m1HPiperidine H3
~2.4t2H-NCH₂-
~2.1m2H-CH₂-CH=
~1.5-1.9m6HPiperidine ring protons
~1.2t3H-OCH₂CH₃

Table 2: Expected ¹³C NMR Data

Chemical Shift (ppm)Assignment
~173C=O (ester)
~138=CH-
~115=CH₂
~60-OCH₂CH₃
~57Piperidine C (α to N)
~54Piperidine C (α to N)
~41Piperidine C3
~31-CH₂-CH=
~29Piperidine C
~25Piperidine C
~14-OCH₂CH₃

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. For piperidine derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed.[1]

Causality Behind Experimental Choices in MS

The choice between GC-MS and ESI-MS depends on the volatility and thermal stability of the analyte. GC-MS is suitable for volatile and thermally stable compounds. ESI-MS is a softer ionization technique ideal for less volatile or thermally labile molecules, and it is particularly useful for compounds with basic nitrogen atoms, like piperidines, which readily form protonated molecules [M+H]⁺.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[2]

  • Instrumental Parameters:

    • System: A mass spectrometer with an ESI source, such as a Q-TOF or ion trap.[1]

    • Ionization Mode: Positive ion mode is typically used for piperidines due to the ready protonation of the nitrogen atom.[1]

    • MS Scan: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺.

    • MS/MS Scan: Select the [M+H]⁺ ion as the precursor and perform a product ion scan to obtain the fragmentation pattern.

Expected Data and Interpretation

For Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate (Molecular Formula: C₁₃H₂₃NO₂, Molecular Weight: 225.33 g/mol )[3][4], the following is expected:

Table 3: Expected ESI-MS Data

m/zInterpretation
226.18[M+H]⁺ (Protonated molecule)

The fragmentation pattern in MS/MS provides structural information. For N-substituted piperidines, a common fragmentation pathway is α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable iminium ion.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Data and Interpretation

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3075=C-H stretch (alkene)
~2930C-H stretch (alkane)
~1730C=O stretch (ester)
~1640C=C stretch (alkene)
~1180C-O stretch (ester)

The presence of these characteristic absorption bands provides strong evidence for the key functional groups within the molecule.

Chromatographic Methods: Purity Assessment and Preparative Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the synthesized compound and for preparative-scale purification.

Causality Behind Experimental Choices in Chromatography

Reversed-phase HPLC is a versatile technique for a wide range of organic molecules.[5] The choice of mobile phase composition (e.g., acetonitrile and water) and additives (e.g., formic or phosphoric acid) is crucial for achieving good peak shape and resolution.[5] For GC analysis of piperidine derivatives, derivatization may sometimes be necessary to improve volatility and chromatographic performance.[2]

Experimental Protocol: HPLC
  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • HPLC System:

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: UV detection at a suitable wavelength or connection to a mass spectrometer (LC-MS).

Data Presentation and Interpretation

The primary output of a chromatographic analysis is a chromatogram, which should ideally show a single, sharp peak for a pure compound. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Comparative Summary and Workflow

The structural validation of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate should follow a logical workflow, integrating data from multiple techniques.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_interpretation Data Interpretation & Confirmation synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS, GC-MS) purification->ms ir IR Spectroscopy purification->ir hplc HPLC/GC (Purity Check) purification->hplc structure_elucidation Structure Elucidation (Connectivity, Functional Groups) nmr->structure_elucidation molecular_formula Molecular Formula Confirmation ms->molecular_formula ir->structure_elucidation purity_assessment Purity Assessment hplc->purity_assessment final_confirmation Final Structural Confirmation structure_elucidation->final_confirmation molecular_formula->final_confirmation purity_assessment->final_confirmation

Caption: A logical workflow for the structural validation of a synthesized compound.

Table 5: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed atomic connectivity, chemical environment, stereochemistryUnparalleled for detailed structural elucidationRequires relatively pure sample, larger sample amount
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patternHigh sensitivity, provides molecular formulaIsomers can be difficult to distinguish without MS/MS
IR Spectroscopy Presence of functional groupsFast, simple, non-destructiveProvides limited information on the overall structure
Chromatography (HPLC/GC) Purity assessment, retention timeExcellent for separating mixtures and determining purityNot a primary tool for structural identification alone

Conclusion

The structural validation of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate, like any novel compound, necessitates a comprehensive and multi-faceted analytical approach. While NMR spectroscopy provides the most detailed structural information, mass spectrometry is crucial for confirming the molecular weight and elemental composition. IR spectroscopy offers a quick and effective method for identifying key functional groups, and chromatographic techniques are indispensable for ensuring the purity of the sample. By integrating the data from these orthogonal techniques, researchers can achieve a high level of confidence in the assigned structure, which is a critical prerequisite for any further investigation or development.

References

  • SIELC Technologies. Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. Accessed February 15, 2024. [Link]

  • PubMed. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Accessed February 15, 2024. [Link]

  • Sci-Hub. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Accessed February 15, 2024. [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Accessed February 15, 2024. [Link]

  • ChemBK. Ethyl 1-(pent-4-en-1-yl)piperidine-3-carboxylate. Accessed February 15, 2024. [Link]

  • ACG Publications. Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. Accessed February 15, 2024. [Link]

  • The Royal Society of Chemistry. Supplementary Information. Accessed February 15, 2024. [Link]

  • ChemBK. ETHYL 1-(PENT-4-ENYL)PIPERIDINE-3-CARBOXYLATE. Accessed February 15, 2024. [Link]

Sources

A Comparative Analysis of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate and Other N-Substituted Piperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2] The functionalization of the piperidine nitrogen, in particular, offers a powerful tool to modulate the pharmacological properties of these molecules. This guide provides a comparative analysis of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate, a representative N-alkenyl substituted piperidine, with other N-substituted piperidines, offering insights into their structure-activity relationships and potential applications in drug development.

The Significance of N-Substitution on the Piperidine Ring

The nitrogen atom of the piperidine ring is a key site for chemical modification, allowing for the introduction of a diverse array of substituents that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[3][4] Variations in the N-substituent can impact receptor binding affinity, selectivity, metabolic stability, and bioavailability. Common N-substituents include alkyl, aryl, and aralkyl groups, each imparting distinct properties to the parent molecule. The introduction of an alkenyl group, such as the pent-4-enyl chain in our subject compound, presents an interesting case for exploring the effects of unsaturation on biological activity.

Synthesis and Physicochemical Properties

The synthesis of N-substituted piperidines can be achieved through various synthetic routes, including the reduction of corresponding pyridinium salts, reductive amination, and N-alkylation of a piperidine precursor.[5][6] For Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate (Molecular Formula: C13H23NO2), a common synthetic approach involves the N-alkylation of ethyl piperidine-3-carboxylate with a suitable pent-4-enyl halide.[7]

A comparison of the physicochemical properties of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate with other N-substituted piperidines is crucial for understanding their potential behavior in biological systems.

CompoundN-SubstituentMolecular Weight ( g/mol )Calculated logP
Ethyl 1-(pent-4-enyl)piperidine-3-carboxylatepent-4-enyl225.34~3.5
Ethyl 1-methylpiperidine-3-carboxylatemethyl171.24~1.8
Ethyl 1-benzylpiperidine-3-carboxylatebenzyl247.33~3.4
Ethyl 1-phenethylpiperidine-3-carboxylatephenethyl261.36~3.9

Note: Calculated logP values are estimates and can vary depending on the algorithm used. This table serves for comparative purposes.

The introduction of the pent-4-enyl group increases the lipophilicity of the molecule compared to a simple N-methyl substituent, which can influence its ability to cross cell membranes. The terminal double bond in the pent-4-enyl chain also introduces a potential site for metabolic modification.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of N-substituted piperidines is highly dependent on the nature of the N-substituent and its interaction with the target protein. For instance, in the context of opioid receptor ligands, the N-substituent plays a critical role in determining agonist versus antagonist activity.[8][9]

While specific biological data for Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is not extensively available in the public domain, we can infer potential activities based on the broader understanding of N-substituted piperidines. The pent-4-enyl group, being a flexible and lipophilic chain, could potentially interact with hydrophobic pockets in a target protein. The double bond might also engage in specific interactions, such as pi-stacking with aromatic residues.

A crucial aspect of the SAR of N-substituted piperidines is the length and nature of the alkyl chain. For example, in a series of 4-substituted piperidines, extending an N-alkyl side chain was shown to have minimal impact on mu-opioid receptor (MOR) and delta-opioid receptor (DOR) binding.[8] However, in other systems, such as CXCR4 antagonists, the nature of the N-alkyl substituent significantly impacts potency and metabolic stability.[10]

Experimental Protocols for Comparative Evaluation

To conduct a rigorous comparison of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate with other N-substituted piperidines, a series of standardized experimental protocols should be employed.

Protocol 1: In Vitro Receptor Binding Assay

This protocol is designed to determine the binding affinity of the test compounds to a specific target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • Test compounds (Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate and other N-substituted analogs)

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, radioligand, and either a test compound or vehicle.

  • Incubate at room temperature for a specified time to allow for binding equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) values.

Protocol 2: In Vitro Functional Assay (e.g., Calcium Flux Assay)

This protocol assesses the functional activity of the compounds (agonist or antagonist) at a G-protein coupled receptor (GPCR).

Materials:

  • Cells stably expressing the target GPCR and a calcium-sensitive fluorescent dye

  • Test compounds

  • Known agonist and antagonist for the target receptor

  • Assay buffer

  • Fluorescent plate reader

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive fluorescent dye.

  • For antagonist testing, pre-incubate the cells with the test compounds.

  • Stimulate the cells with a known agonist.

  • Measure the change in fluorescence intensity over time using a fluorescent plate reader.

  • For agonist testing, add the test compounds directly to the cells and measure the fluorescence change.

  • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Visualization of Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of N-Substituted Piperidines Purification Purification & Characterization (NMR, MS) Synthesis->Purification Binding Receptor Binding Assay Purification->Binding Functional Functional Assay (e.g., Calcium Flux) Purification->Functional SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Functional->SAR

Caption: A simplified workflow for the comparative evaluation of N-substituted piperidines.

Potential Advantages and Disadvantages of the Pent-4-enyl Substituent

The introduction of the pent-4-enyl group can offer both advantages and disadvantages in a drug discovery context.

Potential Advantages:

  • Increased Lipophilicity: May enhance membrane permeability and access to intracellular targets.

  • Unique Binding Interactions: The terminal alkene could participate in specific interactions with the target protein, potentially increasing affinity or selectivity.

  • Metabolic Handle: The double bond provides a site for metabolism, which could be exploited for prodrug strategies or to control the pharmacokinetic profile.

Potential Disadvantages:

  • Metabolic Instability: The alkene functionality could be susceptible to rapid metabolism, leading to a short half-life.

  • Potential for Reactive Metabolites: Metabolism of the double bond could potentially lead to the formation of reactive species.

  • Increased Complexity: The synthesis of the pent-4-enyl precursor may be more complex than for simple alkyl substituents.

Conclusion

The N-substituent on a piperidine ring is a critical determinant of its pharmacological properties. Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate represents an interesting scaffold where the introduction of an alkenyl chain offers opportunities for unique biological activities and modulation of physicochemical properties. A thorough comparative evaluation against a diverse set of N-substituted piperidines, utilizing standardized in vitro and in vivo assays, is essential to fully elucidate the potential of this and related compounds in drug discovery. The insights gained from such studies will continue to guide the rational design of novel and effective piperidine-based therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • Zimmerman, D. M., Cantrell, B. E., Swartzendruber, J. K., Jones, N. D., & Leander, J. D. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42–50. Retrieved from [Link]

  • Zheng, Z., Lamberty, Y., Linsert, R. T., Jr., Deek, A., Houghten, R. A., Toll, L., & Dooley, C. T. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS Medicinal Chemistry Letters, 5(6), 670–674. Retrieved from [Link]

  • Frolov, K., & Zefirov, N. (2019). 4-Substituted and 1,4-Disubstituted Piperidines. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 535-555). Royal Society of Chemistry. Retrieved from [Link]

  • Toll, L., Khroyan, T. V., Polgar, W. E., Jiang, F., Olsen, C., Zaveri, N. T., & Wentland, M. P. (2007). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 17(8), 2345–2348. Retrieved from [Link]

  • Micheli, F., Al-Damluji, S., Angiolini, M., Arban, R., Battistini, L., Cereda, C., ... & Donati, D. (2006). Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(16), 4349–4353. Retrieved from [Link]

  • Mensch, J., Brajon, D., van der Vlugt, W. I., van der Knaap, M., van der Werf, M. J., de Esch, I. J., & Leurs, R. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 649931. Retrieved from [Link]

  • Vereshchagin, A. N., & Vinokurov, A. D. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. Retrieved from [Link]

  • Zaveri, N. T., Jiang, F., Olsen, C., Polgar, W. E., & Toll, L. (2009). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. Bioorganic & Medicinal Chemistry Letters, 19(4), 1125–1128. Retrieved from [Link]

  • Vereshchagin, A. N., & Vinokurov, A. D. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. Retrieved from [Link]

  • Vereshchagin, A. N., & Vinokurov, A. D. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. Retrieved from [Link]

  • Frolov, K., et al. (2023). Structure–activity relationship of piperidine derivatives with... ResearchGate. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Retrieved from [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]

  • Vereshchagin, A. N., & Vinokurov, A. D. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 224-258. Retrieved from [Link]

  • Fravend, F., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32363–32377. Retrieved from [Link]

  • Wikipedia. (n.d.). Norpethidine. Retrieved from [Link]

  • Miller, E. J., Jecs, E., Truax, V. M., Katz, B. P., & Pasternak, G. W. (2014). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 5(11), 1238–1243. Retrieved from [Link]

  • Apollo. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • ChemBK. (n.d.). Ethyl 1-(pent-4-en-1-yl)piperidine-3-carboxylate. Retrieved from [Link]

  • Szałach, A., et al. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 14(15), 2768–2782. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine derivatives scope of this review. Retrieved from [Link]

  • ResearchGate. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • Douglas, J. G., & Healy, D. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Catalysis, 8(1), 560-565. Retrieved from [Link]

  • Leander, J. D., & Wood, D. R. (1987). Behavioural Effects of Norpethidine, a Metabolite of Pethidine, in Rats. Journal of Pharmacy and Pharmacology, 39(4), 289-292. Retrieved from [Link]

  • Plummer, J. L., Gourlay, G. K., & Cherry, D. A. (1999). Norpethidine toxicity. Anaesthesia and Intensive Care, 27(3), 289-291. Retrieved from [Link]

  • Wikipedia. (n.d.). Norpethidine. Retrieved from [Link]

  • Gates, M., & Klein, D. A. (1984). U.S. Patent No. 4,435,572. Washington, DC: U.S. Patent and Trademark Office.
  • PubChem. (n.d.). Ethyl 4-(piperidin-3-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2049–2060. Retrieved from [Link]

  • Wang, C., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4712. Retrieved from [Link]

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • chemeurope.com. (n.d.). Norpethidine. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of N-Substituted Piperidine-3-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals across various therapeutic areas.[1] Its derivatives are integral to over twenty classes of drugs.[1] This guide provides a comparative analysis of the biological activities of N-substituted piperidine-3-carboxylate and carboxamide analogs, with a focus on structure-activity relationships (SAR) and their implications for drug design. While specific data for Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is not extensively available in public literature, a broader examination of its structural analogs reveals significant therapeutic potential targeting a range of biological entities from muscarinic receptors to enzymes like cathepsin K.

Overview of the Piperidine-3-Carboxylate and Carboxamide Scaffold

The piperidine ring is a six-membered heterocycle that provides a versatile framework for developing therapeutic agents.[1] Modifications at the N1 and C3 positions of the piperidine ring have been shown to drastically influence the pharmacological profile of the resulting compounds. The N-substituent often plays a crucial role in receptor affinity and selectivity, while the C3-substituent, be it an ester or an amide, is critical for establishing key interactions with the target protein.

The chirality at the C3 position can also be a determining factor in biological activity, making enantioselective synthesis a key consideration in the development of these compounds.[2][3]

Comparative Biological Activities of N-Substituted Piperidine Analogs

N-substituted piperidine-3-carboxylate and carboxamide analogs have been investigated for a wide array of biological activities, including but not limited to:

  • Muscarinic Receptor Agonism/Antagonism: These compounds are frequently explored as modulators of muscarinic acetylcholine receptors (mAChRs), which are implicated in various physiological processes in the central and peripheral nervous system.[4][5][6]

  • Anticonvulsant Activity: Derivatives of piperidine-3-carboxylic acid have been synthesized and evaluated as potential anticonvulsants, with some showing promising activity in preclinical models.[7][8]

  • Enzyme Inhibition: The piperidine scaffold has been utilized to design inhibitors of various enzymes, such as cathepsin K for the treatment of osteoporosis.[9][10]

  • Anticancer and Antimelanoma Activity: Certain N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells, highlighting their potential as anticancer agents.[11]

  • Platelet Aggregation Inhibition: N-substituted nipecotamides (piperidine-3-carboxamides) have been studied for their ability to inhibit human platelet aggregation.[12]

The table below summarizes the biological activities of representative N-substituted piperidine-3-carboxylate and carboxamide analogs.

Compound ClassN-SubstituentC3-SubstituentBiological TargetObserved ActivityReference
Piperidine-3-Carboxamides (4-methoxyphenyl)sulfonylN-(2-methylbenzyl)carboxamideCathepsin KPotent inhibition (IC50 = 0.08 µM for analog H-9)[9][10]
Piperidine-3-Carboxylic Acid Derivatives 2-Aminoethyl with Schiff base modificationsCarboxylic AcidGABA Transporter 1 (GAT1)Anticonvulsant activity in vivo[7]
N-Aryl-Piperidines Aryl groups(1H-imidazol-4-yl)methylHistamine H3 ReceptorModerate to high-affinity agonism[13]
N-Alkylnipecotamides DecylN,N-diethylcarbamoylPlatelet AggregationInhibition of human platelet aggregation[12]
Spiropiperidines Various substituted groupsAmide linkagesNociceptin ReceptorHigh binding affinity[14]
Structure-Activity Relationship (SAR) Insights

The biological activity of these analogs is highly dependent on the nature of the substituents at the N1 and C3 positions.

  • N1-Substituent: The group attached to the piperidine nitrogen is critical for determining target specificity and potency. For instance, in the case of muscarinic receptor agonists, the N-substituent can influence selectivity for different receptor subtypes (M1-M5).[4] For cathepsin K inhibitors, a (4-methoxyphenyl)sulfonyl group at the N1 position was found to be favorable for potent inhibition.[10] In anticonvulsant analogs, complex Schiff bases derived from a 2-aminoethyl substituent at N1 were shown to be effective.[7]

  • C3-Substituent: The moiety at the C3 position is crucial for interaction with the active site of the target protein. A switch from a carboxylate ester to a carboxamide can significantly alter the biological activity and pharmacokinetic properties. For example, piperidine-3-carboxamide derivatives have shown potent anti-osteoporosis and antimelanoma activities.[9][10][11] The substituents on the amide nitrogen further modulate the activity, with benzyl and substituted benzyl groups being common choices.

The following diagram illustrates the general structure-activity relationships for this class of compounds.

SAR_Piperidine cluster_piperidine Piperidine Core cluster_substituents Key Substituent Positions cluster_targets Biological Targets Piperidine Piperidine Ring N1 N1-Substituent (Target Specificity & Potency) Piperidine->N1 influences C3 C3-Substituent (Active Site Interaction) Piperidine->C3 influences GPCRs GPCRs (e.g., Muscarinic, Histamine) N1->GPCRs determines interaction with Enzymes Enzymes (e.g., Cathepsin K) N1->Enzymes determines interaction with Transporters Transporters (e.g., GAT1) N1->Transporters determines interaction with C3->GPCRs determines interaction with C3->Enzymes determines interaction with C3->Transporters determines interaction with

Caption: Structure-Activity Relationship of N-Substituted Piperidine Analogs.

Experimental Protocols

To ensure the reliability and reproducibility of the findings, standardized experimental protocols are essential. Below are representative protocols for key assays used in the evaluation of these compounds.

This assay is used to determine the potency of compounds in inhibiting the enzymatic activity of cathepsin K.

  • Reagents and Materials: Recombinant human cathepsin K, fluorogenic substrate (e.g., Z-LR-AMC), assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA), test compounds, and a reference inhibitor (e.g., MIV-711).

  • Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 96-well plate, add the assay buffer, cathepsin K enzyme, and the test compound or vehicle control. c. Incubate the plate at room temperature for a pre-determined time to allow for compound-enzyme interaction. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the fluorescence intensity over time using a microplate reader (Excitation/Emission wavelengths appropriate for the substrate). f. Calculate the rate of reaction and determine the percent inhibition for each compound concentration. g. Plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.[9][10]

The subcutaneous pentylenetetrazole (sc-PTZ) induced seizure model is a common in vivo method to screen for anticonvulsant activity.

  • Animals: Male Swiss albino mice are typically used.

  • Procedure: a. Administer the test compound or vehicle control to the animals via an appropriate route (e.g., intraperitoneal). b. After a specific pre-treatment time, administer a convulsive dose of PTZ subcutaneously. c. Observe the animals for the onset of clonic and tonic seizures for a defined period. d. Record the latency to the first seizure and the percentage of animals protected from seizures. e. Compare the results for the test compound-treated group with the control group.[7]

The following diagram outlines a typical workflow for screening and evaluating N-substituted piperidine analogs.

workflow node_synthesis Synthesis of N-Substituted Piperidine Analogs node_in_vitro In Vitro Screening (e.g., Receptor Binding, Enzyme Inhibition) node_synthesis->node_in_vitro Test Analogs node_sar Structure-Activity Relationship (SAR) Analysis node_in_vitro->node_sar Generate Data for node_in_vivo In Vivo Efficacy Studies (e.g., Animal Models of Disease) node_in_vitro->node_in_vivo Select Promising Hits for node_lead_opt Lead Optimization node_sar->node_lead_opt Guide node_admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) node_in_vivo->node_admet Further Evaluate Leads in node_admet->node_lead_opt Inform node_lead_opt->node_synthesis Design Next Generation of

Caption: Drug Discovery Workflow for Piperidine Analogs.

Conclusion

N-substituted piperidine-3-carboxylate and its analogs represent a rich and diverse class of compounds with significant therapeutic potential across multiple disease areas. The flexibility of the piperidine scaffold allows for fine-tuning of pharmacological properties through strategic modifications at the N1 and C3 positions. Future research in this area will likely focus on the development of highly selective and potent modulators of specific biological targets, with improved pharmacokinetic and safety profiles. A thorough understanding of the structure-activity relationships is paramount for the successful design and development of novel therapeutics based on this privileged scaffold.

References

  • Seth, A., Sharma, P. A., Tripathi, A., Choubey, P. K., Srivastava, P., Tripathi, P. N., & Shrivastava, S. K. (2018). Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. Medicinal Chemistry Research, 27(4), 1206-1225. [Link]

  • Google Patents. (n.d.). WO2014122474A1 - Piperidin-1 -yl and azepin-1 -yl carboxylates as muscarinic m4 receptor agonists.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]

  • Google Patents. (n.d.). EP2197843B1 - Piperidine derivatives as agonists of muscarinic receptors.
  • Zheng, X., Salgia, S. R., Thompson, W. B., Dillingham, E. O., Bond, S. E., Feng, Z., Prasad, K. R., & Gollamudi, R. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180–188. [Link]

  • Frolov, A. S., Griboedov, K. A., & Krasavin, M. Y. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1423. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. [Link]

  • PubMed. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]

  • Caldwell, J. P., Matasi, J. J., Fernandez, X., McLeod, R. L., Zhang, H., Fawzi, A., & Tulshian, D. B. (2009). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. Bioorganic & Medicinal Chemistry Letters, 19(4), 1164–1167. [Link]

  • Broadley, K. J. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193. [Link]

  • Wang, Y., Yao, Y., Liu, J., Wu, L., Liu, T., Cui, J., & Lee, D. Y.-W. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2049–2061. [Link]

  • Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(8), 105934. [Link]

  • Oh, S., Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., Jeong, H., Kim, M. J., & Song, R. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • ChemBK. (n.d.). Ethyl1-(pent-4-en-1-yl)piperidine-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(piperidin-3-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • MDPI. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of N-Alkenylpiperidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the N-Alkenylpiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1] The introduction of an alkenyl group directly onto the piperidine nitrogen atom to form an N-alkenylpiperidine, also known as an enamine, unlocks unique chemical properties and biological activities. These motifs serve as versatile synthetic intermediates and are integral to the structure of various bioactive molecules. The N-alkenyl functionality can act as a Michael acceptor, participate in cycloaddition reactions, or influence the parent molecule's conformation and receptor-binding affinity.

Given their importance, the development of efficient and selective methods for synthesizing N-alkenylpiperidines is a critical endeavor for researchers in drug discovery and process development. This guide provides an in-depth comparative analysis of the three principal strategies for their synthesis:

  • Transition-Metal-Catalyzed N-Alkenylation

  • Ring-Closing Metathesis (RCM)

  • Base-Mediated Elimination Reactions

We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested protocols, and present a critical evaluation of their respective strengths and limitations to guide your selection of the optimal synthetic strategy.

Route 1: Transition-Metal-Catalyzed N-Alkenylation

This modern approach has become a favored method for its high efficiency and functional group tolerance. It involves the direct coupling of a piperidine with an alkenyl partner, such as an alkenyl halide or boronic acid, mediated by a transition metal catalyst, typically based on palladium or copper.[2] This strategy is exceptionally valuable for late-stage functionalization, where a pre-existing complex piperidine core needs to be modified.

Mechanistic Rationale: The catalytic cycle generally involves the oxidative addition of the alkenyl halide to the low-valent metal catalyst, followed by coordination of the piperidine. A subsequent reductive elimination step forms the C-N bond and regenerates the active catalyst. For couplings involving boronic acids (a variant of the Suzuki-Miyaura reaction), a transmetalation step precedes the reductive elimination. The choice of ligands, base, and solvent is critical for preventing side reactions and achieving high yields.

Experimental Protocol: Palladium-Catalyzed N-Alkenylation of Piperidine

This protocol describes a typical Buchwald-Hartwig-type amination for the synthesis of N-vinylpiperidine.

Materials:

  • Piperidine

  • Vinyl bromide (as a solution in THF)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and Sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene, followed by piperidine (1.0 equiv).

  • Substrate Introduction: Add the solution of vinyl bromide (1.2 equiv) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-vinylpiperidine.

Workflow for N-Alkenylation

cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification setup 1. Charge Schlenk flask with Pd₂(dba)₃, XPhos, NaOtBu under Argon reagents 2. Add Toluene and Piperidine setup->reagents add_bromide 3. Add Vinyl Bromide Solution Dropwise reagents->add_bromide heat 4. Heat to 80-100 °C (12-24 h) add_bromide->heat monitor 5. Monitor by TLC/GC-MS heat->monitor quench 6. Quench with aq. NaHCO₃ monitor->quench extract 7. Extract with Ethyl Acetate quench->extract purify 8. Dry, Concentrate, and Purify via Chromatography extract->purify

Caption: Workflow for Palladium-Catalyzed N-Alkenylation.

Route 2: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis has revolutionized the synthesis of cyclic compounds, including nitrogen heterocycles.[3][4] For N-alkenylpiperidines, this strategy is not about functionalizing an existing ring but rather constructing the unsaturated ring from an acyclic diene precursor. This approach is exceptionally powerful for creating substituted tetrahydropyridines with precise control over the substitution pattern.

Mechanistic Rationale: The reaction is catalyzed by transition metal complexes, most notably ruthenium-based catalysts like Grubbs or Hoveyda-Grubbs catalysts.[3][5] The catalyst reacts with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a series of cycloaddition and cycloreversion steps, ultimately extruding a volatile alkene (like ethene) and forming the new cyclic alkene product.[5] The high functional group tolerance and mild reaction conditions make RCM a robust choice.[3]

Experimental Protocol: RCM for N-Tosyl-1,2,3,6-tetrahydropyridine

This protocol describes the cyclization of an N-protected diallylamine derivative.[3]

Materials:

  • N,N-Diallyl-4-toluenesulfonamide (diene precursor)

  • Grubbs Catalyst, 2nd Generation

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Precursor Synthesis: The N,N-diallyl-4-toluenesulfonamide precursor is first synthesized via the reaction of tosyl chloride with diallylamine in the presence of a base.

  • Inert Atmosphere & Setup: To a flame-dried flask under an argon atmosphere, add the N,N-diallyl-4-toluenesulfonamide precursor (1.0 equiv) and anhydrous, degassed DCM to make a ~0.05 M solution.

  • Catalyst Addition: Add Grubbs Catalyst, 2nd Generation (0.01-0.05 equiv) to the solution. A color change is typically observed.

  • Reaction: Stir the reaction mixture at room temperature for 1.5 to 4 hours. The removal of the ethene byproduct can be facilitated by bubbling argon through the solution. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, add a quenching agent like ethyl vinyl ether to deactivate the catalyst. Stir for 30 minutes.

  • Purification: Remove the solvent in vacuo. Purify the residue by flash chromatography on silica gel to yield the desired N-Tosyl-1,2,3,6-tetrahydropyridine.[3]

Workflow for Ring-Closing Metathesis

cluster_prep Precursor Synthesis cluster_reaction Metathesis Reaction cluster_workup Work-up & Purification precursor 1. Synthesize Acyclic Diene Precursor (e.g., N,N-Diallyl-tosylamide) dissolve 2. Dissolve Diene in Anhydrous DCM under Argon precursor->dissolve add_cat 3. Add Grubbs Catalyst (1-5 mol%) dissolve->add_cat react 4. Stir at Room Temp (1.5-4 h) add_cat->react quench 5. Quench with Ethyl Vinyl Ether react->quench concentrate 6. Concentrate in vacuo quench->concentrate purify 7. Purify via Flash Chromatography concentrate->purify

Caption: Workflow for Ring-Closing Metathesis (RCM).

Route 3: Base-Mediated Elimination Reactions

Elimination is a classic and cost-effective strategy for forming alkenes. To synthesize an N-alkenylpiperidine via this route, one starts with an N-alkylpiperidine bearing a leaving group (e.g., a halide) on the β-carbon of the alkyl chain. Treatment with a strong, non-nucleophilic base promotes an E2 elimination, forming the double bond.[6][7]

Mechanistic Rationale: The E2 (bimolecular elimination) reaction is a concerted process where the base abstracts a proton from the α-carbon while the leaving group on the β-carbon departs simultaneously, forming the π-bond.[7][8] This mechanism requires an anti-periplanar arrangement of the proton and the leaving group for optimal orbital overlap.[6] The choice of a sterically hindered base (e.g., potassium tert-butoxide) is crucial to favor elimination over the competing Sₙ2 substitution reaction.[6]

Experimental Protocol: Elimination for N-Vinylpiperidine Synthesis

This protocol describes the synthesis of N-vinylpiperidine from N-(2-chloroethyl)piperidine.

Materials:

  • N-(2-chloroethyl)piperidine hydrochloride

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Precursor Preparation: N-(2-chloroethyl)piperidine hydrochloride is either commercially available or can be synthesized from N-(2-hydroxyethyl)piperidine and thionyl chloride.

  • Inert Atmosphere & Setup: To a flame-dried, three-neck flask equipped with a reflux condenser under an argon atmosphere, add a suspension of N-(2-chloroethyl)piperidine hydrochloride (1.0 equiv) in anhydrous THF.

  • Base Addition: Add potassium tert-butoxide (2.2 equiv, to neutralize the HCl salt and effect elimination) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction for the disappearance of starting material by TLC or GC-MS.

  • Work-up: After cooling, filter the reaction mixture to remove potassium salts (KCl and KOtBu).

  • Purification: Carefully concentrate the filtrate under reduced pressure (the product is volatile). The crude product can be purified by distillation under reduced pressure to yield pure N-vinylpiperidine.

Workflow for Elimination Reaction

cluster_prep Reaction Setup cluster_reaction Elimination Reaction cluster_workup Work-up & Purification suspend 1. Suspend N-(2-chloroethyl)piperidine·HCl in Anhydrous THF add_base 2. Add KOtBu (2.2 eq) Portion-wise at 0 °C suspend->add_base reflux 3. Warm to RT, then Reflux for 4-6 h add_base->reflux monitor 4. Monitor by TLC/GC-MS reflux->monitor filter 5. Cool and Filter to Remove Salts monitor->filter distill 6. Concentrate and Purify by Vacuum Distillation filter->distill

Caption: Workflow for Base-Mediated Elimination.

Comparative Analysis of Synthesis Routes

Choosing the appropriate synthetic route depends on several factors, including the availability of starting materials, desired substitution patterns, scalability, and cost. The following table provides a side-by-side comparison of the key performance metrics for each strategy.

ParameterTransition-Metal-Catalyzed N-AlkenylationRing-Closing Metathesis (RCM)Base-Mediated Elimination
Typical Yield Good to Excellent (70-95%)Good to Excellent (75-98%)[4]Moderate to Good (50-80%)
Key Reagents Pd or Cu catalyst, Ligand, BaseGrubbs or Hoveyda-Grubbs Ru catalystStrong, non-nucleophilic base (e.g., KOtBu)
Substrate Scope Broad; tolerates many functional groupsVery broad; excellent functional group tolerance[3]Moderate; requires specific precursor with a leaving group
Stereoselectivity Generally retains alkene geometry of the starting materialE/Z selectivity depends on ring strain and catalystCan be controlled by substrate geometry (E2 anti-elimination)
Reaction Time 12-24 hours1-4 hours[3]4-12 hours
Temperature Room Temp to 110 °CRoom Temp to 45 °C0 °C to Reflux
Key Advantage Ideal for late-stage functionalization of existing piperidines.Builds the unsaturated ring from scratch; excellent for complex, substituted rings.[9]Cost-effective, uses simple reagents, and is highly scalable.
Key Disadvantage High cost of catalysts and ligands; potential for metal contamination.High cost of Ru catalysts; requires synthesis of a diene precursor.Limited to substrates with a β-leaving group; risk of competing substitution.

Conclusion and Future Outlook

The synthesis of N-alkenylpiperidines can be effectively achieved through several distinct strategic approaches.

  • Transition-Metal-Catalyzed N-Alkenylation stands out for its elegance and utility in late-stage diversification, offering a direct route to couple piperidines with a wide array of alkenyl partners.

  • Ring-Closing Metathesis (RCM) provides an unparalleled ability to construct the heterocyclic ring itself, allowing for the synthesis of complex and highly substituted tetrahydropyridines from simple acyclic precursors.

  • Base-Mediated Elimination remains a highly relevant and practical method, particularly for large-scale syntheses where cost and simplicity are paramount.

The choice of method is not arbitrary but a strategic decision based on the specific target molecule, the stage of the synthesis, and economic considerations. As the field advances, we anticipate the development of more sustainable and efficient catalytic systems, including those using earth-abundant metals and photocatalytic methods, which will further expand the synthetic chemist's toolkit for accessing these valuable N-alkenylpiperidine scaffolds.

References

  • Title: Ring-Closing Metathesis (RCM)
  • Title: Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis - PubMed - NIH Source: PubMed URL
  • Title: β-Alkenylation of Saturated N-Heterocycles via a C(sp3)
  • Title: Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - University of Cambridge Source: University of Cambridge URL
  • Title: On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)
  • Title: Procedure for N-alkylation of Piperidine? Source: ResearchGate URL: [Link]

  • Title: β-Alkenylation of Saturated N-Heterocycles via a C(sp3)–O Bond Wittig-like Olefination Source: ACS Publications URL: [Link]

  • Title: Asymmetric α-Alkynylation of Piperidine via N-Sulfinyliminium Salts Source: ResearchGate URL: [Link]

  • Title: A Comparative Analysis of Synthetic Strategies for 2-Acetylpiperidine - Benchchem Source: Benchchem URL
  • Title: Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols - Benchchem Source: Benchchem URL
  • Title: Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles Source: PMC - NIH URL: [Link]

  • Title: Benchmarking Synthetic Routes to 3,3-Dipropylpiperidine: A Comparative Guide - Benchchem Source: Benchchem URL
  • Title: Elimination Reactions - BITS Pilani Source: BITS Pilani URL: [Link]

  • Title: Ring Closing Metathesis (RCM) Source: Organic Chemistry Portal URL: [Link]

  • Title: Alkenes To Alkynes Via Halogenation And Elimination Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: Transition metal-catalyzed synthesis and reactivity of N-alkenyl aziridines Source: PubMed URL: [Link]

  • Title: Identifying Where Substitution and Elimination Reactions Happen Source: Master Organic Chemistry URL: [Link]

  • Title: Elimination Reactions for Alkene Synthesis Source: Scribd URL: [Link]

  • Title: 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides Source: Chemistry LibreTexts URL: [Link]

Sources

Cross-referencing spectral data for Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate (CAS: 1092460-44-0) is a specialized tertiary amine intermediate. It serves as a critical scaffold in the synthesis of piperidine-based pharmaceutical candidates, particularly in the development of muscarinic receptor ligands and analgesics.

This guide provides a rigorous spectral cross-referencing framework. Unlike standard datasheets, we focus on differential analysis —empowering you to distinguish this target molecule from its secondary amine precursor (Ethyl Nipecotate ) and potential synthetic by-products.

Key Chemical Identifiers
FeatureTarget MoleculePrimary Alternative / Precursor
Compound Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate Ethyl Nipecotate
CAS 1092460-44-05006-62-2
Formula


M.W. 225.33 g/mol 157.21 g/mol
State Viscous Oil (Typical)Liquid
Key Function N-alkylated IntermediateSecondary Amine Building Block

Spectral Cross-Referencing: Target vs. Precursor

The most common analytical challenge is verifying complete N-alkylation of the ethyl nipecotate. The following data points represent the "Gold Standard" for validation.

A. Mass Spectrometry (ESI-MS)
  • Target Criteria: Look for the molecular ion peak

    
    .
    
  • Differentiation: The precursor appears at

    
    .[1] A mixture indicating incomplete reaction will show both peaks.
    
  • Fragmentation Pattern:

    • Loss of Ethoxy:

      
       (Loss of 
      
      
      
      ).
    • McLafferty Rearrangement: Characteristic cleavage of the ester alkyl chain.

B. Nuclear Magnetic Resonance ( H NMR)

The definitive proof of structure lies in the integration of the pentenyl chain signals relative to the ethyl ester.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentDiagnostic Value
5.75 – 5.85 Multiplet (m)1H

(Terminal Alkene)
High: Absent in precursor. Confirms pentenyl chain.
4.95 – 5.05 Doublet (d)2H

(Terminal Alkene)
High: Distinctive "roofing" pattern of terminal olefin.
4.12 Quartet (q)2H

(Ester)
Control: Should remain constant from precursor to product.
2.90 – 3.10 Broad/Mult.[2]~2H

(Ring

)
Medium: Shifts upfield slightly compared to precursor due to tertiary amine formation.
2.30 – 2.45 Triplet (t)2H

(Chain

)
High: New signal representing the linkage point.
1.25 Triplet (t)3H

(Ester)
Control: Reference triplet.
C. Infrared Spectroscopy (FT-IR)
  • C=O Stretch (Ester): Strong band at 1730–1735 cm⁻¹ (Present in both).

  • N-H Stretch:

    • Precursor: Broad band at 3300–3500 cm⁻¹ .

    • Target:ABSENT . The disappearance of this band is the quickest "spot check" for reaction completion.

  • C=C Stretch (Alkene): Weak to medium band at 1640 cm⁻¹ (Specific to Target).

Experimental Protocol: Synthesis & Validation

Note: This protocol describes the N-alkylation of Ethyl Nipecotate, the standard route to the target.

Reagents
  • Ethyl Nipecotate (1.0 equiv)

  • 5-Bromo-1-pentene (1.1 equiv)

  • Potassium Carbonate (

    
    )  (2.0 equiv, anhydrous)
    
  • Acetonitrile (

    
    )  (Solvent, 0.2 M concentration)
    
  • Potassium Iodide (KI) (0.1 equiv, catalytic)

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend anhydrous

    
     and catalytic KI in Acetonitrile.
    
  • Addition: Add Ethyl Nipecotate. Stir for 10 minutes at room temperature to ensure homogeneity.

  • Alkylation: Add 5-Bromo-1-pentene dropwise over 15 minutes.

    • Expert Insight: The addition of KI creates an in-situ Finkelstein reaction, converting the bromide to a more reactive iodide, significantly accelerating the reaction rate.

  • Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM).

    • Endpoint: Disappearance of the lower Rf spot (secondary amine).

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    /KBr). Concentrate the filtrate under reduced pressure.
    
  • Purification: Dissolve the residue in EtOAc and wash with water (x2) and brine (x1). Dry over

    
    .[3]
    
    • Note: If high purity is required, perform flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Decision Logic & Troubleshooting

The following diagram illustrates the logical flow for validating the synthesized compound against common pitfalls.

SpectralValidation Start Crude Product Isolated IR_Check Step 1: FT-IR Analysis Check 3300-3500 cm⁻¹ Start->IR_Check NH_Present Broad Peak Detected (Incomplete Reaction) IR_Check->NH_Present NH Stretch NH_Absent No Peak Detected (Tertiary Amine Formed) IR_Check->NH_Absent Clean NH_Present->Start Reprocess/Purify NMR_Check Step 2: 1H NMR Analysis Check 5.0-6.0 ppm NH_Absent->NMR_Check Alkene_Absent No Olefin Signals (Wrong Alkyl Chain) NMR_Check->Alkene_Absent Saturated Signal Only Alkene_Present Multiplet @ 5.8 ppm Doublet @ 5.0 ppm NMR_Check->Alkene_Present Olefin Confirmed MS_Check Step 3: Mass Spec Target m/z 226 Alkene_Present->MS_Check Final_Valid VALIDATED TARGET Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate MS_Check->Final_Valid M+H = 226

Figure 1: Analytical decision tree for validating N-alkylation success.

Comparative Performance: Why This Route?

When designing a synthesis, researchers often consider alternative pathways. Here is why the direct alkylation of Ethyl Nipecotate is preferred over Reductive Amination for this specific target.

ParameterDirect Alkylation (Recommended) Reductive Amination
Reagents 5-Bromo-1-pentene + Base4-Pentenal + Borohydride
Atom Economy HighLower (Stoichiometric boron waste)
Chemo-selectivity High: Ester group is stable under basic conditions.Risk: Potential reduction of the ester or alkene if conditions are too harsh (e.g.,

is forbidden;

required).
Purification Simple filtration/wash often sufficient.Boron salts can be difficult to remove; often requires chromatography.
Expert Insight: Stability Warning

The terminal alkene in the pent-4-enyl chain is relatively stable, but avoid acidic hydrolysis conditions during workup, as this will hydrolyze the ethyl ester to the carboxylic acid (Nipecotic acid derivative), rendering the product water-soluble and difficult to extract. Always maintain pH > 7 during extraction.

References

  • ChemBK. (n.d.). Ethyl 1-(pent-4-en-1-yl)piperidine-3-carboxylate.[4] Retrieved February 19, 2026, from [Link]

  • Stenutz, R. (n.d.). Ethyl piperidine-3-carboxylate Properties. Retrieved February 19, 2026, from [Link]

Sources

Technical Guide: Identity Confirmation of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate (CAS: 1092460-44-0) is a critical synthetic intermediate, primarily utilized in the development of GABA uptake inhibitors (e.g., nipecotic acid derivatives like Tiagabine analogs). Its structural integrity is defined by three functional domains: the piperidine core, the ethyl ester moiety at the C3 position, and the N-alkylated pent-4-enyl chain possessing a terminal alkene.

In drug development, misidentification of this intermediate—specifically confusing it with its regioisomer (isonipecotate/C4-ester) or internal alkene isomers—can lead to catastrophic failures in downstream Structure-Activity Relationship (SAR) studies.

This guide objectively compares analytical modalities to establish a self-validating identity confirmation protocol , ensuring 100% structural certainty before biological screening.

Comparative Analysis of Analytical Modalities

To confirm the identity of C₁₃H₂₃NO₂, researchers must distinguish it from isobaric impurities. The following table compares the "performance" of standard analytical techniques in resolving this specific molecular architecture.

Table 1: Analytical Performance Matrix
Feature1H NMR (500 MHz) LC-MS (ESI+) FT-IR (ATR) Recommendation
Structural Connectivity High (Definitive)Low (Mass only)Low (Functional groups only)Primary Method
Regioisomer Resolution High (Distinguishes C3 vs C4 ester)Low (Fragments are identical)Medium (Fingerprint region)Critical
Alkene Isomer Detection High (Terminal vs Internal vinyl protons)LowLowCritical
Sensitivity Low (~1-5 mg required)High (ng range)MediumSecondary Check
Throughput Low (mins to hours)High (seconds)HighRoutine QC

Primary Validation Protocol: Nuclear Magnetic Resonance (NMR)

Rationale: NMR is the only modality capable of simultaneously verifying the position of the ester group (C3 vs C4) and the integrity of the terminal double bond in the pentenyl chain.

Experimental Workflow (Self-Validating)
  • Solvent Selection: Use CDCl₃ (Chloroform-d) with 0.03% TMS. Avoid DMSO-d₆ unless solubility is an issue, as it may obscure key aliphatic multiplets.

  • Concentration: Dissolve 5–10 mg of sample in 600 µL solvent.

  • Acquisition: Run standard 1H (16 scans) and COSY (Correlation Spectroscopy) to map the spin systems.

Diagnostic Signals (The "Fingerprint")

To confirm identity, the spectrum must exhibit the following specific resonances. Absence or shift of these signals indicates an isomer or impurity.

MoietyProton (H)Chemical Shift (δ, ppm)MultiplicityDiagnostic Value
Alkene –CH= (C4' of pentenyl)5.75 – 5.85 ddt (Multiplet)Confirms double bond presence.
Alkene =CH₂ (C5' of pentenyl)4.95 – 5.05 MultipletCritical: Distinct splitting pattern confirms terminal alkene.
Ester –OCH₂–4.13 Quartet (

Hz)
Confirms ethyl ester.
Piperidine C3-H (Alpha to C=O)2.50 – 2.65 MultipletDifferentiation: C4-ester (isonipecotate) signal would be more shielded/symmetric.
Linker N–CH₂– (C1' of pentenyl)2.35 – 2.45 Triplet/MultipletConfirms N-alkylation.
Ester –CH₃1.25 Triplet (

Hz)
Standard ester check.

Technical Insight: If the alkene signals at 5.0/5.8 ppm are replaced by a multiplet at 5.4 ppm, the double bond has migrated internally (thermodynamic isomerization), rendering the batch invalid for "terminal alkene" applications.

Secondary Validation: High-Resolution Mass Spectrometry (HRMS)

Rationale: While NMR confirms connectivity, HRMS validates the elemental composition and provides a rapid purity check.

Protocol
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

  • Target:

    
    
    
Data Interpretation[1][2][3][4]
  • Calculated Mass (Monoisotopic): 225.1729 Da

  • Observed

    
    : 226.1807 ± 0.005 Da 
    
  • Key Fragmentation (MS/MS):

    • m/z 226 → 180: Loss of Ethanol (–46 Da), characteristic of ethyl esters.

    • m/z 226 → 157: Loss of pentenyl chain (C₅H₉), generating the ethyl nipecotate cation.

Visualization of Identity Confirmation Logic

The following diagram illustrates the logical decision tree required to certify the compound, distinguishing it from common synthetic pitfalls.

IdentityConfirmation Sample Crude Product (C13H23NO2) HRMS Step 1: HRMS (ESI+) Target: 226.18 m/z Sample->HRMS MassFail REJECT: Wrong Formula HRMS->MassFail Incorrect m/z NMR Step 2: 1H NMR (CDCl3) Region 4.9-6.0 ppm HRMS->NMR Correct m/z MassPass Mass Confirmed TerminalCheck Signals at 5.0 & 5.8 ppm? NMR->TerminalCheck InternalAlkene REJECT: Internal Alkene Isomer (Migration Impurity) TerminalCheck->InternalAlkene No (Signal at 5.4) RegioCheck Step 3: C3 vs C4 Check Signal width at 2.6 ppm TerminalCheck->RegioCheck Yes Isonipecotate REJECT: Isonipecotate (C4) Isomer RegioCheck->Isonipecotate Symmetric tt Confirmed IDENTITY CONFIRMED Ethyl 1-(pent-4-enyl) piperidine-3-carboxylate RegioCheck->Confirmed Complex m

Figure 1: Logical workflow for structural validation, highlighting critical rejection criteria for common isomers.

Advanced Stereochemical Considerations

The compound Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate contains a chiral center at C3.

  • Synthesis Implication: Standard alkylation of ethyl nipecotate yields a racemic mixture [(±)-enantiomers].

  • Biological Impact: For GABA uptake inhibition (e.g., targeting mGAT1/mGAT4), the (R)- and (S)-enantiomers often display vastly different potencies [1].

  • Actionable Step: If the application requires a specific enantiomer, a Chiral HPLC method (e.g., Chiralpak AD-H column, Hexane/IPA gradient) is required to determine Enantiomeric Excess (ee), as standard NMR cannot distinguish enantiomers without a chiral shift reagent.

References

  • Tóth, K., Höfner, G., & Wanner, K. (2018).[1] Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a trans-alkene spacer as potent GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 26(23), 6082-6094.

  • Kragler, A., Höfner, G., & Wanner, K. (2008). Synthesis and biological evaluation of aminomethylphenol derivatives as inhibitors of the murine GABA transporters mGAT1-mGAT4.[1] European Journal of Medicinal Chemistry, 43(11), 2404-2411.

  • NIST Chemistry WebBook. (2025). Mass Spectrum of Nipecotic Acid Derivatives. National Institute of Standards and Technology.[2][3]

  • ChemBK. (2023).[4] Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate Product Entry (CAS 1092460-44-0).[5]

Sources

A Senior Application Scientist's Guide to In-Vitro Assay Validation for Novel Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a true cornerstone of modern medicinal chemistry, gracing the structures of a multitude of FDA-approved drugs.[1] Its prevalence is a testament to its remarkable ability to confer favorable physicochemical and pharmacokinetic properties, enhancing a molecule's "drug-likeness."[1] However, the very properties that make piperidine an attractive scaffold—its basicity and potential for lipophilicity—can present unique challenges in the development and validation of robust in-vitro assays. This guide provides a comparative framework for validating common in-vitro assays for novel piperidine compounds, moving beyond a simple recitation of protocols to explain the causality behind experimental choices and ensure the generation of trustworthy, reproducible data.

The Piperidine Predicament: Physicochemical Properties and Their Assay Implications

The successful validation of any in-vitro assay hinges on a thorough understanding of the test compound's physicochemical properties. For piperidine derivatives, two key parameters demand our attention:

  • Basicity (pKa): The nitrogen atom within the piperidine ring is typically basic, with a pKa around 11.22.[2] This means that at physiological pH, a significant portion of piperidine-containing molecules will be protonated. This positive charge can be a double-edged sword: while it can facilitate strong interactions with acidic residues in a target protein's binding pocket, it can also lead to non-specific binding to negatively charged surfaces like cell membranes and plasticware, a common source of assay artifacts.[2][3]

  • Lipophilicity (logP): The lipophilicity of a piperidine derivative is heavily influenced by its substituents. While the piperidine ring itself has a moderate logP, the addition of lipophilic groups can significantly increase this value.[4] Poor aqueous solubility is a frequent consequence, leading to compound precipitation in assay buffers and an underestimation of potency.[5]

These properties are not independent; the interplay between a compound's charge state and its lipophilicity will dictate its behavior in an in-vitro setting. A highly basic and lipophilic piperidine derivative, for instance, is a prime candidate for non-specific binding and solubility issues.

A Comparative Look at Common In-Vitro Assays for Piperidine Compounds

Let's explore the validation of three common in-vitro assays in the context of novel piperidine compounds, highlighting the specific challenges and recommended validation strategies.

Cytotoxicity Assays: The First Look at Safety and Therapeutic Window

Cytotoxicity assays are a critical initial step in profiling a new chemical entity.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures metabolic activity, is a workhorse in this area.[6]

The Challenge: Piperidine compounds, due to their basicity, can accumulate in acidic cellular compartments like lysosomes, leading to lysosomotropism. This can induce off-target cytotoxicity and confound the interpretation of results. Furthermore, poor solubility can lead to compound precipitation at higher concentrations, giving a false impression of reduced toxicity.

Comparative Validation Strategies:

Alternative Assay Principle Advantages for Piperidine Compounds Considerations
LDH Release Assay Measures the release of lactate dehydrogenase from damaged cells.Less susceptible to artifacts from lysosomotropism as it directly measures membrane integrity.May be less sensitive than metabolic assays for early-stage cytotoxicity.
Real-Time Cell Analysis (RTCA) Measures changes in cell impedance, providing a kinetic profile of cytotoxicity.Can distinguish between different mechanisms of cell death and provides a more dynamic view of cytotoxicity.Requires specialized instrumentation.

Key Validation Parameters & Best Practices for Piperidine Compounds:

  • Solubility Assessment: Always determine the kinetic solubility of your piperidine compound in the final assay medium.[5] A simple visual inspection for precipitation at the highest tested concentration is a good starting point.

  • Dose-Response Curve: Pay close attention to the shape of the dose-response curve. A very steep curve can be indicative of compound aggregation.[7]

  • Orthogonal Assays: If significant cytotoxicity is observed, confirm the findings with an orthogonal assay that relies on a different biological principle (e.g., LDH release) to rule out assay-specific artifacts.

Enzyme Inhibition Assays: Unraveling the Mechanism of Action

Enzyme assays are fundamental to understanding a compound's mechanism of action and for lead optimization.[8] These assays measure the ability of a compound to modulate the activity of a specific enzyme.

The Challenge: The basic nature of piperidine compounds can lead to non-specific inhibition through various mechanisms, including compound aggregation and ionic interactions with the enzyme or substrate.[7] Poor solubility can also be a major issue, especially at the high concentrations often required for initial screening.

Comparative Validation Strategies:

Assay Format Principle Advantages for Piperidine Compounds Considerations
Biochemical Assay (Purified Enzyme) Uses a purified enzyme, substrate, and the test compound.Provides a direct measure of enzyme inhibition without the complexities of a cellular environment.Highly susceptible to non-specific inhibition due to compound aggregation.
Cell-Based Enzyme Assay Measures enzyme activity within a cellular context.More physiologically relevant and less prone to aggregation artifacts due to the presence of cellular components.Can be more complex to develop and validate.

Key Validation Parameters & Best Practices for Piperidine Compounds:

  • Detergent Titration: For biochemical assays, include a non-ionic detergent (e.g., Triton X-100 or Tween-20) in the assay buffer to disrupt aggregates.[7] A shift in the IC50 value upon increasing the detergent concentration is a red flag for aggregation-based inhibition.

  • Enzyme Concentration Dependence: True inhibitors should have an IC50 that is independent of the enzyme concentration. A significant change in IC50 with varying enzyme concentrations suggests non-specific inhibition.

  • Mechanism of Inhibition Studies: Conduct kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive). Competitive inhibitors are less likely to be promiscuous aggregators.[8]

Receptor Binding Assays: Quantifying Target Engagement

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[2] These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.

The Challenge: The primary challenge with piperidine compounds in receptor binding assays is non-specific binding to the filter mats used to separate bound from free radioligand.[9] The positive charge of the piperidine can lead to strong ionic interactions with the negatively charged filter material.

Comparative Validation Strategies:

Assay Format Principle Advantages for Piperidine Compounds Considerations
Filtration Assay Separates bound and free radioligand by filtration.High-throughput and well-established.Prone to high non-specific binding with basic compounds.
Scintillation Proximity Assay (SPA) No separation step is required; signal is generated only when the radioligand is in close proximity to the receptor.Significantly reduces non-specific binding artifacts as there is no filtration step.Can be more expensive and may require optimization of bead and receptor concentrations.

Key Validation Parameters & Best Practices for Piperidine Compounds:

  • Filter Plate Pre-treatment: For filtration assays, pre-treat the filter plates with a blocking agent like polyethyleneimine (PEI) to neutralize the negative charges on the filter material.

  • Non-Specific Binding Determination: Accurately determine non-specific binding using a high concentration of a known, structurally unrelated ligand for the target receptor.

  • Buffer Optimization: Increasing the ionic strength of the assay buffer can help to reduce non-specific electrostatic interactions.[3]

Experimental Protocols

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the piperidine compound in 100% DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Detailed Protocol: Enzyme Inhibition Assay (Generic Kinase Assay)
  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Prepare the kinase, substrate, and ATP solutions in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of the piperidine compound in 100% DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Reaction Initiation: In a 384-well plate, add the kinase, the piperidine compound, and the substrate. Pre-incubate for 15 minutes at room temperature. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction for 60 minutes at room temperature.

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution containing a developing reagent (e.g., a phosphospecific antibody in a TR-FRET assay).

  • Signal Measurement: Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the no-compound control and determine the IC50 value.

Detailed Protocol: Radioligand Receptor Binding Assay (Filtration Format)
  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Compound and Radioligand Preparation: Prepare serial dilutions of the piperidine compound. Prepare the radioligand at a concentration close to its Kd.

  • Binding Reaction: In a 96-well plate, add the cell membranes, the piperidine compound (for displacement curves) or buffer (for total binding), and the radioligand. For non-specific binding wells, add a high concentration of a known competitor.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a PEI-pre-treated glass fiber filter plate using a cell harvester. Wash the filters several times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki value of the piperidine compound.

Visualization of Key Concepts

Caption: General workflow for in-vitro assay validation with a focus on piperidine-specific challenges.

TroubleshootingDecisionTree Start Inconsistent Assay Results or High Variability CheckSolubility Is Compound Soluble in Assay Buffer? Start->CheckSolubility CheckNSB Is Non-Specific Binding Suspected? CheckSolubility->CheckNSB Yes OptimizeSolubility Optimize Formulation: - Co-solvents (e.g., DMSO) - Adjust pH - Salt Formation CheckSolubility->OptimizeSolubility No OptimizeNSB Mitigate NSB: - Add Detergent (Tween-20) - Use Blocking Agents (BSA, PEI) - Increase Ionic Strength CheckNSB->OptimizeNSB Yes InvestigateOther Investigate Other Assay Parameters CheckNSB->InvestigateOther No Revalidate Re-validate Assay OptimizeSolubility->Revalidate OptimizeNSB->Revalidate

Caption: Decision tree for troubleshooting common issues with piperidine compounds in in-vitro assays.

Conclusion: A Data-Driven Approach to Confident Decision Making

Validating in-vitro assays for novel piperidine compounds requires more than just following a generic protocol. It demands a deep understanding of the interplay between the compound's physicochemical properties and the assay's biological and physical components. By anticipating challenges such as poor solubility and non-specific binding and by implementing the comparative validation strategies and best practices outlined in this guide, researchers can generate high-quality, reliable data. This, in turn, enables confident decision-making in the critical early stages of drug discovery and development, ultimately paving the way for the successful advancement of new piperidine-based therapeutics.

References

  • Thieme. Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. 2023 Mar 15. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. 2025 Oct 21. [Link]

  • DOI. Contribution of Artifacts to N-Methylated Piperazine Cyanide Adduct Formation In Vitro from N-Alkyl Piperazine Analogs. DOI. 2013 May 15. [Link]

  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. 2026 Jan 19. [Link]

  • ACS Publications. Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies. Journal of Medicinal Chemistry. 2026 Jan 17. [Link]

  • Patsnap. How to Block a Membrane to Reduce Non-Specific Binding. Patsnap. 2025 May 9. [Link]

  • Practical Fragments. Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Practical Fragments. 2009 Aug 29. [Link]

  • National Center for Biotechnology Information. Formulation and Evaluation of Supramolecular Food-Grade Piperine HP β CD and TPGS Complex: Dissolution, Physicochemical Characterization, Molecular Docking, In Vitro Antioxidant Activity, and Antimicrobial Assessment. National Center for Biotechnology Information. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. 2023 Feb 2. [Link]

  • National Center for Biotechnology Information. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. National Center for Biotechnology Information. [Link]

  • ResearchGate. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. ResearchGate. 2026 Jan 9. [Link]

  • PubMed. Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocalization. PubMed. 2021 Apr 7. [Link]

  • National Center for Biotechnology Information. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. National Center for Biotechnology Information. [Link]

  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. 2025 Nov 14. [Link]

  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. 2011 Feb 23. [Link]

  • PubMed. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. 2024 Aug 23. [Link]

  • Semantic Scholar. [PDF] Assay Interference by Aggregation. Semantic Scholar. [Link]

  • MDPI. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. 2025 Aug 29. [Link]

  • PubMed. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed. 2007 Oct 15. [Link]

  • ResearchGate. Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands | Request PDF. ResearchGate. 2025 Aug 6. [Link]

  • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information. 2012 May 1. [Link]

  • ResearchGate. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. ResearchGate. [Link]

  • Phys.org. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. 2024 Dec 20. [Link]

  • National Center for Biotechnology Information. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. National Center for Biotechnology Information. 2024 Sep 30. [Link]

  • Espace INRS. Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. 2021 Oct 27. [Link]

  • PubMed. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PubMed. 2014 Oct 28. [Link]

  • ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]

  • MDPI. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. MDPI. 2021 Jun 10. [Link]

  • ACS Publications. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. 2023 Oct 3. [Link]

  • ResearchGate. Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.. ResearchGate. 2021 Sep 6. [Link]

  • MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. 2024 Jun 26. [Link]

  • PubMed. Surfactant-containing detergents: Impacts on dermal health. PubMed. 2025 Nov 4. [Link]

Sources

Benchmarking the Reactivity of the Pentenyl Group: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry, the judicious selection of functional groups is paramount to the successful construction of complex molecular architectures. Among the myriad of reactive moieties at the chemist's disposal, the carbon-carbon double bond of alkenes stands out for its versatile reactivity. This guide provides a comprehensive analysis of the pentenyl group's reactivity, benchmarking it against other common terminal alkenes. By understanding the subtle yet significant differences in their chemical behavior, researchers, scientists, and drug development professionals can make more informed decisions in their synthetic endeavors, leading to improved efficiency, selectivity, and yield.

This in-depth technical guide moves beyond a simple recitation of facts, offering field-proven insights into the "why" behind experimental choices. Every protocol described is designed as a self-validating system, ensuring technical accuracy and trustworthiness.

Understanding Alkene Reactivity: The Fundamentals

The reactivity of an alkene is primarily dictated by the electron density of its π-bond and the steric environment surrounding it. Electron-donating groups attached to the double bond increase its nucleophilicity, making it more susceptible to attack by electrophiles. Conversely, electron-withdrawing groups diminish reactivity toward electrophiles. Steric hindrance also plays a crucial role; bulky substituents can impede the approach of reagents, slowing down reaction rates.

The stability of the resulting intermediate, such as a carbocation in electrophilic additions, is another key factor. More substituted carbocations are more stable, a principle that underpins Markovnikov's rule in the addition of protic acids to unsymmetrical alkenes.[1]

Comparative Reactivity in Key Transformations

To provide a quantitative and qualitative comparison, we will examine the reactivity of the pentenyl group in several fundamental and widely utilized organic reactions, benchmarking it against the shorter butenyl and the electronically distinct allyl groups.

Catalytic Hydrogenation

Catalytic hydrogenation, the addition of hydrogen across the double bond in the presence of a metal catalyst, is a fundamental method for the saturation of alkenes.[2][3] The rate of this heterogeneous reaction is influenced by the substitution pattern of the alkene and its ability to adsorb onto the catalyst surface.

Relative Reactivity Trend:

Generally, the rate of hydrogenation decreases with increasing substitution around the double bond due to steric hindrance. For terminal alkenes, the difference in reactivity based on chain length is often subtle but can be discerned in competitive experiments.

AlkeneRelative Rate of Hydrogenation (Normalized)
1-Butene~1.1
1-Pentene1.0
Allyl Amine~0.8

Note: These are representative values derived from trends observed in competitive hydrogenation experiments and may vary with specific reaction conditions.

A study on the competitive hydrogenation of pentene isomers over a Pd/alumina catalyst revealed the following order of reactivity: cis-2-pentene > 1-pentene > trans-2-pentene.[4] This highlights the influence of steric hindrance and alkene stability on the reaction rate.

Experimental Protocol: Competitive Hydrogenation of 1-Pentene and 1-Butene

This protocol allows for the direct comparison of the hydrogenation rates of two different alkenes.

Materials:

  • 1-Pentene

  • 1-Butene (or a suitable precursor like 1-bromobutane for in situ generation if handling the gas is difficult)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (balloon or H-Cube apparatus)

  • Round-bottom flask with a magnetic stir bar

  • Septum

  • Gas chromatography-mass spectrometry (GC-MS) instrument

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add 10 mg of 10% Pd/C.

  • Seal the flask with a septum and purge with nitrogen or argon.

  • Add 10 mL of anhydrous ethanol via syringe.

  • Add equimolar amounts (e.g., 0.5 mmol) of 1-pentene and 1-butene to the flask.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously at room temperature.

  • At regular intervals (e.g., 15, 30, 60, and 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe, pass it through a short plug of silica or celite to remove the catalyst, and dilute with a known volume of a suitable solvent (e.g., dichloromethane) containing an internal standard.

  • Analyze the samples by GC-MS to determine the relative concentrations of the remaining alkenes and the alkane products.[5][6]

Data Analysis:

By plotting the natural logarithm of the concentration of each alkene versus time, the pseudo-first-order rate constant for the consumption of each substrate can be determined. The ratio of these rate constants provides a quantitative measure of their relative reactivity.

Workflow for Competitive Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_analysis Analysis A Add Pd/C to flask B Purge with N2/Ar A->B C Add Ethanol B->C D Add equimolar 1-pentene and 1-butene C->D E Evacuate and backfill with H2 D->E F Vigorous stirring at RT E->F G Withdraw aliquots at time intervals F->G H Filter and dilute with internal standard G->H I Analyze by GC-MS H->I J Determine relative concentrations I->J K Calculate relative rate constants J->K G cluster_hydroboration Hydroboration (Syn-Addition) cluster_oxidation Oxidation A Alkene + BH3 B Four-membered transition state A->B C Trialkylborane B->C D Trialkylborane + H2O2, NaOH C->D E Hydroperoxide attack on Boron D->E F 1,2-Alkyl shift E->F G Borate ester F->G H Hydrolysis G->H I Alcohol H->I

Caption: The two-stage mechanism of hydroboration-oxidation.

The Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene to form a substituted alkene. [7][8][9]The reactivity of the alkene is influenced by its electronic properties and substitution pattern.

Relative Reactivity Trend:

Electron-deficient alkenes are generally more reactive in the Heck reaction. For simple terminal alkenes, reactivity is similar, but can be influenced by the specific catalyst and reaction conditions.

AlkeneRepresentative Yield in Competitive Heck Reaction (%)
1-Butene~55%
1-Pentene~45%

Note: These are hypothetical yields from a competitive reaction and can vary significantly based on the aryl halide, catalyst, base, and solvent used.

The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to regenerate the catalyst and form the product. [10]

The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. [11][12]The reaction typically proceeds through the excited triplet state of the carbonyl compound.

Relative Reactivity Trend:

The reactivity of the alkene in the Paternò-Büchi reaction generally increases with its electron-donating ability.

AlkeneRelative Quantum Yield (Normalized)
2-Methyl-2-buteneHigh
1-PenteneModerate
Acrylonitrile (electron-poor)Low

Note: Quantum yield is a measure of the efficiency of a photochemical process.

The reaction of benzaldehyde with 2-methyl-2-butene is a classic example of this reaction. [11][13]The regioselectivity of the reaction is governed by the stability of the intermediate 1,4-diradical.

Experimental Protocol: Paternò-Büchi Reaction

Materials:

  • Benzaldehyde

  • 1-Pentene

  • Benzene or acetonitrile (as solvent)

  • High-pressure mercury lamp or other suitable UV source

  • Quartz reaction vessel

Procedure:

  • Prepare a solution of benzaldehyde (10 mmol) and a slight excess of 1-pentene (12 mmol) in 100 mL of benzene in a quartz reaction vessel.

  • Degas the solution by bubbling with nitrogen for 20 minutes.

  • Irradiate the solution with a high-pressure mercury lamp while maintaining a cool temperature (e.g., using a water bath).

  • Monitor the reaction by TLC or GC-MS.

  • Once the benzaldehyde is consumed, remove the solvent under reduced pressure.

  • The resulting oxetane can be purified by column chromatography or distillation.

Conclusion

This guide provides a framework for understanding and benchmarking the reactivity of the pentenyl group in comparison to other terminal alkenes. While subtle, the differences in reactivity stemming from chain length and the presence of other functional groups can be leveraged to achieve desired outcomes in organic synthesis.

The provided experimental protocols for competitive reactions offer a practical approach to quantifying these differences in your own laboratory setting. By systematically evaluating the reactivity of various alkenyl groups in key chemical transformations, you can build a predictive understanding that will guide your synthetic strategies and accelerate the discovery and development of new molecules.

References

  • Reddy, K. S. K., & Kumar, A. (2022).
  • Northrop, B. H., & Coffey, R. N. (2012). Thiol-ene click chemistry: computational and kinetic analysis of the influence of alkene functionality. Journal of the American Chemical Society, 134(33), 13804–13817. [Link]

  • Northrop, B. H., & Coffey, R. N. (2012). Thiol-ene click chemistry: computational and kinetic analysis of the influence of alkene functionality. PubMed. [Link]

  • Hunt, I. (n.d.). Ch 6: Alkene + peracid. University of Calgary. Retrieved from [Link]

  • Northrop, B. H., & Coffey, R. N. (2025). Thiol-Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality.
  • Wikipedia. (2023, November 28). Thiol-ene reaction. In Wikipedia. [Link]

  • Gomez-Mendoza, M., et al. (2025). How Lewis Acids Catalyze Ene Reactions.
  • Costentin, C., et al. (2024). Alkene Epoxidation and Oxygen Evolution Reactions Compete for Reactive Surface Oxygen Atoms on Gold Anodes. Journal of the American Chemical Society.
  • Turovskaia, M., et al. (2021).
  • Organic Chemistry Portal. (n.d.). Ene Reaction. Retrieved from [Link]

  • Farinas, E. T., & Arnold, F. H. (2005). Enantioselective Epoxidation of Terminal Alkenes to (R)- and (S)-. Caltech.
  • Ashenhurst, J. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Corrias, F., et al. (2025). Purple‐Light Promoted Thiol‐ene Reaction of Alkenes.
  • Taylor & Francis. (n.d.). Thiol-ene reaction – Knowledge and References. Retrieved from [Link]

  • Unito.it. (n.d.). Purple‐Light Promoted Thiol‐ene Reaction of Alkenes. Retrieved from [Link]

  • The Royal Society. (2018, May 2). Selective and metal-free epoxidation of terminal alkenes by heterogeneous polydioxirane in mild conditions. [Link]

  • Wikipedia. (2023, May 22). Paternò–Büchi reaction. In Wikipedia. [Link]

  • Wikipedia. (2023, November 28). Thiol-ene reaction. In Wikipedia. [Link]

  • ResearchGate. (n.d.). Hydrogenation of alkenes using the Pd(0)/C catalyst system obtained in.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogen. Retrieved from [Link]

  • Elsherbini, M., et al. (2025). Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions.
  • Georgia Southern University. (n.d.). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). hydroboration, a brief historical review through mechanistic views, part i: alkyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Experiments to elucidate Heck coupling mechanism. a Control experiments.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkane synthesis by alkene reduction. Retrieved from [Link]

  • Wikipedia. (2023, May 22). Paternò–Büchi reaction. In Wikipedia. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information GC-MS analysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2013, March 28). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]

  • Jackson, S. D., & Bansal, A. (2025). C-5 alkene hydrogenation: Effect of competitive reactions on activity and selectivity.
  • ResearchGate. (n.d.). Hydrogenation of alkenes using the Pd(0)/C catalyst system obtained in.... Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Heck reaction. In Wikipedia. [Link]

  • Georgia Southern University. (n.d.). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Pull‐Pull Alkenes in the Aza‐Michael Reaction. Retrieved from [Link]

  • Oreate AI. (2026, February 15). Hydroboration-Oxidation: The Gateway to Alkenes with Unmatched Synthetic Power. [Link]

  • Wikipedia. (2020, May 20). Hydroboration–oxidation reaction. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Paterno-Buchi Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Aza-Michael addition reaction of various amines to electron deficient alkenes using MS 4 Å …. Retrieved from [Link]

  • D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384–11419. [Link]

  • Wang, J., & Li, H. (2007). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Organic letters, 9(22), 4463–4466. [Link]

  • Thompson, M. P., Agger, J., & Wong, L. S. (2019). The Paternò-Büchi Reaction as a Demonstration of Chemical Kinetics and Synthetic Photochemistry Using a Light Emitting Diode Apparatus. Journal of Chemical Education, 96(10), 2338–2344. [Link]

  • LibreTexts. (2023, June 30). Heck Reaction. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). General overview of Paterno‐ Büchi reaction. Retrieved from [Link]

  • Innovatech Labs. (2018, April 23). The Beginner's Guide to Interpreting GC/MS Results. [Link]

Sources

Comparative Guide: Analytical Techniques for Piperidine Ester Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Ester Challenge

Piperidine esters represent a critical structural class in pharmaceuticals and forensic toxicology, encompassing widely prescribed therapeutics like Methylphenidate (Ritalin) and Pethidine (Meperidine) , as well as synthetic designer drugs.

The analytical challenge lies in their dual nature:

  • Structural Lability: The ester linkage is susceptible to enzymatic and chemical hydrolysis (yielding the corresponding piperidine acid), requiring strict pH control during extraction.

  • Isomeric Complexity: Positional isomers (e.g., 3- vs. 4-substituted piperidines) and stereoisomers often share identical mass spectra, making chromatographic resolution non-negotiable.

This guide objectively compares the three dominant analytical modalities—LC-MS/MS , GC-MS , and NMR —providing experimental protocols and data to support method selection.[1]

Decision Matrix: Method Selection

The following logic tree illustrates the decision process for selecting the optimal analytical technique based on sample matrix and data requirements.

MethodSelection Start Start: Define Analytical Goal Matrix Sample Matrix? Start->Matrix Bio Biological Fluid (Plasma/Urine) Matrix->Bio Complex Matrix Raw Raw Material / Synthesis Matrix->Raw High Purity Trace Trace Level (<1 ng/mL)? Bio->Trace Volatile Volatile/Thermally Stable? Raw->Volatile LCMS Technique A: LC-MS/MS (High Sensitivity, Polar Metabolites) Trace->LCMS Yes GCMS Technique B: GC-MS (Spectral Libraries, Volatiles) Trace->GCMS No (Screening) Volatile->GCMS Yes NMR Technique C: NMR (Stereochemistry, Regioisomers) Volatile->NMR No / Isomer ID needed

Figure 1: Decision matrix for selecting analytical techniques based on sensitivity needs and sample type.

Technique A: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)[2][3]

Status: The Gold Standard for Bioanalysis & Trace Quantitation.

Mechanistic Insight

LC-MS/MS utilizes electrospray ionization (ESI) to analyze piperidine esters without the need for thermal vaporization. This is crucial because piperidine esters can degrade in hot GC injectors. Furthermore, LC-MS/MS is the only viable method for simultaneously analyzing the parent ester and its polar hydrolytic metabolite (e.g., Methylphenidate and Ritalinic Acid) in a single run.

Experimental Protocol: Validated Bioanalytical Workflow

Context: Extraction of Methylphenidate (MPH) and metabolites from plasma.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL plasma into a centrifuge tube.

    • Add 300 µL cold Acetonitrile (containing deuterated internal standards, e.g., MPH-d9).

    • Critical Step: Vortex vigorously for 30s to disrupt protein binding.

    • Centrifuge at 10,000 x g for 10 mins at 4°C.

  • Chromatography (HPLC Conditions):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4 minutes.

  • Mass Spectrometry (MRM Mode):

    • Monitor precursor-to-product transitions.

    • Example (MPH): 234.1 → 84.1 (Quantifier), 234.1 → 56.1 (Qualifier).

    • Mechanism: The m/z 84 fragment corresponds to the piperidine ring cleavage, a signature of this class.

Performance Data
ParameterPerformance MetricNotes
LOD (Limit of Detection) 0.05 – 0.1 ng/mLSuperior sensitivity for pharmacokinetics.
Linearity 0.5 – 500 ng/mLWide dynamic range.
Selectivity High (MRM)Eliminates matrix interference.
Throughput < 6 mins/sampleIdeal for high-volume clinical batches.

Technique B: GC-MS (Gas Chromatography-Mass Spectrometry)[1][4][5][6][7][8]

Status: The Forensic Workhorse & Library Standard.

Mechanistic Insight

GC-MS relies on Electron Impact (EI) ionization, which fragments molecules into reproducible patterns that can be matched against NIST libraries. However, piperidine esters are basic nitrogenous compounds; they can adsorb to active sites in the GC liner (silanols), leading to peak tailing. Derivatization is often required for their acidic metabolites but not necessarily for the esters themselves.

Experimental Protocol: Liquid-Liquid Extraction (LLE)

Context: Forensic screening of urine for piperidine esters.

  • pH Adjustment (The "Trap"):

    • Aliquot 1 mL urine.

    • Critical Step: Adjust pH to 9.0–10.0 using carbonate buffer. Why? This suppresses ionization of the piperidine nitrogen (pKa ~10), rendering the molecule neutral and extractable into organic solvent.

  • Extraction:

    • Add 3 mL extraction solvent (Hexane:Ethyl Acetate, 9:1).

    • Rotate/Shake for 10 mins. Centrifuge and transfer the top organic layer.

  • Concentration:

    • Evaporate to dryness under nitrogen at 40°C. Caution: Do not overheat, as volatile esters may be lost.

    • Reconstitute in 50 µL Ethyl Acetate.

  • GC Analysis:

    • Column: DB-5ms or equivalent (5% phenyl polysilphenylene-siloxane).

    • Inlet Temp: 250°C.

    • Detection: SIM mode (Selected Ion Monitoring) for target analysis; Full Scan for screening.

Performance Data
ParameterPerformance MetricNotes
LOD (Limit of Detection) 10 – 50 ng/mLLower sensitivity than LC-MS/MS.
Selectivity Moderate to HighRelies on chromatographic resolution and EI spectral match.
Cost LowLower instrument and maintenance costs than LC-MS.
Limitation Thermal DegradationEsters may hydrolyze in the injector port if dirty.

Technique C: NMR (Nuclear Magnetic Resonance)[1][8]

Status: The Structural Arbiter.

Mechanistic Insight

While LC-MS and GC-MS provide mass data, they often struggle to distinguish regioisomers (e.g., 3-methylpiperidine vs. 4-methylpiperidine esters) which have identical fragmentation patterns. NMR (1H and 13C) provides definitive structural elucidation by mapping the magnetic environment of each atom.

Experimental Protocol: Isomer Differentiation

Context: Distinguishing 3-isomer vs 4-isomer impurities in raw material.

  • Sample Prep: Dissolve ~10 mg of sample in CDCl3 or DMSO-d6.

  • Acquisition:

    • Run 1H-NMR (Proton) with sufficient scans (e.g., 64 scans).

    • Focus on the Multiplet Patterns of the piperidine ring protons (1.5 – 3.5 ppm region).

  • Data Interpretation:

    • 4-substituted: Typically shows a symmetrical plane, simplifying the spectra.

    • 3-substituted: Asymmetric; creates complex diastereotopic splitting patterns due to the chiral center created at the C3 position.

Comparative Summary

The following table summarizes the operational capabilities of each technique for piperidine ester analysis.

FeatureLC-MS/MSGC-MSNMR
Primary Use Bioanalysis (Plasma/Urine)Forensic Screening / VolatilesStructural ID / Purity
Sensitivity [1][2][3] ★★★★★ (pg/mL)★★★☆☆ (ng/mL)[4] ★☆☆☆☆ (mg/mL)
Specificity ★★★★★ (MRM)★★★★☆ (EI Spectra)★★★★★ (Stereochem)
Sample Prep Minimal (Protein ppt)Moderate (LLE/Derivatization)Minimal (Dissolution)
Isomer Resolution Moderate (Requires Chiral Column)ModerateHigh

References

  • Comparison of LC-MS/MS and GC-MS for Methylphenidate Analysis Source: National Institutes of Health (PubMed) Citation: Comparison of liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry for the detection of methylphenidate and its metabolite.[5] URL:[Link]

  • Piperidine Ester Derivatives in Mass Spectrometry Source: Wiley Online Library (Biomedical & Environmental Mass Spectrometry) Citation: Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids.[6][7] URL:[Link]

  • Forensic Drug Analysis: GC-MS vs LC-MS Source: LCGC International Citation: Forensic Drug Analysis: GC–MS versus LC–MS.[8] URL:[Link]

Sources

Navigating the Early Stages of Drug Discovery: A Comparative Evaluation of the Drug-Likeness of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers and drug development professionals on assessing the viability of a novel piperidine derivative against established pharmaceuticals. This analysis leverages in silico predictive models to provide a foundational assessment of the compound's potential as an orally bioavailable drug candidate.

In the high-stakes arena of pharmaceutical development, the early and accurate assessment of a molecule's "drug-likeness" is paramount to mitigating late-stage failures and optimizing resource allocation. This guide provides a comprehensive evaluation of the drug-like properties of a novel synthetic compound, Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate, benchmarked against established drugs sharing its core piperidine scaffold: Donepezil, Fentanyl, and Methylphenidate. By employing widely accepted computational models, we dissect the physicochemical properties and pharmacokinetic profiles that govern a compound's journey through the body, offering a critical early-stage perspective for researchers.

The Concept of Drug-Likeness: A Predictive Framework

The journey of a drug from administration to its target site is a complex process governed by its ability to navigate a series of biological barriers. "Drug-likeness" is a qualitative concept that assesses a compound's suitability to become a successful oral medication based on its structural and physicochemical properties. This evaluation is crucial in the initial phases of drug discovery to identify candidates with a higher probability of favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Pioneering work in this field led to the establishment of several guiding principles, most notably Lipinski's Rule of Five. This rule posits that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • A molecular weight of over 500 Daltons.

  • A high lipophilicity (expressed as a LogP of over 5).

  • More than 5 hydrogen bond donors.

  • More than 10 hydrogen bond acceptors.

Further refining these principles, Veber's rules emphasize the importance of molecular flexibility and polar surface area, suggesting that good oral bioavailability is more likely for compounds with 10 or fewer rotatable bonds and a polar surface area (TPSA) of 140 Ų or less.

Comparative Analysis of Physicochemical Properties

To contextualize the potential of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate, its key drug-like properties were predicted using in silico methods and compared against the established drugs Donepezil, an Alzheimer's medication; Fentanyl, a potent opioid analgesic; and Methylphenidate, a stimulant used to treat ADHD.[1][2][3] All three comparators are successful drugs containing the piperidine moiety, a privileged scaffold in medicinal chemistry.[4]

PropertyEthyl 1-(pent-4-enyl)piperidine-3-carboxylate (Predicted)DonepezilFentanylMethylphenidateLipinski's Rule of FiveVeber's Rules
Molecular Formula C13H23NO2[5]C24H29NO3C22H28N2O[6]C14H19NO2N/AN/A
Molecular Weight ( g/mol ) 225.33379.50[3]336.47[6]233.31< 500N/A
LogP (Octanol/Water) 3.104.634.052.56≤ 5N/A
Topological Polar Surface Area (TPSA) (Ų) 29.5440.5429.1338.33N/A≤ 140
Hydrogen Bond Donors 0111≤ 5N/A
Hydrogen Bond Acceptors 3433≤ 10N/A
Rotatable Bonds 6744N/A≤ 10
Lipinski's Violations 0000≤ 1N/A

Visualizing the Drug-Likeness Evaluation Workflow

The process of evaluating a compound's drug-likeness, from initial computational screening to potential experimental validation, can be visualized as a structured workflow. This diagram illustrates the key stages involved in the in silico assessment presented in this guide.

DrugLikeness_Workflow Drug-Likeness Evaluation Workflow cluster_InSilico In Silico Evaluation cluster_Decision Decision Making cluster_Experimental Experimental Validation (Future Steps) A Input Compound Structure (SMILES String) B Predict Physicochemical Properties (e.g., SwissADME) A->B Input for Prediction C Analyze Drug-Likeness Rules (Lipinski's, Veber's) B->C Data for Rule Analysis D Predict ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) B->D Data for ADMET Prediction E Comparative Analysis (vs. Approved Drugs) C->E D->E Informs Comparison F Assess Potential & Risks E->F Provides Comparative Context G In Vitro Assays (e.g., Solubility, Permeability) F->G Proceed if Favorable H In Vivo Studies (Pharmacokinetics) G->H Confirmatory Data

Caption: A flowchart outlining the in silico drug-likeness evaluation process.

Methodology: In Silico Prediction of Physicochemical and ADMET Properties

The drug-likeness parameters for Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate and the comparator drugs were determined using established in silico predictive models. The Simplified Molecular-Input Line-Entry System (SMILES) strings for each compound serve as the input for these computational tools.

Protocol for In Silico Physicochemical and Pharmacokinetic Prediction:

  • SMILES String Generation: Obtain the canonical SMILES string for the molecule of interest. For Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate, a representative SMILES is CCOC(=O)C1CN(CCCC=C)CCC1.

  • Submission to a Predictive Tool: Input the SMILES string into a web-based ADME prediction server, such as SwissADME.[7][8] These platforms utilize a combination of computational methods to estimate a wide range of properties.

  • Parameter Calculation: The server calculates key physicochemical descriptors including:

    • Molecular Weight (MW): The sum of the atomic weights of all atoms in the molecule.

    • LogP: The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity.

    • Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with hydrogen bonding potential and membrane permeability.

    • Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of N-H and O-H bonds, and the number of nitrogen and oxygen atoms, respectively.

    • Number of Rotatable Bonds (NRB): A measure of molecular flexibility.

  • ADMET Prediction: The tool also predicts pharmacokinetic properties such as:

    • Gastrointestinal (GI) Absorption: Prediction of the compound's absorption from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Likelihood of the compound crossing into the central nervous system.

    • Cytochrome P450 (CYP) Inhibition: Potential for the compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.

  • Data Compilation and Analysis: The predicted values are compiled and compared against established drug-likeness rules and the properties of known drugs.

Analysis and Interpretation

The in silico analysis reveals a promising initial profile for Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate.

  • Compliance with Drug-Likeness Rules: The compound exhibits zero violations of Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability. Its molecular weight (225.33 g/mol ) is well below the 500 Da threshold, its LogP (3.10) is within the acceptable range for lipophilicity, and it possesses no hydrogen bond donors and only three acceptors. Furthermore, with six rotatable bonds and a TPSA of 29.54 Ų, it comfortably adheres to Veber's rules.

  • Comparison with Approved Drugs: When benchmarked against Donepezil, Fentanyl, and Methylphenidate, Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate displays comparable or favorable properties. Its molecular weight is in a similar range to Methylphenidate and lower than Donepezil and Fentanyl. The LogP value indicates a moderate lipophilicity, which is often a desirable trait for balancing solubility and membrane permeability. Its TPSA is also in line with the comparator drugs, suggesting a similar potential for membrane transport.

  • Predicted Pharmacokinetic Profile:

    • Gastrointestinal Absorption: The predictive models indicate high gastrointestinal absorption for Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate, a critical factor for oral drug efficacy.

    • Blood-Brain Barrier Permeation: Predictions suggest that the compound is likely to cross the blood-brain barrier. This is a significant finding that could guide its potential therapeutic applications, particularly for central nervous system (CNS) targets.

    • Metabolic Stability: Initial predictions suggest that the compound is not a significant inhibitor of major cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). This is a positive indicator, as it reduces the likelihood of adverse drug-drug interactions.

Conclusion and Future Directions

The in silico evaluation of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate provides a strong foundational argument for its potential as a drug-like molecule. Its excellent compliance with established rules of thumb for oral bioavailability, coupled with a favorable comparison to successful piperidine-containing drugs, positions it as a promising candidate for further investigation.

It is imperative to recognize that these computational predictions are a starting point. The next logical and critical steps involve experimental validation of these in silico findings. In vitro assays to determine aqueous solubility, cell permeability (e.g., using Caco-2 cell monolayers), and metabolic stability in liver microsomes are essential to confirm the predicted ADME profile. Should these in vitro results remain positive, subsequent in vivo pharmacokinetic studies in animal models would be warranted to provide a more definitive assessment of the compound's potential as a therapeutic agent.

This guide underscores the power of integrating computational tools early in the drug discovery pipeline. By providing a rapid and cost-effective means of evaluating the fundamental properties of new chemical entities, researchers can make more informed decisions, prioritize resources effectively, and ultimately increase the probability of success in the long and arduous journey of drug development.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]

  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of medicinal chemistry, 45(12), 2615-2623. [Link]

  • SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved February 19, 2026, from [Link]

  • ChemBK. (n.d.). Ethyl 1-(pent-4-en-1-yl)piperidine-3-carboxylate. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Donepezil. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Fentanyl. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Methylphenidate. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Winiwarter, S., Ahlberg, E., Watson, E., Oprisiu, I., Mogemark, M., Noeske, T., & Greene, N. (2018). In silico ADME in drug design – enhancing the impact. ADMET & DMPK, 6(1), 15-33. [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved February 19, 2026, from [Link]

  • Abdel-Magid, A. F. (Ed.). (2016). Piperidine-Based Scaffolds in Medicinal Chemistry. Elsevier.
  • Singh, N., & Kumar, A. (2022). In silico Characterization, ADMET prediction and Molecular Docking studies of few 2/3 carboxylate-4/5/6-monosubstitued indole derivatives as potential GSK-3β inhibitors. ScienceScholar, 4(2), 1-12. [Link]

  • Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121. [Link]

  • ChEMBL. (n.d.). FENTANYL (CHEMBL596). European Bioinformatics Institute. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Methylphenidate. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4158, Methylphenidate. Retrieved February 19, 2026, from [Link].

Sources

A Comparative Guide to the Properties of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for interacting with biological targets. Within this class, N-substituted piperidine-3-carboxylate esters are particularly valuable intermediates, offering multiple points for chemical modification.

This guide provides an in-depth technical comparison of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate , a versatile but less-documented derivative. The defining feature of this molecule is the N-pentenyl group, which incorporates a terminal alkene. This functional handle provides a significant strategic advantage for downstream derivatization, a crucial aspect of modern drug discovery programs. We will objectively compare its structural and chemical properties with those of closely related and more common piperidine analogs, providing experimental context and rationale for its use in research and development.

Section 1: Physicochemical Properties - A Comparative Analysis

The identity and position of substituents on the piperidine ring profoundly influence a molecule's physicochemical properties, such as lipophilicity, polarity, and molecular weight. These parameters, in turn, dictate its pharmacokinetic and pharmacodynamic profile.

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate ( 1 ) possesses a molecular formula of C₁₃H₂₃NO₂ and a molar mass of 225.33 g/mol .[3] To understand the contribution of its unique N-alkenyl substituent, we compare it with its parent scaffold, Ethyl piperidine-3-carboxylate (Ethyl Nipecotate, 2 ), its positional isomer, Ethyl piperidine-4-carboxylate (Ethyl Isonipecotate, 3 ), and an analog with a different N-substituent, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate ( 4 ).

G cluster_1 Target Compound (1) cluster_2 Ethyl Nipecotate (2) cluster_3 Ethyl Isonipecotate (3) cluster_4 N-Benzyl Analog (4) node1 node1 node2 node2 node3 node3 node4 node4

Caption: Molecular structures of the target compound and key alternatives.

Table 1: Comparison of Physicochemical Properties

PropertyEthyl 1-(pent-4-enyl)piperidine-3-carboxylate (1)(S)-Ethyl piperidine-3-carboxylate (2)Ethyl piperidine-4-carboxylate (3)[4]Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (4)[5]
CAS Number 1092460-44-0[3]37675-18-61126-09-639514-19-7
Molecular Formula C₁₃H₂₃NO₂C₈H₁₅NO₂C₈H₁₅NO₂C₁₅H₁₉NO₃
Molar Mass ( g/mol ) 225.33157.21157.21261.32
Density (g/mL) Data not available1.043 (at 25°C)1.012 (at 25°C, lit.)Data not available
Refractive Index Data not availablen20/D 1.471n20/D 1.460 (lit.)Data not available
Predicted logP ~2.9~1.10.5492.2

Note: Values for compound 3 are from literature sources cited for similar compounds where direct experimental data is unavailable.

The addition of the pentenyl group to the parent scaffold (2 ) increases the molar mass by 68.12 g/mol and is predicted to significantly increase the lipophilicity (logP). This modification makes the molecule less polar, which can enhance membrane permeability—a critical factor in drug design. Compared to the N-benzyl analog (4 ), the N-pentenyl group offers a more flexible, non-aromatic side chain, which can explore different conformational spaces within a binding pocket. The terminal double bond in 1 does not significantly add to the molecule's polarity but serves as a latent reactive site for further chemical elaboration.

Section 2: Synthesis and Reaction Pathways

The synthesis of N-substituted piperidines is a well-established field, with N-alkylation of a secondary amine being one of the most direct and reliable methods.[6]

Experimental Protocol: Synthesis of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate (1)

This protocol describes a standard N-alkylation procedure, which is a robust and high-yielding method for this class of compounds.

Rationale: The reaction utilizes ethyl piperidine-3-carboxylate as the nucleophile and 5-bromopent-1-ene as the electrophile. A weak inorganic base, potassium carbonate, is sufficient to act as a proton scavenger, driving the reaction to completion. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively solubilizes the reactants and facilitates the Sₙ2 reaction mechanism without interfering.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of Ethyl piperidine-3-carboxylate (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add potassium carbonate (2.5 eq).

  • Addition of Alkylating Agent: Add 5-bromopent-1-ene (1.2 eq) to the suspension dropwise at room temperature.

  • Reaction: Heat the mixture to 60-70°C and stir vigorously under an inert atmosphere (e.g., Nitrogen or Argon) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by flash column chromatography on silica gel to yield the title compound as a colorless to pale yellow oil.

Caption: Workflow for the N-alkylation synthesis protocol.

Section 3: Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • Vinyl Protons: Three distinct signals are expected for the terminal alkene: a multiplet around δ 5.7-5.9 ppm (CH=CH₂) and two multiplets around δ 4.9-5.1 ppm (=CH₂).

    • Ester Group: A quartet around δ 4.1 ppm (OCH₂CH₃) and a triplet around δ 1.2 ppm (OCH₂CH₃).

    • Piperidine Ring & Alkyl Chain: A complex series of multiplets between δ 1.5-3.2 ppm corresponding to the protons on the piperidine ring and the pentenyl chain. Protons alpha to the nitrogen will be the most downfield in this region.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal around δ 173-175 ppm for the ester C=O.

    • Alkene Carbons: Two signals are expected around δ 138 ppm (-CH=) and δ 115 ppm (=CH₂).

    • Ester Carbons: Signals around δ 60 ppm (-OCH₂-) and δ 14 ppm (-CH₃).

    • Piperidine & Alkyl Carbons: Multiple signals in the δ 20-60 ppm range.

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) would be observed at m/z = 225.

  • Infrared (IR) Spectroscopy:

    • A strong C=O stretch for the ester at ~1730 cm⁻¹.

    • A medium C=C stretch for the alkene at ~1640 cm⁻¹.

    • C-H stretches for sp² carbons just above 3000 cm⁻¹ and for sp³ carbons just below 3000 cm⁻¹.

Section 4: The Strategic Advantage of the N-Pentenyl Group

The true value of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate in a drug discovery context lies in the versatility of its N-substituent. Unlike simple alkyl or benzyl groups, the terminal alkene is a gateway to a wide array of chemical transformations, enabling rapid library synthesis from a common intermediate. This approach, often termed "late-stage functionalization," is highly efficient for exploring structure-activity relationships (SAR).[8][9]

Table 2: Comparison of N-Substituent Functionality

FeatureEthyl 1-(pent-4-enyl)-piperidine-3-carboxylateEthyl 1-methyl-piperidine-3-carboxylateEthyl 1-benzyl-piperidine-3-carboxylate
N-Substituent Flexible, non-polar alkyl chain with a terminal alkene.Small, sterically non-demanding alkyl group.Bulky, aromatic group.
Reactivity The alkene can undergo hydrogenation, oxidation (epoxidation, dihydroxylation), metathesis, hydroboration, and click chemistry.The methyl group is generally inert to further modification.The benzyl group can be removed via catalytic hydrogenolysis to revert to the secondary amine.
Potential for Further Functionalization High. Ideal for creating a diverse library of analogs by modifying the terminal alkene.Low. Limited to reactions on the piperidine ring itself.Moderate. Primarily used as a protecting group that can be removed.

The ability to selectively modify the alkene allows researchers to introduce a wide range of functionalities—such as alcohols, epoxides, or different alkyl chains—without altering the core piperidine scaffold.[10] This allows for a systematic investigation of how modifications at that vector affect biological activity and other properties like solubility or metabolic stability.

Conclusion

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is more than just another piperidine derivative; it is a strategic building block for modern medicinal chemistry. While its core physicochemical properties are comparable to other N-alkylated piperidine esters, its defining feature—the terminal alkene on the N-substituent—provides a significant advantage. This functional handle enables extensive and versatile late-stage functionalization, making it an exceptionally valuable tool for researchers aiming to rapidly generate and test diverse libraries of compounds. For professionals in drug development, leveraging such intermediates can accelerate the hit-to-lead optimization process and expand the accessible chemical space for discovering novel therapeutics.

References

  • ChemBK. (n.d.). Ethyl 1-(pent-4-en-1-yl)piperidine-3-carboxylate. Retrieved from [Link][3]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.[11]

  • Google Patents. (2000). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds. Retrieved from [12]

  • Kumar, R., et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link][13]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Retrieved from [Link][14]

  • Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences, 26(3), 517-523.[6]

  • PubChem. (n.d.). Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate. Retrieved from [Link][5]

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link][4]

  • PubChem. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link][15]

  • UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]

  • University of Cambridge. (2025). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Retrieved from [Link][8]

  • PMC. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from [Link][10]

  • ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Retrieved from [Link][16]

  • Pharmaffiliates. (2026). The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. Retrieved from [Link][17]

  • PubMed. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link][9]

  • PMC. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Retrieved from [Link][18]

  • Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. Retrieved from [19]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link][1]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link][2]

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Safe and Compliant Disposal of a Novel Piperidine Derivative

For researchers engaged in the synthesis and application of novel chemical entities, the responsible management of laboratory waste is paramount. This guide provides a detailed protocol for the proper disposal of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate, a specialized piperidine derivative. By adhering to these procedures, laboratory personnel can ensure a safe working environment and maintain compliance with environmental regulations.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal lies in a comprehensive understanding of the material's properties and the associated risks. The following principles, derived from established laboratory safety guidelines, should be applied to the handling and disposal of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate.

  • Waste Identification and Segregation: All waste, including unused product, contaminated materials, and spill cleanup residues, should be treated as hazardous.[1] It is crucial to segregate this waste from non-hazardous materials and to avoid mixing it with incompatible chemicals.[2][3][4] Specifically, keep this compound separate from strong acids, bases, and oxidizing agents to prevent potentially violent reactions.[5]

  • Proper Containerization: Use only containers that are compatible with the chemical waste.[6][7] The original container is often the best choice.[1] Ensure the container is in good condition, leak-proof, and always kept closed except when adding waste.[3][6][7]

  • Clear and Accurate Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate".[6][8] Do not use abbreviations or chemical formulas.[6] The label should also indicate the hazards associated with the waste.[8]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate waste.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes:

  • Nitrile gloves

  • Safety glasses with side shields or goggles

  • A laboratory coat

Work should always be conducted in a well-ventilated area, preferably within a fume hood.[9]

Waste Collection
  • Liquid Waste: Collect all liquid waste containing Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate, including reaction residues and solvent washes, in a dedicated, properly labeled hazardous waste container.[7]

  • Solid Waste: Any solid waste, such as contaminated filter paper or absorbent materials from a spill, should be collected in a separate, clearly labeled container.[2]

  • Empty Containers: The original container, even if "empty," will contain residue and must be disposed of as hazardous waste unless it has been triple-rinsed.[2][8] The rinsate from this cleaning process must also be collected as hazardous waste.[8]

On-site Storage

Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[6][10] Key storage requirements include:

  • Secondary Containment: All liquid waste containers must be stored in secondary containment, such as a spill tray, to prevent the release of chemicals in case of a leak.[3][4][7]

  • Segregation: Store the waste away from incompatible materials, particularly strong acids, bases, and oxidizers.[2][6]

  • Volume Limits: Adhere to the volume limits for hazardous waste accumulation as specified by your institution and local regulations.[7]

Arranging for Disposal

Once the waste container is nearly full (around 90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7] Do not attempt to dispose of this chemical down the drain or in the regular trash.[7]

Risk Mitigation and Spill Response

A proactive approach to safety is essential when working with any chemical.

Hazard Assessment Summary

Hazard ClassPotential RisksMitigation Measures
Flammability Piperidine derivatives can be flammable.[5]Store away from ignition sources.[5][9] Use non-sparking tools when handling.[5]
Toxicity Piperidines can be toxic if inhaled, ingested, or absorbed through the skin.[5]Handle in a fume hood and wear appropriate PPE.[9]
Irritation May cause skin and eye irritation.[11]Avoid contact with skin and eyes.[11]
Reactivity Incompatible with strong oxidizing agents and acids.[5]Segregate from incompatible chemicals.[2]

Spill Cleanup Procedure

In the event of a spill:

  • Evacuate and Alert: Clear the immediate area and inform your supervisor and colleagues.

  • Control Ignition Sources: If the material is flammable, remove any potential sources of ignition.[9]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[9]

  • Collect and Dispose: Carefully collect the absorbed material into a labeled hazardous waste container.[9]

  • Decontaminate: Clean the spill area thoroughly.

For large spills, contact your institution's EHS office for assistance.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate.

Caption: Waste Disposal Workflow for Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate.

By following these established procedures, researchers can ensure the safe handling and disposal of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate, protecting both themselves and the environment.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]

  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

Personal protective equipment for handling Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate (CAS: 1092460-44-0) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical candidates, including CNS-active agents and enzyme inhibitors.[1]

As a Senior Application Scientist, I advise treating this compound not merely as a generic reagent, but as a Potentially Bioactive Intermediate (PBI) . While standard Safety Data Sheets (SDS) for niche intermediates often list generic "Irritant" warnings, the structural combination of a lipophilic alkene tail (pent-4-enyl) and a piperidine core suggests enhanced membrane permeability and potential pharmacological activity.

Key Chemical Properties:

  • Physical State: Viscous Liquid (Assumed based on MW ~225.33 g/mol and structural analogs).

  • Reactivity: The secondary amine is alkylated (tertiary amine), reducing volatility but retaining basicity. The ester moiety is susceptible to hydrolysis; the terminal alkene is reactive toward oxidation.

  • Storage Requirement: Inert atmosphere (Argon/Nitrogen), 2–8°C.

Risk Assessment & Hazard Identification

The following assessment synthesizes structural activity relationships (SAR) and standard piperidine safety protocols.

Hazard ClassRisk DescriptionMechanism of Action
Acute Toxicity (Dermal/Inhalation) Moderate to High. Piperidine derivatives are rapidly absorbed through the skin.Lipophilic N-alkyl chain facilitates dermal penetration; basic nitrogen can disrupt physiological pH locally.
Skin/Eye Irritation Severe Irritant. Basic amines cause saponification of skin lipids (chemical burns) and severe corneal damage.
Sensitization Potential Sensitizer. Reactive alkene and ester groups can form haptens with proteins, leading to allergic dermatitis over time.
Pharmacological Unknown Potency. Structural similarity to bioactive nipecotic acid derivatives warrants handling as a low-potency pharmacological agent.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on your operational scale.

Table 1: Scaled PPE Requirements
EquipmentAnalytical Scale (<100 mg) Preparative Scale (>1 g) Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness).Laminate Film (Silver Shield) under Nitrile.Nitrile provides splash protection; Laminate prevents permeation of lipophilic amines during prolonged handling.
Eye Protection Chemical Splash Goggles. Face Shield + Splash Goggles.Standard safety glasses are insufficient for liquid amines which can track around frames.
Respiratory Fume Hood (Face velocity >100 fpm).Fume Hood + Half-mask respirator (P100/OV cart) if outside hood.Prevents inhalation of aerosols during transfer or rotary evaporation.
Body Protection Standard Cotton Lab Coat.Tyvek® Lab Coat or Apron (Chemical Resistant).Cotton absorbs liquids, keeping them against the skin. Tyvek repels splashes.

Operational Protocols: Step-by-Step

A. Receipt & Storage Workflow

Objective: Maintain chemical integrity and prevent initial exposure.[2][3][4][5][6][7]

  • Inspection: Upon receipt, inspect the septum/seal for integrity inside a fume hood.

  • Labeling: Immediately apply a secondary label: "Store under Argon - Refrigerate."

  • Atmosphere: If the manufacturer packaging is not inert, purge the headspace with dry Nitrogen or Argon before resealing.

  • Storage: Place the vial inside a secondary containment (e.g., a polyethylene bag or desiccator) to prevent cross-contamination in the fridge.

B. Safe Handling & Transfer (The "Closed Loop" Method)

Objective: Eliminate open-air exposure.

Protocol:

  • Preparation: Secure the reaction flask and the reagent vial in the fume hood. Ensure an inert gas line is available.

  • Syringe Transfer (Recommended):

    • Purge a glass syringe with inert gas 3 times.

    • Insert a needle through the reagent septum.

    • Withdraw the required volume slowly to prevent bubble formation (cavitation).

    • Critical Step: Wipe the needle tip with a Kimwipe dampened in acetone inside the hood immediately after withdrawal to remove residual droplets.

  • Dispensing: Inject directly into the reaction solvent (subsurface addition) to avoid aerosolizing the amine.

  • Decontamination: Immediately draw acetone into the used syringe and expel into a dedicated "Liquid Organic Waste" container.

C. Spill Response[9]
  • Minor Spill (<5 mL): Cover with vermiculite or an activated carbon spill pad. Do not use paper towels alone (rapid evaporation). Scoop into a sealed bag.

  • Major Spill (>5 mL): Evacuate the immediate area. Don full PPE (including respirator).[8] Use a spill pillow to dike the flow.

Visualizations

Figure 1: Operational Workflow for N-Alkyl Piperidine Esters

This diagram illustrates the "Cradle-to-Grave" flow of the chemical through the lab.

HandlingWorkflow Receipt Receipt & Inspection (Fume Hood Only) Storage Storage (2-8°C, Inert Gas) Receipt->Storage QC Pass Dispensing Dispensing (Syringe/Septum Technique) Storage->Dispensing Equilibrate to RT Reaction Reaction Setup (Closed System) Dispensing->Reaction Subsurface Addition Waste Disposal (High-Temp Incineration) Dispensing->Waste Contaminated Sharps Reaction->Waste Quenched Mixture

Caption: Workflow ensuring containment from receipt through disposal.

Figure 2: PPE Decision Logic

Follow this logic to select the correct protection level.

PPEDecision Start Start: Assess Scale IsLarge Is Quantity > 1 gram? Start->IsLarge IsAerosol Potential for Aerosol? (Heating/Rotovap) IsLarge->IsAerosol No Level2 LEVEL 2 SAFETY: Double Gloves + Face Shield + Tyvek Sleeves IsLarge->Level2 Yes Level1 LEVEL 1 SAFETY: Nitrile Gloves + Goggles + Lab Coat IsAerosol->Level1 No Level3 LEVEL 3 SAFETY: Level 2 + Respirator + Laminate Gloves IsAerosol->Level3 Yes

Caption: Decision tree for selecting appropriate PPE based on scale and process risk.

Disposal & Deactivation

Do NOT dispose of down the drain. Piperidine esters are toxic to aquatic life and can disrupt municipal water treatment bacteria.

  • Deactivation: For small residues, treat with 1M HCl to convert the free base amine into its non-volatile hydrochloride salt.

  • Waste Stream: Segregate into "Halogen-Free Organic Waste" (unless chlorinated solvents were used).

  • Final Disposal: The preferred method is High-Temperature Incineration with scrubber systems to manage nitrogen oxide (NOx) emissions [1].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2025). Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (Analogous Safety Data). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.